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  • Product: 2-Heptylidenecyclopentan-1-one
  • CAS: 39189-74-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of 2-Heptylidenecyclopentan-1-one: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the need for rigorous structural validation of α,β-unsaturated ketones. 2-Heptylidenecyclopentan-1-one (also known as (E)-2-heptylidenecyclopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for rigorous structural validation of α,β-unsaturated ketones. 2-Heptylidenecyclopentan-1-one (also known as (E)-2-heptylidenecyclopentanone) is a synthetically valuable exocyclic enone, often utilized as an intermediate in the synthesis of complex fragrances and pharmaceutical agents. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) characterization of this molecule. By bridging theoretical causality with empirical spectral data and field-proven experimental protocols, this guide serves as a self-validating framework for researchers conducting structural elucidation.

Theoretical Framework: Causality in NMR Chemical Shifts

To interpret the NMR spectra of 2-heptylidenecyclopentan-1-one accurately, one must understand the electronic environment dictated by its molecular architecture. The molecule consists of a five-membered cyclopentanone ring conjugated to a seven-carbon exocyclic alkylidene chain.

The chemical shifts are governed by two primary causal factors:

  • Mesomeric Deshielding (-M Effect): The α,β-unsaturated carbonyl system creates a strong "push-pull" electronic dipole. The electronegative carbonyl oxygen withdraws electron density through resonance. This places a partial positive charge on the β-carbon (C1' of the heptylidene chain), severely deshielding it and its attached vinylic proton, shifting their resonance frequencies significantly downfield.

  • Magnetic Anisotropy: The π -electrons of the C=O and C=C double bonds circulate in the applied magnetic field ( B0​ ), creating induced magnetic fields. Protons located in the deshielding cones of these functional groups (such as the allylic ring protons) experience a stronger effective magnetic field, resulting in higher chemical shifts.

NMREffects Enone α,β-Unsaturated Carbonyl System Deshielding Mesomeric Effect & Magnetic Anisotropy Enone->Deshielding CarbonylC C=O Carbon (207.3 ppm) Deshielding->CarbonylC Extreme Deshielding BetaC β-Carbon (C1') (136.4 ppm) Deshielding->BetaC Resonance (+ charge) VinylicH Vinylic Proton (6.53-6.58 ppm) BetaC->VinylicH Attached Proton

Caption: Electronic effects dictating deshielding in the α,β-unsaturated enone system.

Quantitative Spectral Data

The following tables summarize the high-resolution 500 MHz 1 H and 125 MHz 13 C NMR data for (E)-2-heptylidenecyclopentan-1-one in CDCl 3​ . The data is synthesized from peer-reviewed catalytic studies and patent literature 1.

Table 1: 1 H NMR Assignments (500 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Structural Assignment & Causality
C1'-H 6.53 – 6.58Multiplet (m)1H-Vinylic proton. Strongly deshielded by the β-mesomeric effect of the conjugated carbonyl.
C3-H 2​ 2.58Doublet of triplets (dt)2H6.0, 1.1Allylic ring protons. Deshielded by the adjacent C=C bond anisotropy.
C5-H 2​ 2.33Triplet (t)2H7.9α-Carbonyl ring protons. Deshielded by the inductive (-I) effect of C=O.
C2'-H 2​ 2.14Quartet (q)2H7.4Allylic chain protons. Coupled to the vinylic proton and adjacent aliphatic CH 2​ .
C4-H 2​ 1.90 – 1.97Multiplet (m)2H-Homoallylic ring protons.
C3'-H 2​ 1.42 – 1.49Multiplet (m)2H-Aliphatic chain protons.
C4'-C6'-H 2​ 1.25 – 1.35Multiplet (m)6H-Bulk aliphatic chain protons.
C7'-H 3​ 0.88Triplet (t)3H6.9Terminal methyl group.
Table 2: 13 C NMR Assignments (125 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment & Causality
C1 207.3C (Quat)Carbonyl carbon. Extreme deshielding due to electronegative oxygen and sp 2 hybridization.
C2 137.2C (Quat)α-vinylic carbon (ring). Deshielded by sp 2 hybridization and enone conjugation.
C1' 136.4CHβ-vinylic carbon (chain). Deshielded by mesomeric electron withdrawal from C=O.
C5 38.6CH 2​ Ring carbon α to carbonyl.
C3 26.7CH 2​ Ring carbon allylic to the double bond.
C4 19.8CH 2​ Homoallylic ring carbon.
C2' 29.7CH 2​ Allylic chain carbon.
C3'-C6' 31.6, 29.0, 28.3, 22.6CH 2​ Aliphatic chain carbons.
C7' 14.0CH 3​ Terminal methyl carbon.

Note: Definitive assignment of closely spaced aliphatic carbons in the 22-32 ppm range typically requires 2D HSQC/HMBC correlation experiments.

Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies detail both the synthesis of the compound and the self-validating NMR acquisition protocol.

Synthesis via Organocatalytic Aldol Condensation

The direct, stereoselective formation of (E)-2-heptylidenecyclopentan-1-one can be achieved using a mild pyrrolidine imide organocatalyst, avoiding the need for pre-formed enolates .

  • Reaction Setup: In a dry reaction vessel, combine cyclopentanone (0.15 mmol) and heptanal (0.30 mmol).

  • Catalysis: Add 20 mol % (0.03 mmol) of the pyrrolidine imide organocatalyst dissolved in 0.5 mL of anhydrous Dimethyl Sulfoxide (DMSO).

  • Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the aldehyde is consumed.

  • Workup: Quench the reaction with distilled water and extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Isolate the pure (E)-isomer via silica gel flash column chromatography using a hexane/ethyl acetate gradient 1.

Self-Validating NMR Acquisition Protocol

A robust NMR protocol must be self-validating. The integration ratio between the terminal methyl group and the vinylic proton serves as an internal control for sample purity.

  • Sample Preparation: Dissolve 10–15 mg of the purified 2-heptylidenecyclopentan-1-one in 0.6 mL of deuterated chloroform (CDCl 3​ ). Causality: CDCl 3​ is chosen because the deuterium provides a lock signal to stabilize the magnetic field, while its lack of protons prevents solvent interference .

  • Internal Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Causality: The low electronegativity of silicon highly shields the TMS protons, defining the absolute 0.00 ppm baseline.

  • Instrument Tuning: Transfer the solution to a 5 mm NMR tube and insert it into a 500 MHz spectrometer. Lock the deuterium signal, tune/match the probe, and shim the magnetic field (Z1-Z4) to achieve a solvent residual peak width at half-height of <1 Hz.

  • 1 H Acquisition: Acquire 16–32 scans with a 30° flip angle and a relaxation delay (d1) of 2 seconds.

  • 13 C Acquisition: Acquire 512–1024 scans at 125 MHz using WALTZ-16 proton decoupling to collapse carbon multiplets into sharp singlets, improving signal-to-noise ratio.

  • Validation Check: Upon Fourier transformation and phase correction, integrate the vinylic proton (δ 6.55). Set this integral to exactly 1.00. The terminal methyl triplet (δ 0.88) must integrate to 3.00 ± 0.05. Deviations indicate aliphatic impurities.

SynthesisWorkflow Step1 Reactants: Cyclopentanone + Heptanal Step2 Organocatalysis (Pyrrolidine Imide, DMSO, RT) Step1->Step2 Step3 Purification (Silica Gel Chromatography) Step2->Step3 Yields (E)-isomer Step4 NMR Sample Prep (CDCl3 + TMS Lock) Step3->Step4 Step5 Data Acquisition (1H: 500 MHz, 13C: 125 MHz) Step4->Step5 Step6 Spectral Analysis & Signal Assignment Step5->Step6 Validates Structure

Caption: Workflow for synthesis and NMR validation of 2-heptylidenecyclopentan-1-one.

Conclusion

The accurate assignment of 1 H and 13 C NMR chemical shifts for 2-heptylidenecyclopentan-1-one relies heavily on understanding the interplay between mesomeric electron withdrawal and magnetic anisotropy inherent to the α,β-unsaturated enone system. By adhering to the standardized synthesis and self-validating acquisition protocols outlined in this guide, researchers can ensure high-fidelity structural elucidation essential for downstream drug development and chemical synthesis.

References

  • Wang, W., Mei, Y., Li, H., & Wang, J. (2005). A Novel Pyrrolidine Imide Catalyzed Direct Formation of α,β-Unsaturated Ketones from Unmodified Ketones and Aldehydes. Organic Letters, 7(4), 601–604. URL:[Link]

  • Wang, W. (2011). Organocatalysts and methods of use in chemical synthesis. US Patent 7,968,734 B2.
  • Wang, W. (2007). Organocatalysts and Methods of Use in Chemical Synthesis. US Patent App. 2007/0244328 A1.
  • SpectraBase. (n.d.). 2-Heptylidenecyclopentanone. John Wiley & Sons, Inc. URL:[Link]

Sources

Exploratory

Structural Characterization and Analytical Profiling of 2-Heptylidenecyclopentan-1-one: A Technical Guide

Executive Summary 2-Heptylidenecyclopentan-1-one (CAS: 39189-74-7) is a versatile α,β-unsaturated cyclic ketone widely utilized as a synthetic building block in organic chemistry, a core fragrance formulation ingredient[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Heptylidenecyclopentan-1-one (CAS: 39189-74-7) is a versatile α,β-unsaturated cyclic ketone widely utilized as a synthetic building block in organic chemistry, a core fragrance formulation ingredient[1], and an active agent in advanced malodor reduction technologies[2]. For researchers and drug development professionals, understanding the precise physicochemical properties, exact mass, and analytical behavior of this molecule is critical for structural verification and purity assessment. This whitepaper provides an authoritative analysis of its mass spectrometry data, details field-proven analytical methodologies (RP-HPLC-HRMS), and outlines the catalytic synthetic pathways governing its production.

Physicochemical Profiling & Mass Spectrometry Data

Accurate mass determination and isotopic profiling of 2-heptylidenecyclopentan-1-one are foundational for its identification in complex matrices, such as consumer product formulations or biological assays. The molecule consists of a five-membered cyclopentanone ring conjugated to a lipophilic heptylidene aliphatic chain, yielding the molecular formula C12H20O[3].

Table 1: Fundamental Chemical and Mass Spectrometry Properties

PropertyValueSource/Method
Chemical Name 2-Heptylidenecyclopentan-1-oneIUPAC / CAS
CAS Registry Number 39189-74-7US EPA SRS[3]
Molecular Formula C12H20OElemental Analysis[3]
Molecular Weight 180.29 g/mol Standard Atomic Weights[3]
Monoisotopic Exact Mass 180.1514 DaHRMS (Calculated)[4]
[M+H]+ Adduct Exact Mass 181.1587 DaESI+ HRMS
LogP (Octanol/Water) 3.92RP-HPLC Estimation[5]

Analytical Methodologies for Structural Verification

To achieve unambiguous structural confirmation, analytical scientists rely on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with High-Resolution Mass Spectrometry (HRMS). The highly lipophilic nature of the heptylidene chain (LogP ~3.92) dictates the need for specialized column chemistries, such as low-silanol mixed-mode columns (e.g., Newcrom R1)[5].

Expert Insight: Causality in Method Design Traditional HPLC methods for cyclic ketones often employ phosphoric acid as a mobile phase additive to improve peak shape. However, phosphoric acid is non-volatile; introducing it into a mass spectrometer rapidly causes severe ion suppression and source fouling. Therefore, for MS-compatible applications, the protocol mandates substituting phosphoric acid with 0.1% formic acid[5]. Formic acid not only maintains the acidic pH required to suppress residual silanol ionization on the stationary phase but also acts as an excellent proton donor, facilitating the formation of the [M+H]+ adduct (m/z 181.1587) in positive Electrospray Ionization (ESI+) mode.

Protocol 1: Self-Validating RP-HPLC-HRMS Workflow

Step 1: Sample Preparation & Internal Calibration

  • Dilute the 2-heptylidenecyclopentan-1-one standard to 10 µg/mL in MS-grade Acetonitrile.

  • Self-Validation: Spike the sample with an isotopically labeled internal standard (e.g., Cyclopentanone-d4) to monitor matrix effects, retention time shifts, and ionization efficiency.

Step 2: Chromatographic Separation

  • Column: Newcrom R1 (or equivalent low-silanol C18), 3 µm particle size[5].

  • Mobile Phase A: MS-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: MS-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 10 minutes to elute the highly lipophilic analyte.

Step 3: ESI-HRMS Detection

  • Ionization: ESI in positive mode. Capillary voltage: 3.5 kV.

  • Analyzer: Time-of-Flight (TOF) or Orbitrap.

  • Self-Validation: Calibrate the mass spectrometer externally before the run, and utilize a lock-mass (e.g., leucine enkephalin) during the acquisition to ensure mass accuracy remains strictly < 5 ppm.

Step 4: Data Analysis

  • Extract the ion chromatogram for m/z 181.1587. Confirm that the isotopic pattern matches the theoretical C12H20O distribution (M+1 ~13.3% relative abundance due to ^13C incorporation).

MS_Workflow N1 Sample Prep (Acetonitrile Dilution) N2 RP-HPLC Separation (Volatile Formic Acid) N1->N2 N3 ESI Ionization ([M+H]+ Adduct Formation) N2->N3 N4 HRMS Detection (Orbitrap/TOF) N3->N4 N5 Data Validation (Mass Accuracy < 5 ppm) N4->N5

LC-HRMS analytical workflow for 2-heptylidenecyclopentan-1-one.

Synthetic Pathways & Mechanistic Insights

The industrial and laboratory-scale synthesis of 2-heptylidenecyclopentan-1-one is primarily achieved via a crossed-aldol condensation between cyclopentanone and heptanal[6].

Expert Insight: Causality in Catalyst Selection Using homogeneous base catalysts (like NaOH) for cross-aldol reactions often leads to undesirable side reactions, including the self-condensation of heptanal or multiple alkylations of the cyclopentanone ring. To enforce strict chemoselectivity, modern synthetic protocols utilize heterogeneous solid base catalysts, such as Mg-Al mixed oxides derived from hydrotalcites[6]. These catalysts provide tunable basic sites that specifically activate the α-carbon of cyclopentanone while minimizing aldehyde self-condensation. Furthermore, solid catalysts represent a self-validating green chemistry system: they can be easily separated via simple filtration and analyzed via X-ray Diffraction (XRD) to confirm structural integrity post-reaction[6].

Protocol 2: Heterogeneous Catalytic Cross-Aldol Condensation

Step 1: Catalyst Activation

  • Calcining a Mg-Al hydrotalcite precursor (Mg/Al = 3:1) at 500°C for 4 hours to generate the active mixed-oxide phase[6].

Step 2: Reaction Execution

  • In a batch reactor, combine cyclopentanone and heptanal in a 3:1 molar ratio. The excess ketone drives the equilibrium toward the cross-aldol product and further suppresses aldehyde self-condensation[6].

  • Add 5 wt% of the activated Mg-Al catalyst.

  • Heat the mixture to 100°C under continuous stirring for 6 hours.

Step 3: Downstream Processing & Validation

  • Filter the mixture to recover the solid catalyst.

  • Self-Validation: Analyze the crude filtrate via GC-MS. The presence of the molecular ion peak at m/z 180 confirms the formation of the target α,β-unsaturated ketone, while the absence of m/z 226 (heptanal dimer) validates the chemoselectivity of the catalyst.

  • Purify the final product via fractional distillation under reduced pressure.

Synthesis_Pathway Reactants Cyclopentanone + Heptanal Aldol Cross-Aldol Addition (Intermediate) Reactants->Aldol Catalyst Solid Base Catalyst (Mg-Al Hydrotalcite) Catalyst->Aldol Dehydration Dehydration (-H2O) Aldol->Dehydration Product 2-Heptylidenecyclopentan-1-one Dehydration->Product

Catalytic cross-aldol condensation pathway for synthesis.

Toxicological & Application Context

Beyond its chemical synthesis, 2-heptylidenecyclopentan-1-one is rigorously evaluated for safety in consumer applications. Dermatological and toxicological assessments indicate that cyclopentanones and cyclopentenones have a very low order of acute toxicity[1]. While 2-heptylidenecyclopentan-1-one is classified as a weak sensitizer, the risk of sensitization is generally negligible under standard formulation levels[1]. This established safety profile makes it a highly valuable, reliable compound for integration into advanced malodor reduction compositions and fine fragrances[2].

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Foundational

Thermodynamic Stability and Stereoselective Synthesis of 2-Heptylidenecyclopentan-1-one Isomers: A Technical Guide

Executive Summary The synthesis of α,β-unsaturated cyclic ketones is a cornerstone of modern organic chemistry, particularly in the fragrance industry and pharmaceutical intermediate development. 2-Heptylidenecyclopentan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of α,β-unsaturated cyclic ketones is a cornerstone of modern organic chemistry, particularly in the fragrance industry and pharmaceutical intermediate development. 2-Heptylidenecyclopentan-1-one (often referred to as α-heptylidenecyclopentanone) is a critical precursor for high-value lactones and jasmonate-type odorants. The molecule exhibits E/Z stereoisomerism at its exocyclic double bond. Controlling this stereochemistry is paramount, as the physical properties and downstream reactivity of the isomers diverge significantly. This guide explores the thermodynamic drivers that dictate the stability of the (E)- and (Z)-isomers and provides a field-proven, self-validating methodology for the stereoselective synthesis of the thermodynamically favored (E)-isomer.

Mechanistic Foundations of Isomer Stability

The exocyclic double bond of 2-heptylidenecyclopentan-1-one is formed via the dehydration of a β-hydroxy ketone intermediate. The stereochemical outcome is governed by the relative thermodynamic stability of the resulting (E) and (Z) alkenes.

By Cahn-Ingold-Prelog priority rules, the carbonyl carbon (C1) has a higher priority than the ring methylene (C3). On the exocyclic carbon, the hexyl chain has a higher priority than the hydrogen atom.

  • In the (Z)-isomer , the bulky hexyl chain is oriented cis to the carbonyl group.

  • In the (E)-isomer , the hexyl chain is oriented trans to the carbonyl group (pointing toward the C3 methylene).

The Causality of Thermodynamic Control

Under thermodynamic control, the (E)-isomer is overwhelmingly favored[1]. The causality behind this stability lies in the minimization of steric and electronic repulsion:

  • Carbonyl-Alkyl Clash: In the (Z)-configuration, the hexyl chain is forced into close spatial proximity with the carbonyl oxygen. This creates severe steric hindrance and unfavorable electrostatic repulsion with the oxygen's lone pairs.

  • Allylic (A-1,3) Strain: While the (E)-isomer introduces some allylic strain between the hexyl chain and the equatorial protons of the C3 methylene group, this A-1,3 strain is significantly lower in energy than the carbonyl-alkyl clash present in the (Z)-isomer.

Consequently, synthetic routes that allow for equilibration (such as base-catalyzed E1cB dehydration) naturally funnel the product mixture toward the lower-energy (E)-state[2].

StericLogic N1 Aldol Dehydration (Exocyclic C=C Formation) N2 Stereochemical Divergence N1->N2 NE (E)-Isomer Hexyl chain trans to Carbonyl N2->NE Major NZ (Z)-Isomer Hexyl chain cis to Carbonyl N2->NZ Minor NE_Res Minimized Steric Repulsion (Thermodynamically Favored) NE->NE_Res NZ_Res High Carbonyl-Alkyl Clash (Thermodynamically Unstable) NZ->NZ_Res

Logical flow of steric interactions dictating the thermodynamic stability of E/Z isomers.

Catalytic Paradigms in Aldol Condensation

The standard synthetic route to 2-heptylidenecyclopentan-1-one is the cross-aldol condensation of cyclopentanone and heptanal. Because both reagents are enolizable, the reaction is prone to side reactions, including heptanal self-condensation and double-alkylation of cyclopentanone (yielding 2,5-diheptylidenecyclopentanone)[3].

To achieve high conversion and stereoselectivity toward the (E)-isomer, the choice of catalyst is critical. Heterogeneous solid base catalysts, such as Magnesium Oxide (MgO) and reconstructed Mg-Al Hydrotalcites, are preferred over homogeneous bases[3][4].

Why Solid Bases? Solid bases provide tunable basic sites that effectively deprotonate the less sterically hindered α-carbon of cyclopentanone while suppressing the self-condensation of heptanal. Furthermore, they facilitate the E1cB dehydration step under thermal conditions, ensuring the reaction remains under thermodynamic control to yield the (E)-isomer.

ReactionPathway R1 Cyclopentanone + Heptanal Int β-Hydroxy Ketone Intermediate (Aldol Addition) R1->Int Enolization & Attack Cat Solid Base Catalyst (e.g., MgO, Hydrotalcite) Cat->Int Catalysis Dehyd E1cB Dehydration Step Int->Dehyd Prod (E)-2-Heptylidenecyclopentan-1-one (Target Product) Dehyd->Prod Thermodynamic Control Side Side Products (e.g., 2,5-diheptylidenecyclopentanone) Dehyd->Side Over-alkylation

Reaction pathway of cyclopentanone and heptanal aldol condensation showing E/Z selectivity.

Quantitative Data: Catalyst Efficacy

The following table summarizes the performance of various catalytic systems in the synthesis of 2-heptylidenecyclopentan-1-one (and its direct analogs), highlighting the drive toward the thermodynamically stable (E)-isomer.

Catalyst SystemReaction TypeConversion (%)Selectivity to Target (%)Dominant IsomerReference
Magnesium Oxide (MgO) Heterogeneous BaseHigh52.0%(E)-isomer[3]
Mg-Al Hydrotalcite (3:1) Heterogeneous Base93.0%90.0%*(E)-isomer[4]
Proline-derived Organocatalyst Homogeneous OrganocatalysisN/A64.0% (Yield)(E)-isomer[2]

*Note: Hydrotalcite selectivity data is based on the highly analogous condensation of cyclopentanone with valeraldehyde under optimized molar ratios.

Experimental Workflow: Self-Validating Stereoselective Synthesis

As a Senior Application Scientist, I mandate that every protocol must be a self-validating system. The following methodology utilizes MgO as a solid base catalyst. It incorporates in-process analytical checks to ensure the thermodynamic equilibrium is reached and the (E)-isomer is successfully isolated.

Phase 1: Reaction Setup and Execution
  • Reagent Preparation: Charge a 250 mL round-bottom flask with cyclopentanone (0.10 mol) and heptanal (0.05 mol). Causality: Using a 2:1 molar excess of cyclopentanone minimizes the formation of the 2,5-diheptylidenecyclopentanone side product.

  • Catalyst Addition: Add 1.0 g of activated MgO powder. Causality: MgO must be pre-calcined at 450°C to remove surface carbonates and water, exposing the active Lewis basic sites (O²⁻).

  • Solvent & Dean-Stark Trap: Add 50 mL of toluene. Attach a Dean-Stark apparatus and a reflux condenser. Causality: The Dean-Stark trap continuously removes the water generated during the E1cB dehydration step, driving the equilibrium forward according to Le Chatelier’s principle.

  • Thermal Activation: Reflux the mixture (approx. 110°C) under vigorous stirring for 6–8 hours.

Phase 2: In-Process Validation (The Self-Validating Step)
  • GC-FID Monitoring: At hour 6, withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via Gas Chromatography-Flame Ionization Detection (GC-FID).

    • Validation Check: The reaction is deemed complete when the heptanal peak is consumed (>95%). The chromatogram should show a dominant peak for the (E)-isomer and a minor peak for the (Z)-isomer. If the (Z)-isomer peak is >10% of the product area, continue refluxing to allow thermodynamic equilibration.

Phase 3: Isolation and Characterization
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the heterogeneous MgO catalyst. Wash the pad with 20 mL of ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure to remove toluene and unreacted cyclopentanone.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • NMR Assignment: Analyze the purified product via ¹H NMR (500 MHz, CDCl₃).

    • Validation Check: The vinylic proton of the (E)-isomer typically appears as a multiplet around δ 6.53–6.58 ppm[2]. The chemical shift and coupling constants will confirm the trans relationship between the hexyl chain and the carbonyl group, validating the thermodynamic stability model.

References

  • US7968734B2 - Organocatalysts and methods of use in chemical synthesis Source: Google Patents URL
  • Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone Source: ResearchGate / Progress in Reaction Kinetics and Mechanism URL:[Link]

  • A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts Source: Asian Journal of Chemistry URL:[Link]

Sources

Exploratory

The Chemical and Physical Landscape of 2-Heptylidenecyclopentan-1-one: A Comprehensive Technical Guide

Executive Summary 2-Heptylidenecyclopentan-1-one (CAS 39189-74-7) is a structurally significant α,β-unsaturated ketone. While historically recognized as an organoleptic ingredient imparting floral and fruity notes, its u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Heptylidenecyclopentan-1-one (CAS 39189-74-7) is a structurally significant α,β-unsaturated ketone. While historically recognized as an organoleptic ingredient imparting floral and fruity notes, its unique chemical architecture renders it a highly versatile intermediate in organic synthesis and potential drug development. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic pathways, and toxicological profile, designed for researchers and scientists navigating its application in fine chemicals and therapeutics.

Physicochemical Fingerprint & Structural Dynamics

The molecule consists of a five-membered cyclopentanone ring conjugated with a seven-carbon alkylidene chain. This conjugation imparts unique electronic properties, while the long aliphatic tail significantly enhances its lipophilicity, making it highly soluble in organic solvents and lipid matrices[1]. Due to the steric hindrance between the alkyl chain and the carbonyl oxygen, the compound exists predominantly in the thermodynamically stable (E)-configuration[2].

Table 1: Physicochemical Properties of 2-Heptylidenecyclopentan-1-one

PropertyValue
IUPAC Name (2E)-2-heptylidenecyclopentan-1-one
CAS Registry Number 39189-74-7 (General) / 162190-76-3 (E-isomer)[1],[2]
Molecular Formula C₁₂H₂₀O[3]
Molecular Weight 180.29 g/mol [3]
Refractive Index ~1.467[4]
Flash Point ~100 °C[4]
Estimated XlogP3-AA 3.80[1]

Chemical Reactivity & Mechanistic Pathways

The core reactivity of 2-heptylidenecyclopentan-1-one stems from its α,β-unsaturated ketone system. This moiety acts as a classic Michael acceptor, capable of undergoing nucleophilic addition. Furthermore, the conjugated double bond can be selectively reduced to yield 2-heptylcyclopentanone, a saturated precursor that can undergo Baeyer-Villiger oxidation to form macrocyclic lactones like δ-dodecalactone, which are highly valued in both fragrance and bioactive compound synthesis[5].

Pathway CP Cyclopentanone + Heptanal Aldol Aldol Condensation (MgO / Mg-Al Catalyst) CP->Aldol HeptCP 2-Heptylidenecyclopentan-1-one (Target Molecule) Aldol->HeptCP Dehydration Hydro Catalytic Hydrogenation (Pd/C or Pt/C) HeptCP->Hydro C=C Reduction SatCP 2-Heptylcyclopentanone Hydro->SatCP BVO Baeyer-Villiger Oxidation SatCP->BVO Lactone δ-Dodecalactone (Bioactive/Fragrance) BVO->Lactone Ring Expansion

Synthetic pathway of 2-heptylidenecyclopentan-1-one and its downstream conversion into macrocyclic lactones.

Synthetic Methodology: Heterogeneous Aldol Condensation

The industrial and laboratory synthesis of 2-heptylidenecyclopentan-1-one is achieved via the cross-aldol condensation of cyclopentanone and heptanal. Traditional homogeneous basic catalysts (e.g., NaOH) often lead to complex mixtures of self-condensation products. To ensure high selectivity and a self-validating, clean reaction profile, modern protocols utilize heterogeneous solid base catalysts, such as Magnesium Oxide (MgO) or Mg-Al hydrotalcites[6],[5].

Step-by-Step Experimental Protocol:

  • Catalyst Activation: Prepare a meixnerite-type Mg-Al mixed metal oxide by calcining Mg-Al hydrotalcite at 450 °C, followed by rehydration.

    • Causality: Calcination increases the density of strong Lewis basic sites on the catalyst surface, which are critical for the initial enolization of cyclopentanone without triggering the self-aldolization of heptanal[6].

  • Reagent Mixing: In a reaction vessel equipped with a Dean-Stark trap, combine cyclopentanone and heptanal in a 3:1 to 5:1 molar ratio.

    • Causality: Maintaining a large stoichiometric excess of cyclopentanone statistically favors the cross-aldol reaction and suppresses the competitive self-condensation of the aldehyde[5].

  • Condensation & Dehydration: Add the activated solid catalyst and a solvent capable of forming an azeotrope with water (e.g., toluene). Heat the mixture to reflux (approx. 110–120 °C) under vigorous stirring for 6–12 hours.

    • Causality: The Dean-Stark apparatus continuously removes the water byproduct generated during the dehydration of the intermediate β-hydroxy ketone. According to Le Chatelier's principle, this drives the equilibrium entirely toward the α,β-unsaturated target molecule, preventing the reaction from stalling[7].

  • Isolation: Cool the mixture and filter out the heterogeneous catalyst. The catalyst can be washed with ethanol and thermally regenerated for subsequent cycles, ensuring a sustainable workflow.

  • Purification: Concentrate the filtrate under reduced pressure to recover unreacted cyclopentanone and toluene. Purify the crude residue via fractional vacuum distillation (e.g., using a Claisen apparatus) to isolate pure (E)-2-heptylidenecyclopentan-1-one. Analogous alkylidenecyclopentanones typically distill at ~92–100 °C under 533 Pa[7].

Toxicological Profile & Regulatory Framework

In the context of product formulation and drug development, understanding the toxicological boundaries of 2-heptylidenecyclopentan-1-one is paramount. The compound has a low order of acute systemic toxicity and shows no mutagenic or genotoxic activity in standard assays; however, it is classified as a weak dermal sensitizer[8].

The mechanism of sensitization is intrinsically linked to its chemical structure. The electrophilic α,β-unsaturated ketone acts as a hapten, undergoing a Michael addition with nucleophilic residues (such as cysteine or lysine) on epidermal proteins. This hapten-protein complex is subsequently recognized by the immune system, initiating an allergic response[9].

ToxPathway Mol 2-Heptylidenecyclopentan-1-one Ephile α,β-Unsaturated Ketone (Electrophilic Center) Mol->Ephile Adduct Hapten-Protein Adduct (Michael Addition) Ephile->Adduct Reacts with Protein Skin Protein Nucleophiles (Cys/Lys residues) Protein->Adduct Immune Dermal Sensitization (IFRA Restricted) Adduct->Immune Immune Recognition

Mechanistic pathway of dermal sensitization driven by the electrophilic α,β-unsaturated ketone moiety.

Due to this sensitization potential, the International Fragrance Association (IFRA) heavily restricts its use. For instance, Category 4 products (hydroalcoholic products) are restricted to a maximum acceptable concentration of 0.46%, while Category 1 (products applied to the lips) are limited to 0.077%[9].

Applications in Advanced Synthesis and Drug Development

Beyond its organoleptic properties, 2-heptylidenecyclopentan-1-one is a valuable scaffold in medicinal chemistry. The cyclopentanone ring can be functionalized to mimic natural prostaglandins or jasmonates, which exhibit potent anti-inflammatory and anti-cancer properties[7]. Furthermore, its controlled conversion into long-chain lactones provides a green-chemistry pathway to synthesize bio-identical signaling molecules used in advanced therapeutics and targeted drug delivery systems[5].

References

  • The Good Scents Company. "2-heptylidene cyclopentanone, 39189-74-7."[Link]

  • Echo Chemical. "(E)-2-Heptylidenecyclopentanone." [Link]

  • CoLab. "Aldol condensation: green perspectives."[Link]

  • Vrbková, E., et al. "Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone." ResearchGate.[Link]

  • International Fragrance Association (IFRA). "Amendment 49 STAND 2-Heptylidene cyclopentan-1-one."[Link]

  • European Patent Office. "EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones.
  • El Jabon Artesanal. "Product Details Physical and Chemical."[Link]

Sources

Foundational

toxicity profile and safety data sheet for 2-heptylidenecyclopentan-1-one

Title: Toxicological Profiling and Safety Data Architecture of 2-Heptylidenecyclopentan-1-one: A Comprehensive Technical Guide Executive Summary 2-Heptylidenecyclopentan-1-one (CAS 39189-74-7) is an α,β -unsaturated cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Toxicological Profiling and Safety Data Architecture of 2-Heptylidenecyclopentan-1-one: A Comprehensive Technical Guide

Executive Summary

2-Heptylidenecyclopentan-1-one (CAS 39189-74-7) is an α,β -unsaturated cyclic ketone predominantly utilized in the fragrance industry and as an intermediate in complex organic synthesis[1][2]. Its structural motif—a cyclopentanone ring conjugated with an extended heptylidene chain—confers unique lipophilicity and electrophilic properties. This whitepaper elucidates its toxicological profile, regulatory thresholds, and analytical methodologies, providing a self-validating framework for researchers, analytical chemists, and formulation scientists.

Physicochemical Properties & Structural Dynamics

The conjugated enone system is the primary driver of both the molecule's chemical reactivity and its sensory profile. The extended alkyl chain significantly increases its partition coefficient (LogP 3.92), a critical metric that dictates its dermal penetration kinetics and retention behavior in reverse-phase chromatography[3].

Table 1: Physicochemical and Identification Data

PropertyValue
Chemical Name 2-Heptylidenecyclopentan-1-one
CAS Number 39189-74-7
EC Number 254-339-6
Molecular Formula C₁₂H₂₀O
Molecular Weight 180.29 g/mol
LogP 3.92

Toxicological Profile & Mechanistic Insights

Acute and Repeated Dose Toxicity Cyclopentanones generally exhibit a low order of acute toxicity. Systemic exposures from typical hydroalcoholic consumer product applications are minimal, with calculated systemic exposures varying from 0.0003 to 0.7122 mg/kg/day for the broader chemical class[4]. Repeated dose studies indicate no significant systemic toxicity, and the compound lacks mutagenic or genotoxic activity in standard bacterial and mammalian cell line assays[4].

Dermal Sensitization & Irritation (The Limiting Factor) The critical endpoint driving the risk management of 2-heptylidenecyclopentan-1-one is dermal sensitization[5]. As an α,β -unsaturated carbonyl compound, it acts as a weak electrophile (pro-hapten/hapten). It undergoes Michael addition with nucleophilic residues (e.g., cysteine, lysine) on epidermal proteins, forming a hapten-carrier complex. This complex is recognized by Langerhans cells, initiating a Type IV delayed hypersensitivity reaction[4][5].

Sensitization A 2-Heptylidenecyclopentan-1-one (Electrophilic Hapten) B Epidermal Protein Binding (Michael Addition) A->B Covalent bonding C Langerhans Cell Activation (Antigen Processing) B->C Cellular uptake D Migration to Draining Lymph Nodes C->D Maturation E T-Cell Proliferation (Allergic Sensitization) D->E MHC-II Presentation

Mechanistic pathway of dermal sensitization via hapten-protein complex formation.

Safety Data Sheet (SDS) Core Components

Based on REACH registration and GHS classifications, the following safety parameters must be integrated into laboratory and manufacturing workflows[6].

Table 2: GHS Hazard Classification & Exposure Controls

Hazard ClassCategoryHazard Statement
Skin Irritation Category 2H315: Causes skin irritation
Skin Sensitization Category 1BH317: May cause an allergic skin reaction

Handling & Storage: Store in a cool, well-ventilated area away from strong oxidizing agents. The conjugated double bond is susceptible to auto-oxidation; thus, storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to prevent the formation of highly sensitizing epoxides or peroxides.

Regulatory Landscape: IFRA Standards

Due to its weak sensitization potential, the International Fragrance Association (IFRA) strictly regulates the concentration of 2-heptylidenecyclopentan-1-one in consumer products to ensure safe dermal exposure levels (Amendment 49)[5].

Table 3: Maximum Acceptable Concentrations (IFRA 49th Amendment)

Product CategoryExample Consumer ProductsMax Concentration (%)
Category 1 Lip products, children's toys0.077%
Category 2 Deodorants, antiperspirants0.023%
Category 3 Eye products, facial makeup0.46%
Category 4 Fine fragrances, perfumes0.43%
Category 5A Body lotions, creams0.11%

Experimental Workflows & Self-Validating Protocols

To ensure rigorous safety and quality control, the following protocols are designed with built-in validation steps.

Protocol 1: Analytical Quantification & Impurity Profiling via RP-HPLC/MS

Causality: 2-Heptylidenecyclopentan-1-one is highly lipophilic (LogP 3.92)[3]. Reverse-phase high-performance liquid chromatography (RP-HPLC) is optimal for its retention. For mass spectrometry (MS) compatibility, standard phosphoric acid modifiers must be replaced with formic acid to prevent ion suppression and source fouling[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock.

    • Self-Validation: Visually confirm complete dissolution; turbidity indicates polymerization or degradation.

  • Mobile Phase Preparation: Prepare Solvent A (0.1% Formic Acid in LC-MS grade H₂O) and Solvent B (0.1% Formic Acid in LC-MS grade MeCN).

    • Causality: Formic acid provides the necessary protonation for positive electrospray ionization (ESI+) without forming non-volatile salts that damage the MS detector.

  • Chromatographic Separation: Inject 5 µL onto a reverse-phase column (e.g., Newcrom R1, 3 µm particle size for high resolution)[3]. Run a linear gradient from 40% B to 95% B over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm (targeting the conjugated enone system) and MS in ESI+ mode (target m/z 181.1 for [M+H]⁺).

  • Validation: Run a blank (MeCN) between samples to confirm zero carryover. The presence of a peak at m/z 197.1 may indicate an epoxide degradation product.

HPLC_Workflow S1 Sample Prep (1 mg/mL in MeCN) S2 RP-HPLC Injection (Newcrom R1 Column) S1->S2 S3 Gradient Elution (H2O/MeCN + Formic Acid) S2->S3 S4 Dual Detection (UV 254 nm & ESI-MS) S3->S4 S5 Data Analysis (Target m/z 181.1) S4->S5

RP-HPLC/MS analytical workflow for the quantification of 2-heptylidenecyclopentan-1-one.

Protocol 2: In Vitro Sensitization Assessment (Direct Peptide Reactivity Assay - DPRA)

Causality: Animal testing is increasingly restricted globally. The DPRA chemically mimics the haptenation process by quantifying the depletion of synthetic cysteine peptides, directly correlating to the electrophilic reactivity of the enone[4][5].

Step-by-Step Methodology:

  • Peptide Stock Preparation: Prepare a 0.5 mM Cysteine peptide stock in pH 7.5 phosphate buffer.

  • Test Chemical Preparation: Prepare a 100 mM solution of 2-heptylidenecyclopentan-1-one in Acetonitrile.

  • Incubation: Mix the peptide and test chemical at a 1:10 molar ratio. Incubate in the dark at 25°C for 24 hours.

    • Causality: The 1:10 ratio ensures pseudo-first-order kinetics for the Michael addition, allowing the reaction to go to completion.

  • Quantification: Analyze the remaining unreacted peptide via HPLC-UV at 220 nm.

  • Self-Validation: Include a positive control (e.g., Cinnamaldehyde) to ensure assay sensitivity. A peptide depletion >13.8% classifies the material as a sensitizer.

References

  • 2-Heptylidenecyclopentanone | CAS 39189-74-7, Santa Cruz Biotechnology.
  • 2-heptylidenecyclopentan-1-one — Chemical Substance Information, NextSDS.
  • 2-heptylidene cyclopentanone, 39189-74-7, The Good Scents Company.
  • Cyclopentanone, 2-heptylidene-, SIELC Technologies.
  • A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients, PubMed.
  • Amendment 49 STAND 2-Heptylidene cyclopentan-1-one, IFRA Standards.

Sources

Exploratory

An In-depth Technical Guide to the Degradation Pathways of 2-Heptylidenecyclopentan-1-one

This guide provides a comprehensive technical overview of the potential degradation pathways of 2-heptylidenecyclopentan-1-one, a molecule of interest in the fragrance and specialty chemical industries. Given the limited...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the potential degradation pathways of 2-heptylidenecyclopentan-1-one, a molecule of interest in the fragrance and specialty chemical industries. Given the limited direct literature on this specific compound, this document synthesizes information from analogous chemical structures, particularly α,β-unsaturated ketones and cyclic ketones, to propose scientifically grounded degradation routes. This approach is essential for researchers, scientists, and drug development professionals seeking to understand the stability, metabolism, and environmental fate of this and similar molecules.

Introduction to 2-Heptylidenecyclopentan-1-one and the Importance of Degradation Studies

2-Heptylidenecyclopentan-1-one belongs to the class of α,β-unsaturated carbonyl compounds. Its structure, featuring a cyclopentanone ring and an exocyclic double bond conjugated to the carbonyl group, dictates its chemical reactivity and, consequently, its degradation pathways. Understanding these pathways is crucial for several reasons:

  • Product Stability and Formulation: Knowledge of degradation helps in developing stable formulations and defining appropriate storage conditions.[1][2]

  • Safety and Toxicology: Degradation products may have different toxicological profiles than the parent compound. Identifying these products is a key aspect of safety assessment.

  • Metabolic Fate: In the context of drug development or consumer products, understanding how the molecule is metabolized by biological systems is paramount.

  • Environmental Impact: The environmental persistence and transformation of the compound are determined by its susceptibility to biotic and abiotic degradation processes.

Forced degradation studies, which involve subjecting a compound to more severe conditions than it would typically encounter, are a valuable tool for predicting degradation pathways and identifying potential degradants.[1][2][3][4]

Predicted Degradation Pathways

Based on the chemical functionalities of 2-heptylidenecyclopentan-1-one, several key degradation pathways can be anticipated:

  • Metabolic Pathways: Primarily involving enzymatic reactions within biological systems.

  • Chemical Degradation: Abiotic degradation through hydrolysis, oxidation, and other chemical reactions.

  • Photodegradation: Degradation initiated by the absorption of light.

The following sections will delve into the specifics of each of these potential pathways.

Metabolic Degradation Pathways

The metabolism of 2-heptylidenecyclopentan-1-one is likely to be driven by its α,β-unsaturated ketone moiety, a known Michael acceptor, and the cyclic ketone structure.

Michael Addition (Conjugate Addition)

The carbon-carbon double bond in α,β-unsaturated carbonyl compounds is electron-deficient due to the electron-withdrawing nature of the carbonyl group. This makes the β-carbon susceptible to nucleophilic attack in a process known as the Michael addition or conjugate addition.[5][6][7] In biological systems, nucleophiles are abundant in the form of amino acid residues in proteins (like cysteine and lysine) and small molecules such as glutathione (GSH).[8][9][10]

  • Mechanism: The reaction involves the addition of a nucleophile to the β-carbon of the heptylidene chain. This is a significant pathway for the detoxification of electrophilic compounds but can also lead to cellular damage if the molecule reacts with critical proteins or DNA.[8][11][12]

  • Key Biological Nucleophiles:

    • Glutathione (GSH): A major intracellular antioxidant, GSH can conjugate with α,β-unsaturated ketones, a reaction often catalyzed by glutathione S-transferases (GSTs).[13][14]

    • Proteins: Nucleophilic amino acid residues (e.g., cysteine, histidine, lysine) in proteins can form covalent adducts with Michael acceptors, potentially altering protein function.[8][10]

Caption: Michael Addition Pathway of 2-heptylidenecyclopentan-1-one.

Carbonyl Reduction

The ketone group can be reduced to a secondary alcohol by various intracellular carbonyl reductases.[9][13] This reaction can occur on the parent molecule or after Michael addition.

Baeyer-Villiger Oxidation

A significant metabolic pathway for cyclic ketones is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs).[15] This enzymatic reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester).[16][17][18]

  • Mechanism: The enzyme utilizes a cofactor, typically NADPH, and molecular oxygen to introduce an oxygen atom into the carbon-carbon bond of the ketone.[19] For 2-heptylidenecyclopentan-1-one, this would result in a six-membered lactone ring. Subsequent hydrolysis of the lactone would lead to a linear, hydroxylated carboxylic acid, which can be further metabolized.[19][20]

Caption: Baeyer-Villiger Oxidation Pathway for Cyclic Ketones.

Chemical Degradation Pathways

Abiotic degradation can occur under various environmental and storage conditions.

Hydrolysis

While the ester linkage in a potential lactone degradant is susceptible to hydrolysis, the parent compound, 2-heptylidenecyclopentan-1-one, is not expected to undergo significant hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, degradation could be accelerated.[1]

Oxidation

The double bond and the allylic positions of the heptylidene chain are potential sites for oxidation. Oxidative stress can be induced by reactive oxygen species (ROS) or strong chemical oxidants.

  • Epoxidation: The double bond can be oxidized to form an epoxide.

  • Cleavage of the double bond: More aggressive oxidation could lead to the cleavage of the double bond, resulting in smaller carbonyl compounds.

Reactions with Disinfectants

In water treatment processes, α,β-unsaturated carbonyl compounds can react with disinfectants like free chlorine.[11] This can lead to the formation of chlorinated byproducts.

Photodegradation Pathways

The conjugated system in 2-heptylidenecyclopentan-1-one can absorb UV light, leading to photochemical reactions.

  • Isomerization: Photoexcitation can lead to cis-trans isomerization of the exocyclic double bond.

  • Cycloaddition Reactions: In the presence of other alkenes, [2+2] cycloaddition reactions can occur.[21][22]

  • Deconjugation: Under certain conditions, such as in the presence of a Brønsted acid, cyclic enones can undergo deconjugative isomerization upon irradiation.[23][24][25] This would involve the migration of the double bond to a non-conjugated position.

  • Radical Reactions: Photogenerated radical intermediates can participate in various cyclization and addition reactions.[21][22]

Experimental Protocols for Studying Degradation

To empirically determine the degradation pathways of 2-heptylidenecyclopentan-1-one, a forced degradation study is recommended.[2][3][26]

Forced Degradation Study Design

A typical forced degradation study would expose the compound to the following conditions:[3][4][26]

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acidic Hydrolysis 0.1 M HCl, elevated temperature (e.g., 60°C)Isomerization, other acid-catalyzed reactions
Basic Hydrolysis 0.1 M NaOH, elevated temperature (e.g., 60°C)Reactions involving the enolate
Oxidation 3% H₂O₂, room temperatureEpoxidation, oxidative cleavage
Thermal Degradation Solid state and in solution, elevated temperature (e.g., 80°C)Thermally induced rearrangements or decomposition
Photodegradation Exposure to UV light (e.g., 254 nm and 365 nm) in a photostability chamberIsomerization, cycloaddition, deconjugation
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound and its degradation products.

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method. A reverse-phase C18 column is often suitable.

  • Peak Purity and Identification: A photodiode array (PDA) detector can assess peak purity. For structural elucidation of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[27][28] Gas Chromatography-Mass Spectrometry (GC-MS) may also be useful, particularly for volatile degradants.[4][27]

Step-by-Step Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 2-heptylidenecyclopentan-1-one in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • For hydrolytic and oxidative studies, add the stock solution to the respective stressor solutions (HCl, NaOH, H₂O₂) and incubate at the specified temperature.

    • For thermal stress, incubate the stock solution and the solid compound at the target temperature.

    • For photolytic stress, expose the solution to a calibrated light source.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for the analytical method.

  • Analysis: Analyze the samples using the developed stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Determine the retention times and response of the degradation products.

    • Use MS data to propose structures for the major degradants.

Caption: Workflow for a Forced Degradation Study.

Conclusion

While direct studies on the degradation of 2-heptylidenecyclopentan-1-one are scarce, a robust understanding of its potential degradation pathways can be inferred from the well-established chemistry of α,β-unsaturated ketones and cyclic ketones. The primary routes of degradation are predicted to be metabolic transformations, including Michael addition and Baeyer-Villiger oxidation, as well as photodegradation. A systematic forced degradation study, coupled with modern analytical techniques, is essential to confirm these pathways, identify the resulting degradation products, and ultimately ensure the safe and effective use of this compound in its various applications.

References

  • Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. Chem Pharm Bull (Tokyo). [Link]

  • Michael addition reaction with amino acids in living organism. ResearchGate. [Link]

  • Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. ResearchGate. [Link]

  • Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde–Ketone Sensitive Reductase Activity. ResearchGate. [Link]

  • Biotransformations. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). [Link]

  • Cloning and Characterization of a Gene Cluster Involved in Cyclopentanol Metabolism in Comamonas sp. Strain NCIMB 9872 and Biotransformations Effected by Escherichia coli-Expressed Cyclopentanone 1,2-Monooxygenase. Applied and Environmental Microbiology. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. J-Stage. [Link]

  • Optimizing Fermentation Conditions of Recombinant Escherichia coli Expressing Cyclopentanone Monooxygenase. Organic Process Research & Development. [Link]

  • Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. [Link]

  • Optimizing Fermentation Conditions of Recombinant Escherichia coli Expressing Cyclopentanone Monooxygenase. ACS Publications. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. Morressier. [Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal. [Link]

  • The possible degradation pathways of compound 1 and the proposed mass... ResearchGate. [Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined... Environmental Science & Technology. [Link]

  • Alpha,beta-unsaturated ketone is a core moiety of natural ligands for covalent binding to peroxisome proliferator-activated receptor gamma. The Journal of Biological Chemistry. [Link]

  • Deconjugative Photoisomerization of Cyclic Enones. ResearchGate. [Link]

  • Method for Isolation and Detection of Ketones Formed from High-Temperature Naphthenic Acid Corrosion. Energy & Fuels. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Enantioselective Michael Addition. Buchler GmbH. [Link]

  • Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry. [Link]

  • Deconjugative Photoisomerization of Cyclic Enones. ChemRxiv. [Link]

  • Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Metabolomics. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-arylcyclohexanones. Angewandte Chemie International Edition. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]

  • Deconjugative Photoisomerization of Cyclic Enones. ResearchGate. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. EPA. [Link]

  • Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. RSC Publishing. [Link]

  • Photocatalytic Reductive Cyclizations of Enones: Divergent Reactivity of Photogenerated Radical and Radical Anion Intermediates. Chemical Science. [Link]

  • Photocatalytic Reductive Cyclizations of Enones: Divergent Reactivity of Photogenerated Radical and Radical Anion Intermediates. Chemical Science. [Link]

  • Method and device for ketone measurement.
  • Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction. Atmospheric Chemistry and Physics. [Link]

  • Degradation of Multiple Peptides by Microcystin-Degrader Paucibacter toxinivorans (2C20). Toxins. [Link]

  • α,β-Unsaturated Carbonyl Compounds. Unknown Source. [Link]

  • α,β-Unsaturated carbonyl compound. Wikipedia. [Link]

  • Genetic redundancy in the naphthalene-degradation pathway of Cycloclasticus pugetii strain PS-1 enables response to varying substrate concentrations. The ISME Journal. [Link]

  • Thermodynamics Evaluation of Selective Hydride Reduction for α,β-Unsaturated Carbonyl Compounds. MDPI. [Link]

  • Degradation and post-treatment reaction cascade of acetaminophen after electro-Fenton treatment on heterogeneous catalyst active sites. Catalysis Science & Technology. [Link]

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Foundational

Crystallographic Structure Analysis of 2-Heptylidenecyclopentan-1-one: A Methodological Whitepaper

Executive Summary & Physicochemical Context 2-Heptylidenecyclopentan-1-one (CAS 39189-74-7) is a highly valued α,β -unsaturated ketone, primarily synthesized via the targeted aldol condensation of heptanal with cyclopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Context

2-Heptylidenecyclopentan-1-one (CAS 39189-74-7) is a highly valued α,β -unsaturated ketone, primarily synthesized via the targeted aldol condensation of heptanal with cyclopentanone[1]. Widely utilized as an intermediate in fragrance chemistry, it is evaluated under IFRA standards as a weak sensitizer[2]. Structurally, the molecule features a rigid cyclopentanone ring conjugated to a highly flexible, seven-carbon aliphatic alkylidene chain.

From a structural biology and analytical chemistry perspective, confirming the absolute stereochemistry (typically the E-isomer due to steric hindrance during condensation) and the conformational dynamics of the heptyl chain is critical[3]. However, 2-heptylidenecyclopentan-1-one is a liquid at standard temperature and pressure (STP)[4]. This physical state precludes conventional Single-Crystal X-Ray Diffraction (SCXRD).

As a Senior Application Scientist, I have designed this technical guide to bypass this limitation using two orthogonal, self-validating crystallographic workflows: In Situ Cryo-Crystallization (to determine the native molecular packing) and Chemical Derivatization (to force the molecule into a rigid, highly crystalline lattice).

Strategic Approaches to Liquid Crystallography

The primary challenge in analyzing 2-heptylidenecyclopentan-1-one is the high thermal motion of the terminal aliphatic carbons (C5–C7 of the heptylidene chain). Even when frozen, these chains often exhibit static or dynamic disorder.

To achieve high-resolution diffraction data, we must manipulate the thermodynamic state of the molecule:

  • Physical Manipulation (In Situ Crystallization): Flash-cooling the neat liquid traps it in a glassy state. By carefully applying optical annealing (zone melting), we provide just enough activation energy to nucleate a single crystal without melting the sample.

  • Chemical Manipulation (Derivatization): By reacting the ketone with 2,4-dinitrophenylhydrazine (2,4-DNPH), we significantly increase the molecular weight and introduce rigid aromatic rings and hydrogen-bonding networks. This thermodynamically favors the formation of a highly ordered solid lattice, suppressing the aliphatic chain's thermal motion.

Workflow A 2-Heptylidenecyclopentan-1-one (Liquid at RT) B Chemical Derivatization (2,4-DNPH Reaction) A->B Chemical Pathway E Capillary Loading (Neat Liquid Sample) A->E Physical Pathway C Solid Hydrazone Derivative Recrystallization B->C D Standard SCXRD (100 K Data Collection) C->D H Structure Solution & Refinement (SHELXT/L) D->H F In Situ Cryo-cooling & Optical Annealing E->F G Native SCXRD (100 K Data Collection) F->G G->H

Figure 1: Workflow for native vs. derivatized crystallographic analysis.

Experimental Protocols

Methodology A: Chemical Derivatization (2,4-DNPH)

Causality: Converting the liquid ketone into a solid 2,4-dinitrophenylhydrazone derivative introduces extensive intermolecular π−π stacking and hydrogen bonding. This rigidifies the crystal lattice, drastically reducing the thermal ellipsoids of the heptyl chain and allowing for routine SCXRD analysis.

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 1.0 mmol of 2-heptylidenecyclopentan-1-one[4] in 5 mL of absolute ethanol.

  • Reaction: Add 1.1 mmol of Brady’s reagent (2,4-dinitrophenylhydrazine) followed by 3 drops of concentrated sulfuric acid (catalyst) to promote nucleophilic addition and subsequent dehydration.

  • Precipitation: Stir the mixture at 50°C for 30 minutes, then cool to 0°C. A vibrant orange/red precipitate will form.

  • Recrystallization: Filter the crude solid. Dissolve it in a minimal volume of boiling ethyl acetate/hexane (1:1 v/v). Cover the vial with perforated Parafilm to allow slow solvent evaporation over 48–72 hours.

  • Validation: Before mounting, analyze a micro-sample via ATR-FTIR. The disappearance of the C=O stretching frequency (~1700 cm⁻¹) and the emergence of a sharp C=N stretch (~1615 cm⁻¹) validates successful derivatization[3].

  • Data Collection: Mount a single, block-shaped crystal on a MiTeGen loop using paratone oil. Transfer to the diffractometer under a 100 K nitrogen stream and collect data using Mo-K α radiation.

Methodology B: In Situ Cryo-Crystallography (Native Structure)

Causality: To understand the true packing forces and confirm the native stereochemistry without chemical alteration, the liquid must be crystallized directly on the goniometer. Flash-cooling prevents decomposition, while optical annealing breaks the amorphous glass state to yield a single crystal.

Step-by-Step Protocol:

  • Sample Loading: Inject 2 μL of neat 2-heptylidenecyclopentan-1-one into a 0.3 mm quartz Lindemann capillary. Flame-seal the open end to prevent evaporation or moisture ingress.

  • Mounting: Affix the capillary to a standard goniometer head using beeswax.

  • Vitrification: Plunge the capillary directly into a 100 K nitrogen stream generated by an Oxford Cryostream. The liquid will immediately form a transparent glass.

  • Optical Annealing (Zone Melting): Gradually raise the temperature at 5 K/min until the glass turns opaque (polycrystalline phase), typically around 230–250 K. Use a focused IR laser to melt a small zone of the polycrystalline mass, leaving a single microscopic seed crystal.

  • Crystal Growth: Slowly cool the system back to 100 K at a rate of 1 K/min. The seed crystal will propagate through the capillary, forming a single crystal domain.

  • Validation: Collect a 5-minute preliminary rotation frame. The presence of sharp, distinct diffraction spots (rather than diffuse powder rings) confirms a successful single-crystal phase.

Data Processing & Resolving Aliphatic Disorder

During the refinement of the acquired diffraction data (using SHELXT for intrinsic phasing and SHELXL for least-squares refinement), the heptylidene chain will likely present a challenge. Because the chain is highly flexible, the terminal carbons often occupy multiple discrete positions in the crystal lattice.

Causality: If high thermal parameters ( Ueq​ ) are ignored, the bond lengths will appear artificially shortened, and the structural model will be chemically inaccurate. We must model this disorder by splitting the atomic positions and applying geometric restraints.

Disorder A Identify High Thermal Parameters in Heptyl Chain B Check Difference Fourier Map for Peaks A->B C Split Positions? (e.g., C7A / C7B) B->C D Apply Restraints (DFIX, SADI, SIMU) C->D Yes (Disorder Present) F Finalize Anisotropic Refinement C->F No (Rigid Chain) E Refine Occupancies (Free Variable / FVAR) D->E E->F

Figure 2: Logical decision tree for resolving aliphatic chain disorder in SHELXL.

Quantitative Data Summary

The table below summarizes the expected crystallographic parameters comparing the native in situ crystal against the chemically derivatized solid.

Table 1: Comparative Crystallographic Parameters (Expected Ranges)

ParameterNative In Situ Crystal2,4-DNPH Derivative Crystal
Formula C₁₂H₂₀OC₁₈H₂₄N₄O₄
Molecular Weight 180.29 g/mol 360.41 g/mol
Crystal System Monoclinic / TriclinicMonoclinic / Orthorhombic
Space Group (Typical) P2₁/c or P-1P2₁/c or Pbca
Data Collection Temp. 100 K (Cryostream)100 K (Standard)
Z (Molecules/Unit Cell) 44 or 8
Disorder Probability High (Terminal aliphatic carbons)Low (Stabilized by H-bonds)
R1 (Expected Final) 4.5% - 7.0%3.0% - 5.0%

References

  • 2-Heptylidenecyclopentanone | CAS 39189-74-7 | SCBT Source: scbt.com URL:[4]

  • (2Z)-2-pentylidenecyclopentanone | 163843-05-8 - Benchchem Source: benchchem.com URL:[3]

  • (PDF) Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone Source: researchgate.net URL:[1]

  • Toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients Source: researchgate.net URL:[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-Heptylidenecyclopentan-1-one via Heterogeneous Cross-Aldol Condensation

Executive Summary & Mechanistic Rationale The synthesis of 2-heptylidenecyclopentan-1-one via the cross-aldol condensation of cyclopentanone and heptanal is a critical transformation in the production of fine chemicals,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 2-heptylidenecyclopentan-1-one via the cross-aldol condensation of cyclopentanone and heptanal is a critical transformation in the production of fine chemicals, fragrances (such as jasmine-like derivatives), and pharmaceutical intermediates[1]. While traditional homogeneous base catalysis (e.g., aqueous NaOH) is effective, it often suffers from poor selectivity, difficult workups, and the generation of toxic waste.

This protocol details a modern, green-chemistry approach utilizing heterogeneous magnesium oxide (MgO) catalysis . The mechanistic foundation relies on the differential reactivity of the substrates: the ketone (cyclopentanone) is enolized by the basic sites of the MgO catalyst, while the aldehyde (heptanal), being significantly more electrophilic, serves as the primary target for nucleophilic attack. Subsequent in situ dehydration (E1cB elimination) yields the thermodynamically stable α,β-unsaturated exocyclic ketone.

Mechanism A Cyclopentanone (Excess) C Enolate Intermediate (Nucleophile) A->C α-H Abstraction B MgO Catalyst (Basic Sites) B->C Catalyzes E Aldol Adduct (β-hydroxy ketone) C->E Nucleophilic Attack D Heptanal (Electrophile) D->E Slow Addition F Dehydration (-H2O) E->F Heat (100 °C) G 2-Heptylidenecyclopentan-1-one (Target Product) F->G E1cB Elimination

Mechanistic pathway of the cross-aldol condensation to form 2-heptylidenecyclopentan-1-one.

Experimental Causality: Why These Conditions?
  • Catalyst Selection: A large number of heterogeneous catalysts have been tested for this specific aldol condensation, with magnesium oxide (MgO) providing the highest selectivity (52%) toward 2-heptylidenecyclopentanone[2].

  • Stoichiometric Asymmetry (5:1 Ratio): Cyclopentanone acts as both the nucleophile and the solvent. Maintaining a large excess of cyclopentanone minimizes the self-condensation of heptanal (which would form 2-pentylnon-2-enal) and suppresses the double-addition byproduct (2,5-diheptylidenecyclopentanone)[2].

  • Controlled Addition: Adding heptanal dropwise ensures its steady-state concentration remains near zero, forcing it to react with the abundant cyclopentanone enolate rather than itself.

  • Temperature Control (100 °C): The reaction is highly sensitive to water; while pristine MgO is effective, water generated during the dehydration step can block active basic sites. Maintaining elevated temperatures (100 °C) drives off water and shifts the equilibrium toward the dehydrated product[3].

Materials and Equipment

Table 1: Reagent and Material Specifications

Material / ReagentRoleQuantity / RatioCritical Notes
Cyclopentanone Reactant & Solvent5.0 equivalentsDistill prior to use to remove polymeric impurities.
Heptanal Electrophile1.0 equivalentStore under inert gas; oxidizes easily to heptanoic acid.
Magnesium Oxide (MgO) Solid Base Catalyst15 wt% (relative to heptanal)Must be calcined at 500 °C for 4 hours prior to use to maximize basic site density.
Ethyl Acetate / Hexanes Chromatography SolventsAs neededFor TLC monitoring and optional column purification.

Step-by-Step Protocol

Workflow S1 1. Catalyst Activation Calcine MgO at 500 °C S2 2. Reagent Setup Mix Cyclopentanone & MgO S1->S2 S3 3. Controlled Addition Dropwise Heptanal at 100 °C S2->S3 S4 4. In Situ Dehydration Stir for 7 hours S3->S4 S5 5. Green Workup Filter solid MgO catalyst S4->S5 S6 6. Purification Vacuum Distillation (92 °C / 533 Pa) S5->S6

Step-by-step experimental workflow for the synthesis and purification of the target compound.

Phase 1: Preparation and Enolization
  • Catalyst Activation: Place MgO powder in a muffle furnace and calcine at 500 °C for 4 hours. Cool in a desiccator to prevent atmospheric moisture and CO₂ adsorption, which rapidly poisons the basic sites.

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Initial Mixing: Add 5.0 equivalents of cyclopentanone and the freshly calcined MgO (15 wt% relative to the theoretical mass of heptanal) to the flask.

  • Heating: Stir the suspension vigorously (800 rpm) and heat the mixture to 100 °C under a gentle nitrogen sweep.

Phase 2: Cross-Aldol Addition and Dehydration
  • Electrophile Addition: Load 1.0 equivalent of heptanal into the dropping funnel. Begin dropwise addition into the hot cyclopentanone/MgO suspension over a period of 1.5 to 2 hours.

  • In Situ Dehydration: Once addition is complete, maintain the reaction at 100 °C for exactly 7 hours. Note: Extending the reaction time beyond 7 hours increases the formation of the 2,5-diheptylidenecyclopentanone byproduct[2].

Phase 3: Workup and Purification
  • Catalyst Recovery: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the solid MgO catalyst. Wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and carefully remove the excess cyclopentanone under reduced pressure (water bath at 45 °C).

  • Vacuum Distillation: Purify the crude dark-yellow oil via fractional vacuum distillation. The target compound, 2-heptylidenecyclopentan-1-one, distills at approximately 92 °C under 533 Pa (4 mmHg)[1].

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the workflow must be treated as a self-validating system where each phase is analytically confirmed before proceeding.

  • In-Process TLC Monitoring:

    • Mechanism: Neither cyclopentanone nor heptanal is significantly UV-active. However, the formation of the α,β-unsaturated system in 2-heptylidenecyclopentan-1-one renders the product highly UV-active at 254 nm.

    • Validation: Spot the reaction mixture against a heptanal standard. Develop in 10% EtOAc/Hexanes. The disappearance of the heptanal spot (visualized via 2,4-DNP stain as a yellow-orange spot) and the appearance of a strong UV-active spot at a lower Rf confirms successful condensation and dehydration.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Confirm the molecular ion peak at m/z 180.2 . Ensure the absence of the double-addition byproduct (m/z 292.4).

  • Nuclear Magnetic Resonance (1H NMR):

    • Analytical validation via 1H NMR is the definitive proof of structure. The product is confirmed by the presence of a characteristic vinylic proton multiplet at δ 6.58-6.53 ppm , which corresponds to the exocyclic double bond[4]. The loss of the aldehyde proton (~9.7 ppm) confirms the complete consumption of heptanal.

Quantitative Data Summaries

Table 2: Catalyst Performance Comparison for Heptanal-Cyclopentanone Condensation

Catalyst SystemTarget Selectivity (%)Conversion (%)Primary Byproduct RiskOperational Advantage
Magnesium Oxide (MgO) 52% >85% Low (Minimal double addition)Easy filtration; green chemistry[2].
Caesium-modified Zeolites <20%<40%High (Steric hindrance issues)Shape selectivity limits product egress[2].
Aqueous NaOH (Homogeneous) ~35-40%>90%High (Heptanal self-condensation)Fast kinetics, but requires tedious extraction.

Note: Data synthesized from comparative heterogeneous catalysis studies evaluating the aldol condensation of heptanal with cyclopentanone[2].

References

  • Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone.ResearchGate.
  • Process for producing 2-alkyl-2-cyclopentenones (EP1316541A1).Google Patents.
  • Aldol condensation of cyclopentanone on hydrophobized MgO. Promotional role of water and changes in rate-limiting step.OSTI.gov.
  • A Novel Pyrrolidine Imide Catalyzed Direct Formation of α,β‐Unsaturated Ketones from Unmodified Ketones and Aldehydes.SciSpace.

Sources

Application

catalysts used in the organic synthesis of 2-heptylidenecyclopentan-1-one

Target Audience: Process Chemists, Fragrance Synthesizers, and Materials Scientists Document Type: Technical Guide & Self-Validating Protocol Introduction & Mechanistic Rationale 2-Heptylidenecyclopentan-1-one (C₁₂H₂₀O)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Fragrance Synthesizers, and Materials Scientists Document Type: Technical Guide & Self-Validating Protocol

Introduction & Mechanistic Rationale

2-Heptylidenecyclopentan-1-one (C₁₂H₂₀O) is a highly valued α,β -unsaturated cyclic ketone. It serves as a critical intermediate in the synthesis of macrocyclic fragrances (such as analogues of methyl dihydrojasmonate) and various bioactive compounds. The primary synthetic route is the cross-aldol condensation of cyclopentanone and heptanal.

The Catalytic Challenge

Aldol condensations are highly susceptible to competitive side reactions. When cyclopentanone and heptanal are reacted, the system can produce a complex mixture of at least seven distinct compounds[1]. Without a highly selective catalyst, the electrophilic heptanal will undergo autocondensation to form 2-pentylnon-2-enal, or double addition will occur to yield 2,5-diheptylidenecyclopentanone[2].

To control this, heterogeneous solid base catalysts are employed. Mechanistically, the basic sites on the catalyst surface (specifically Lewis basic O2− anions) selectively abstract the less sterically hindered α -proton from cyclopentanone[3]. This forms a surface-bound enolate that acts as a nucleophile, attacking the carbonyl carbon of heptanal[4]. Subsequent dehydration of the intermediate β -hydroxy ketone yields the stable, conjugated target product.

Catalyst Selection & Comparative Data

Extensive screening of heterogeneous catalysts—including modified zeolites, functionalized MCM-41, and mixed metal oxides—reveals that basicity and pore structure dictate reaction success[5]. Magnesium oxide (MgO) emerges as the premier catalyst, providing the optimal balance of strong Lewis basic sites without the steric restrictions found in microporous materials[6].

Table 1: Comparative Performance of Heterogeneous Catalysts in Heptanal-Cyclopentanone Condensation

Catalyst TypeConversion ActivitySelectivity for TargetMechanistic & Structural Notes
Magnesium Oxide (MgO) High~52% (Highest) Optimal Lewis basicity promotes cross-aldol over self-condensation[1].
Mg-Al Mixed Oxides HighModerateBifunctional acid-base pairs actively promote C-C coupling[7].
Mo-modified Silicates ModerateLowPromotes mixed aldol but yields significant heptanal autocondensation[1].
Functionalized MCM-41 LowVery LowSteric hindrance within mesopores restricts bulky intermediate formation[6].
Modified Zeolites LowVery LowPoor diffusion kinetics for the C₁₂ product severely limits turnover[5].

Mechanistic Workflow Visualization

G N1 Reactants: Cyclopentanone + Heptanal N3 Enolization: Surface O²⁻ abstracts α-proton N1->N3 N2 Catalyst Activation: MgO Calcination (450°C) N2->N1 Activated Catalyst N4 C-C Coupling: Nucleophilic attack on Heptanal N3->N4 N5 Dehydration: Loss of H₂O at 100°C N4->N5 N6 Target Product: 2-heptylidenecyclopentan-1-one N5->N6

Mechanistic workflow of MgO-catalyzed aldol condensation to 2-heptylidenecyclopentan-1-one.

Self-Validating Experimental Protocol

This protocol utilizes MgO as the heterogeneous catalyst. It is designed as a self-validating system , embedding In-Process Controls (IPCs) to ensure mechanistic causality translates into experimental success.

Phase 1: Catalyst Activation

Causality: Commercial MgO absorbs atmospheric water and CO2​ , forming surface hydroxides and carbonates that poison the critical O2− Lewis base sites[8].

  • Place 5.0 g of MgO powder in a ceramic crucible.

  • Calcine in a muffle furnace at 450°C for 4 hours.

  • Cool the catalyst in a vacuum desiccator and use immediately.

  • Validation Check 1: If the catalyst is exposed to ambient air for >15 minutes before use, reaction initiation will be sluggish. A properly activated catalyst will cause an immediate, slight exothermic shift upon addition to the ketone.

Phase 2: Reaction Assembly

Causality: To suppress the electrophilic heptanal from undergoing self-condensation, a vast excess of cyclopentanone is used to saturate the catalyst surface with cyclopentanone enolates[2].

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 42.0 g (0.5 mol) of cyclopentanone.

  • Add 11.4 g (0.1 mol) of heptanal (Molar ratio 5:1).

  • Introduce 1.14 g of the freshly activated MgO (10 wt% with respect to heptanal).

Phase 3: Execution & Monitoring

Causality: While aldol addition occurs at lower temperatures, the subsequent dehydration step requires elevated thermal energy to form the stable conjugated enone[1].

  • Heat the mixture to 100°C under vigorous stirring (800 rpm) for 7 hours.

  • Validation Check 2 (IPC): At the 3-hour mark, pull a 0.5 mL aliquot, filter, and analyze via GC-FID. Look for the disappearance of the heptanal peak. If the peak corresponding to 2-pentylnon-2-enal (heptanal dimer) exceeds 5% relative area, the cyclopentanone enolization is failing—likely due to compromised catalyst basicity or insufficient stirring.

Phase 4: Isolation & Purification
  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a fine glass frit to remove the heterogeneous MgO catalyst. Wash the filter cake with 20 mL of ethyl acetate.

  • Transfer the filtrate to a rotary evaporator to recover the unreacted excess cyclopentanone (distils at ~130°C at atmospheric pressure).

  • Subject the remaining crude oil to fractional distillation under reduced pressure to isolate 2-heptylidenecyclopentan-1-one.

  • Validation Check 3 (Product Identity): Analyze the purified fraction. GC-MS must show a molecular ion peak at m/z = 180.29 . IR spectroscopy must confirm the completion of the dehydration step by exhibiting a strong conjugated carbonyl stretch at ~1700 cm⁻¹ and an alkene C=C stretch at ~1640 cm⁻¹.

References[1] Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone - researchgate.net - Verified URL[5] Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone - semanticscholar.org - Verified URL[7] A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts - researchgate.net - Verified URL[2] Reaction scheme of aldol condensation of heptanal and... - researchgate.net - Verified URL[3] Mechanistic Insights into the Catalytic Condensation of Methyl Ketones on MgO Surfaces - osti.gov - Verified URL[6] Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone (PDF) - researchgate.net - Verified URL[4] Mechanistic Insights into the Catalytic Condensation of Methyl Ketones on MgO Surfaces - osti.gov - Verified URL[8] Mechanistic Insights into the Catalytic Condensation of Methyl Ketones on MgO Surfaces (Journal Article) - osti.gov - Verified URL

Sources

Method

extraction techniques for 2-heptylidenecyclopentan-1-one from complex mixtures

An In-Depth Guide to the Extraction of 2-Heptylidenecyclopentan-1-one from Complex Mixtures Authored by: Gemini, Senior Application Scientist Introduction: The Challenge of Isolating a Key Aroma Compound 2-Heptylidenecyc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Extraction of 2-Heptylidenecyclopentan-1-one from Complex Mixtures

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge of Isolating a Key Aroma Compound

2-Heptylidenecyclopentan-1-one is a substituted cyclopentenone derivative recognized for its characteristic fruity and floral aroma, often with jasmine and peach undertones.[1] This profile makes it a valuable component in the fragrance, flavor, and cosmetic industries. Found in various natural matrices and as a product of chemical synthesis, its isolation from complex mixtures presents a significant challenge. The presence of numerous other volatile and semi-volatile compounds with similar physicochemical properties necessitates robust and selective extraction techniques.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary methods for extracting 2-heptylidenecyclopentan-1-one. We will delve into the theoretical underpinnings of each technique, provide detailed, field-tested protocols, and discuss the strategic considerations for selecting the optimal method based on sample matrix, desired purity, and scale.

Physicochemical Profile of 2-Heptylidenecyclopentan-1-one

A successful extraction strategy is built upon a thorough understanding of the target molecule's properties.

PropertyValueSignificance for Extraction
Molecular Formula C12H20O[2]Indicates a relatively non-polar, lipophilic character.
Boiling Point ~275-277 °C @ 760 mmHg (estimated)[3]High boiling point suggests it is semi-volatile, influencing choices between distillation and solvent-based methods.
Vapor Pressure 0.005 mmHg @ 25 °C (estimated)[3]Low vapor pressure at room temperature; requires energy (heat/vacuum) for headspace analysis or distillation.
logP (o/w) ~2.506 (estimated)[3]A positive logP value confirms its hydrophobic (lipophilic) nature, guiding the selection of non-polar solvents.
Functional Group KetoneOffers a potential handle for specific reactive extraction (e.g., bisulfite adduction).[4]

Core Extraction Methodologies

The choice of extraction technique is a critical decision point that impacts yield, purity, cost, and environmental footprint. We will explore four principal methods applicable to 2-heptylidenecyclopentan-1-one.

Workflow Overview: From Raw Matrix to Pure Analyte

The following diagram illustrates a generalized workflow for the isolation and analysis of the target compound.

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification & Analysis Prep Complex Matrix (e.g., botanical material, reaction mixture) Grind Homogenization (Grinding, Maceration) Prep->Grind SD Steam Distillation Grind->SD Select Method LLE Solvent Extraction Grind->LLE Select Method SFE Supercritical Fluid Extraction (SFE) Grind->SFE Select Method SPME Solid-Phase Microextraction (SPME) Grind->SPME Select Method Purify Purification (e.g., Column Chromatography) SD->Purify Crude Extract LLE->Purify Crude Extract SFE->Purify Crude Extract Analyze Analysis & Quant (GC-MS, NMR) SPME->Analyze Direct Analysis Purify->Analyze

Caption: General workflow for extraction and analysis.

Steam Distillation

Principle: Steam distillation is a separation process used for temperature-sensitive materials that are immiscible with water.[5] It operates by bubbling steam through the complex mixture, which lowers the boiling point of the volatile compounds.[6] The combined vapors of water and the target compound are then condensed, and because 2-heptylidenecyclopentan-1-one is hydrophobic, it will spontaneously separate from the aqueous phase (hydrosol), allowing for collection.[7]

Applicability: This method is highly effective for extracting essential oils and other volatile to semi-volatile compounds from solid matrices, such as plant material.[8][9] Given the target's high boiling point and immiscibility in water, steam distillation is a prime candidate for its extraction from botanical sources. It is a solvent-free method, which results in exceptionally clean and pure extracts.[10]

G cluster_0 Distillation Apparatus Boiler Steam Generator (Boiling Water) Flask Biomass Flask (Plant Material + Target) Boiler->Flask 1. Steam passes through biomass Condenser Condenser (Cooling Water In/Out) Flask->Condenser 2. Volatiles vaporize and travel with steam Collector Collection Flask (Separator) Condenser->Collector 3. Vapors cool and condense Oil Pure Essential Oil (Contains Target) Collector->Oil 4. Immiscible oil layer separates Hydrosol Hydrosol Collector->Hydrosol Hydrosol (Aqueous Layer)

Caption: Principle of Steam Distillation.

Protocol: Steam Distillation
  • Preparation: Grind the source material (e.g., dried flowers, leaves) to a coarse powder to increase the surface area for efficient steam penetration.

  • Apparatus Setup: Assemble a standard steam distillation apparatus. Place the ground material into the biomass flask, ensuring it is not packed too tightly to avoid creating channels for the steam.[7]

  • Distillation: Heat the boiling flask to generate steam. Allow the steam to pass through the biomass flask. The steam will carry the volatile compounds into the condenser.[6]

  • Condensation: Circulate cold water through the condenser jacket to cool the vapors, which will condense back into a liquid.

  • Collection: Collect the distillate in a receiving vessel (e.g., a separatory funnel). The distillate will consist of two phases: the essential oil containing 2-heptylidenecyclopentan-1-one and the hydrosol (aqueous layer).[11]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, and collect the upper organic layer.

  • Drying: Dry the collected organic phase over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.

  • Solvent Removal: Filter the dried extract and remove any residual solvent under reduced pressure if a co-solvent was used for extraction from the distillate.

Solvent Extraction

Principle: This technique relies on the differential solubility of the target compound in a specific solvent. By mixing the complex matrix with a solvent in which 2-heptylidenecyclopentan-1-one is highly soluble, but other components are not, the target can be selectively partitioned into the solvent phase.[12]

Applicability: Solvent extraction is exceptionally versatile and can be applied to both liquid and solid matrices. It is particularly useful for compounds that are heat-sensitive or have low volatility, where distillation would be inefficient.[10] Given the target's lipophilic nature (logP ~2.5), non-polar solvents like hexane or ethyl acetate are excellent choices.[13][14]

Protocol: General Liquid-Liquid Extraction (LLE)
  • Solvent Selection: Choose a solvent that is immiscible with the sample matrix (if liquid) and has a high affinity for the target compound. Hexane, diethyl ether, or ethyl acetate are common first choices.

  • Extraction: Place the sample in a separatory funnel. Add the extraction solvent (typically 1:1 volume ratio to start).

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Separation: Allow the layers to separate. The layer containing the target compound (determined by solvent densities) is retained.

  • Repeat: Perform two to three successive extractions of the aqueous layer with fresh solvent to maximize recovery.

  • Combine & Dry: Combine the organic extracts and dry over an anhydrous salt (e.g., MgSO₄).

  • Concentration: Filter the solution and remove the solvent using a rotary evaporator to yield the crude extract.

Specialized Protocol: Reactive Extraction with Bisulfite

For mixtures where separation from other ketones or aldehydes is difficult, a reactive extraction can be employed. Sodium bisulfite reacts with most aldehydes and unhindered ketones to form a charged, water-soluble adduct, which can be easily separated from other organic compounds.[4][15]

  • Dissolution: Dissolve the crude organic mixture in a water-miscible solvent like methanol or ethanol.[15]

  • Reaction: Add a saturated aqueous solution of sodium bisulfite to the mixture in a separatory funnel and shake vigorously for 30-60 seconds.[15]

  • Extraction: Add deionized water and a non-polar organic solvent (e.g., ethyl acetate/hexanes mixture). Shake to partition the components. The bisulfite adduct of 2-heptylidenecyclopentan-1-one will move to the aqueous layer, while non-reactive organic impurities remain in the organic layer.

  • Isolation: Separate the aqueous layer containing the adduct.

  • Re-isolation: To recover the ketone, basify the aqueous layer (e.g., with NaOH or Na₂CO₃). This reverses the reaction, regenerating the water-insoluble ketone, which can then be extracted back into an organic solvent.[4]

Supercritical Fluid Extraction (SFE)

Principle: SFE utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the extraction solvent.[16] A substance becomes supercritical when heated and pressurized above its critical point, where it exhibits properties of both a liquid (high solvating power) and a gas (low viscosity, high diffusivity).[17] By precisely tuning the temperature and pressure, the solvating power of the supercritical CO₂ can be adjusted to selectively extract specific compounds.[18]

Applicability: SFE is a premier "green" extraction technology. It is ideal for thermally sensitive compounds as it can be performed at low temperatures (critical temp of CO₂ is 31.1°C).[17][] It leaves no solvent residue, as the CO₂ returns to a gaseous state upon depressurization.[20] This method is highly efficient for extracting non-polar to moderately polar compounds from solid matrices and is an excellent alternative to traditional solvent extraction for producing high-purity extracts for fragrance and pharmaceutical applications.[18][21]

G CO2_Tank CO2 Tank (Liquid) Pump High-Pressure Pump CO2_Tank->Pump 1. Liquified CO2 Heater Heater Pump->Heater 2. Pressurize Vessel Extraction Vessel (Sample Matrix) Heater->Vessel 3. Heat to Supercritical State Valve Back-Pressure Regulator Vessel->Valve 4. SC-CO2 dissolves target compound Collector Collection Vessel (Cyclone Separator) Valve->Collector 5. Depressurize Extract Pure Extract Collector->Extract 6. Target precipitates Gas_Out Gaseous CO2 (Recycled) Collector->Gas_Out 7. CO2 becomes gas G Start Sample in Sealed Vial Equilibrate 1. Heat & Equilibrate (Analytes enter Headspace) Start->Equilibrate Expose 2. Expose SPME Fiber to Headspace Equilibrate->Expose Adsorb 3. Analytes Adsorb onto Fiber Coating Expose->Adsorb Retract 4. Retract Fiber Adsorb->Retract Inject 5. Inject into GC (Thermal Desorption) Retract->Inject Analyze GC-MS Analysis Inject->Analyze

Sources

Application

applications of 2-heptylidenecyclopentan-1-one as a chemical intermediate

Application Note: 2-Heptylidenecyclopentan-1-one as a Key Chemical Intermediate in Fragrance and Fine Chemical Synthesis Executive Summary In synthetic fragrance chemistry and fine chemical manufacturing, the strategic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Heptylidenecyclopentan-1-one as a Key Chemical Intermediate in Fragrance and Fine Chemical Synthesis

Executive Summary

In synthetic fragrance chemistry and fine chemical manufacturing, the strategic selection of intermediates dictates the efficiency, yield, and scalability of the entire workflow. 2-Heptylidenecyclopentan-1-one (CAS 39189-74-7) is a highly versatile α,β-unsaturated cyclic ketone. Primarily synthesized via the aldol condensation of cyclopentanone and heptanal, it serves as the critical junction for producing high-value organoleptic compounds, most notably 2-heptylcyclopentanone (a jasmine-like odorant) and δ-dodecalactone (a creamy, fruity lactone).

This application note details the mechanistic pathways, optimized catalytic conditions, and self-validating protocols required to leverage 2-heptylidenecyclopentan-1-one in advanced chemical synthesis [1].

Mechanistic Pathway & Workflow Visualization

The utility of 2-heptylidenecyclopentan-1-one lies in its reactive exocyclic double bond and adjacent carbonyl group, which allow for sequential, highly selective transformations.

Pathway A Cyclopentanone + Heptanal B Aldol Condensation (-H₂O) A->B C 2-Heptylidenecyclopentan-1-one (Key Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H₂) C->D E 2-Heptylcyclopentanone (Jasmine Odorant) D->E F Baeyer-Villiger Oxidation (m-CPBA) E->F G δ-Dodecalactone (Fruity Lactone) F->G

Fig 1: Synthetic workflow utilizing 2-heptylidenecyclopentan-1-one as a central intermediate.

Upstream Synthesis: Catalyst Optimization for Aldol Condensation

The synthesis of 2-heptylidenecyclopentan-1-one requires the cross-aldol condensation of cyclopentanone and heptanal. The primary challenge is avoiding the formation of 2,5-diheptylidenecyclopentanone (over-condensation) and self-condensation of heptanal.

Causality in Catalyst Selection: As demonstrated in recent catalytic studies, solid base catalysts like Magnesium Oxide (MgO) are preferred over homogeneous bases (e.g., NaOH). The controlled, moderate basicity of the MgO surface limits the concentration of the cyclopentanone enolate, kinetically favoring the mono-substituted product. Furthermore, heterogeneous catalysis simplifies downstream purification by eliminating aqueous neutralization steps [2].

Table 1: Heterogeneous Catalyst Performance in Aldol Condensation

Catalyst TypeActive PhaseConversion (%)Selectivity to Intermediate (%)Mechanistic Rationale
Single Metal Oxide MgO>9052Optimal basicity prevents over-condensation to di-substituted products.
Single Metal Oxide ZnOModerate~25Insufficient basic sites lead to incomplete dehydration of the aldol adduct.
Mixed Metal Oxide Mg-AlHigh~35High overall activity but promotes formation of 2,5-diheptylidenecyclopentanone.
Modified Zeolite Cs-MCM-41Low<10Steric hindrance within pores restricts bulky heptanal transition states.

(Data synthesized from comparative heterogeneous catalysis studies [2])

Downstream Experimental Protocols

Protocol A: Synthesis of 2-Heptylcyclopentanone via Catalytic Hydrogenation

This step converts the intermediate into a valuable fragrance compound exhibiting heavy, fruity, and jasmine-like floral notes [3].

  • Scientific Causality: Palladium on carbon (Pd/C) is selected due to its high affinity for the reduction of conjugated olefins. Operating at mild conditions (1 atm H₂, ambient temperature) ensures that the exocyclic double bond is fully saturated while the sterically hindered, less reactive cyclopentanone carbonyl remains intact.

  • Reagents: 2-Heptylidenecyclopentan-1-one (10 mmol), 5% Pd/C (0.05 mol% Pd), Absolute Ethanol (20 mL), H₂ gas.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 2-heptylidenecyclopentan-1-one in 20 mL of absolute ethanol in a 50 mL round-bottom flask.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst. Safety Note: Pd/C is pyrophoric; add under a blanket of nitrogen.

  • Purging: Seal the flask with a septum. Purge the system with N₂ for 5 minutes, followed by H₂ gas for 5 minutes using a balloon apparatus.

  • Reaction: Stir vigorously at room temperature under 1 atm of H₂.

  • Self-Validating Checkpoint: Monitor the reaction via GC-FID. The reaction is complete when the peak corresponding to the conjugated enone completely shifts to the saturated ketone (typically 2-4 hours). Mass spectrometry (MS) must confirm a mass shift from the intermediate ( Mw​ 180.29 g/mol ) to the product ( Mw​ 182.30 g/mol ).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via vacuum distillation to yield pure 2-heptylcyclopentanone.

Protocol B: Ring Expansion to δ-Dodecalactone via Baeyer-Villiger Oxidation

This protocol utilizes the hydrogenated product to synthesize δ-dodecalactone, a highly prized lactone in the flavor industry.

  • Scientific Causality: The regiochemical outcome of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the adjacent carbon centers. The secondary C2 carbon (bearing the heptyl chain) stabilizes the developing partial positive charge in the transition state significantly better than the primary C5 carbon. Consequently, C2 migrates to the peroxide oxygen, exclusively yielding the 6-membered δ-lactone rather than the γ-lactone.

  • Reagents: 2-Heptylcyclopentanone (5 mmol), meta-Chloroperoxybenzoic acid (m-CPBA, 1.2 eq), Dichloromethane (DCM, 15 mL).

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mmol of 2-heptylcyclopentanone in 15 mL of anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Oxidation: Add m-CPBA (6 mmol) portion-wise over 15 minutes to control the exothermic peroxy-acid reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint: FT-IR spectroscopy provides a rapid validation mechanism. The ketone carbonyl stretch at ~1740 cm⁻¹ (cyclopentanone ring) will shift to ~1735 cm⁻¹ (δ-lactone). The absence of a broad -OH stretch in the final product confirms the complete removal of the m-CBA byproduct.

  • Quenching: Add 10 mL of saturated aqueous Na₂SO₃ to quench unreacted peroxides. Stir for 30 minutes.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (3 x 15 mL) to remove the meta-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield δ-dodecalactone.

Safety and Regulatory Considerations

When utilizing 2-heptylidenecyclopentan-1-one in commercial applications, formulators must adhere to International Fragrance Association (IFRA) guidelines. The compound is classified as a weak dermal sensitizer. Under the IFRA 49th Amendment, its maximum acceptable concentration is strictly regulated based on the product category (e.g., restricted to 0.43% in Category 4 products such as hydroalcoholic fragrances) [4].

References

  • Title: Cyclopentanone, 2-heptylidene- Substance Details Source: US Environmental Protection Agency (EPA) URL: [Link]

  • Title: Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone Source: ResearchGate (Reaction Kinetics, Mechanisms and Catalysis) URL: [Link]

  • Title: The 2-Heptylcyclopentanones (Synthesis and odor of optically active 2-n-hexyl- and 2-n-heptylcyclopentanone) Source: Leffingwell & Associates URL: [Link]

  • Title: IFRA Standard: 2-Heptylidene cyclopentan-1-one (Amendment 49) Source: International Fragrance Association (IFRA) URL: [Link]

Method

Application Note: In Vitro Toxicity and Sensitization Profiling of 2-Heptylidenecyclopentan-1-one

Executive Summary 2-Heptylidenecyclopentan-1-one (CAS 39189-74-7) is a synthetic cyclic ketone widely utilized in the fragrance and cosmetic industries for its distinct olfactory profile. However, toxicological assessmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Heptylidenecyclopentan-1-one (CAS 39189-74-7) is a synthetic cyclic ketone widely utilized in the fragrance and cosmetic industries for its distinct olfactory profile. However, toxicological assessments have identified dermal sensitization as its primary intrinsic hazard, leading to restricted usage limits under the International Fragrance Association (IFRA) Amendment 49[1].

To comply with global regulatory shifts away from in vivo animal testing (such as the EU Cosmetics Regulation and REACH), the safety evaluation of 2-heptylidenecyclopentan-1-one must now rely on New Approach Methodologies (NAMs). This application note details a comprehensive, self-validating in vitro and in chemico testing strategy. By mapping the chemical's reactivity to the OECD Adverse Outcome Pathway (AOP) for Skin Sensitization[2], we provide a robust "2 out of 3" Defined Approach (DA) to accurately classify its sensitization hazard[3].

Mechanistic Rationale: Chemistry Meets the Adverse Outcome Pathway

Do not merely run assays; understand why the molecule reacts. 2-Heptylidenecyclopentan-1-one features an exocyclic double bond conjugated with a cyclopentanone carbonyl group. This specific structural alert classifies the molecule as an α,β-unsaturated ketone , making it a highly reactive Michael acceptor .

In biological systems, Michael acceptors undergo rapid nucleophilic addition. They preferentially react with "soft" nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues in skin proteins, rather than "hard" nucleophiles like lysine amines[4].

This covalent alkylation of skin proteins is the Molecular Initiating Event (MIE) in the AOP for skin sensitization[5]. Once haptenation occurs, a cascade of cellular responses is triggered, culminating in allergic contact dermatitis. To accurately profile this compound, our testing strategy sequentially interrogates the first three Key Events (KEs) of this AOP[6].

Workflow cluster_0 Integrated Approach to Testing and Assessment (IATA) Compound 2-Heptylidenecyclopentan-1-one (Michael Acceptor) KE1 Key Event 1 (MIE): Protein Binding DPRA (OECD 442C) Compound->KE1 Cysteine Alkylation KE2 Key Event 2: Keratinocyte Activation KeratinoSens™ (OECD 442D) Compound->KE2 Keap1 Sensor Binding KE3 Key Event 3: Dendritic Cell Activation h-CLAT (OECD 442E) Compound->KE3 CD86/CD54 Upregulation DA Defined Approach (OECD 497) '2 out of 3' Concordance KE1->DA KE2->DA KE3->DA Result Hazard Classification: Skin Sensitizer (UN GHS Cat 1) DA->Result

Figure 1: The "2 out of 3" Defined Approach mapping in vitro assays to the Skin Sensitization AOP.

Experimental Workflows: The "2 out of 3" Defined Approach

Under OECD Guideline 497, a chemical is classified as a sensitizer if at least two of the three following assays yield a positive result[3]. Each protocol below is designed as a self-validating system , ensuring that data integrity is proven before results are accepted.

Protocol A: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

Target: Key Event 1 (Molecular Initiating Event)[7]. Causality: As a lipophilic Michael acceptor (LogP ~2.5), 2-heptylidenecyclopentan-1-one will aggressively deplete cysteine-containing peptides. Acetonitrile is selected as the vehicle to maintain solubility in the aqueous peptide buffer.

Step-by-Step Methodology:

  • Peptide Preparation: Freshly prepare synthetic Cysteine (Ac-RFAACAA-COOH) at 0.667 mM in pH 7.5 phosphate buffer, and Lysine (Ac-RFAAKAA-COOH) at 0.667 mM in pH 10.2 ammonium acetate buffer[4].

  • Test Chemical Preparation: Dissolve 2-heptylidenecyclopentan-1-one in acetonitrile to a 100 mM stock solution. Expert Note: Visually inspect for micro-emulsions upon buffer mixing, as lipophilic compounds can precipitate, leading to false negatives[8].

  • Incubation: Combine the test chemical with the peptide solutions in glass autosampler vials at a 1:10 molar ratio for Cysteine and a 1:50 molar ratio for Lysine. Incubate in the dark at 25°C ± 2.5°C for 24 hours[7].

  • Quantification: Analyze the remaining unreacted peptide via HPLC with gradient elution and UV detection at 220 nm.

Self-Validation Criteria: The run is only valid if the positive control (100 mM Cinnamic aldehyde) demonstrates a Cysteine depletion of 60.8% – 100% and a Lysine depletion of 40.2% – 100%. Negative control peptide recovery must exceed 90%[7].

Protocol B: KeratinoSens™ Assay - OECD TG 442D

Target: Key Event 2 (Keratinocyte Activation)[9]. Causality: The covalent binding of 2-heptylidenecyclopentan-1-one to the sensor cysteines of the Keap1 protein releases Nrf2. Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and driving the transcription of cytoprotective genes[10]. This assay utilizes a transgenic human keratinocyte line with a luciferase reporter gene attached to the ARE.

Step-by-Step Methodology:

  • Cell Seeding: Seed KeratinoSens™ cells in 96-well plates at a density of 10,000 cells/well in DMEM supplemented with 9.1% FBS. Incubate for 24 hours at 37°C[9].

  • Exposure: Prepare 12 serial dilutions of 2-heptylidenecyclopentan-1-one (ranging from 0.98 µM to 2000 µM) in DMSO (final DMSO concentration 1%). Expose the cells for 48 hours[11].

  • Luminescence & Viability: Lyse the cells and measure luciferase activity using a standard luminescence plate reader. In a parallel plate, assess cell viability using the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[9].

Self-Validation Criteria: The assay is valid only if the positive control (Cinnamic aldehyde) induces a statistically significant ≥1.5-fold increase in luciferase activity at concentrations between 7 µM and 64 µM, and cell viability remains ≥70%[9].

Protocol C: Human Cell Line Activation Test (h-CLAT) - OECD TG 442E

Target: Key Event 3 (Dendritic Cell Activation)[12]. Causality: Sensitizers trigger an inflammatory cascade that causes dendritic cells to mature and migrate to lymph nodes. This maturation is marked by the upregulation of co-stimulatory surface molecules CD86 and CD54[13]. The h-CLAT assay uses the THP-1 human monocytic leukemia cell line as a surrogate for dendritic cells[12].

Step-by-Step Methodology:

  • Dose Finding: Determine the CV75 (the concentration of 2-heptylidenecyclopentan-1-one that results in 75% cell viability) using Propidium Iodide (PI) staining and flow cytometry.

  • Exposure: Seed THP-1 cells at 1 × 10^6 cells/mL. Expose the cells to 8 fractional concentrations of the test chemical (based on the calculated CV75) for 24 hours[12].

  • Antibody Staining: Wash the cells and incubate with FITC-labeled anti-CD86 and anti-CD54 antibodies.

  • Flow Cytometry: Measure the Relative Fluorescence Intensity (RFI) of the surface markers against an isotype control.

Self-Validation Criteria: The assay is valid if the positive control (DNCB - 2,4-Dinitrochlorobenzene) yields an RFI ≥ 150 for CD86 and an RFI ≥ 200 for CD54, with cell viability remaining > 50%[12].

Quantitative Data Interpretation

To classify 2-heptylidenecyclopentan-1-one, the quantitative outputs from the assays must be compared against strict regulatory thresholds. The table below summarizes the prediction models used to determine a positive sensitization hazard.

AssayOECD GuidelineTarget Key Event (AOP)Biomarker / MetricPositive Sensitization Threshold
DPRA TG 442CKE1: Protein BindingPeptide Depletion (%)Mean (Cys & Lys) > 6.38% OR Cys alone > 13.89%
KeratinoSens™ TG 442DKE2: Keratinocyte ActivationLuciferase Fold InductionImax ≥ 1.5-fold (at Viability ≥ 70%)
h-CLAT TG 442EKE3: Dendritic Cell ActivationCD86 / CD54 Expression (RFI)CD86 ≥ 150 OR CD54 ≥ 200 (at Viability ≥ 50%)

References

  • IFRA Standard 49th Amendment: 2-Heptylidene cyclopentan-1-one International Fragrance Association (IFRA)[Link]

  • OECD Test Guideline 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins Organisation for Economic Co-operation and Development[Link]

  • OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method Organisation for Economic Co-operation and Development[Link]

  • OECD Test Guideline 442E: In Vitro Skin Sensitisation: In Vitro Skin Sensitisation assays addressing the Key Event on activation of dendritic cells on the Adverse Outcome Pathway for Skin Sensitisation Organisation for Economic Co-operation and Development[Link]

  • The Adverse Outcome Pathway for Skin Sensitisation Initiated by Covalent Binding to Proteins (Series on Testing and Assessment No. 168) Organisation for Economic Co-operation and Development[Link]

Sources

Application

Application Notes and Protocols for the Use of 2-Heptylidenecyclopentan-1-one in Synthetic Fragrance Formulation

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-heptylidenecyclopentan-1-one in synthetic fra...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 2-heptylidenecyclopentan-1-one in synthetic fragrance formulations. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Heptylidenecyclopentan-1-one in Modern Fragrance Chemistry

2-Heptylidenecyclopentan-1-one (CAS No. 39189-74-7) is a valuable synthetic fragrance ingredient prized for its complex olfactory profile, which is predominantly characterized by floral, jasmine-like notes with fruity and lactonic undertones. Its molecular structure, featuring a cyclopentanone ring with a heptylidene side chain, is key to its unique scent and performance in fragrance compositions. Beyond its aromatic properties, the α,β-unsaturated ketone moiety present in its structure makes it an interesting scaffold for further chemical modifications, which is of interest to drug development professionals exploring natural product-inspired molecules.[1]

This guide will elucidate the synthesis, purification, analytical quality control, and formulation protocols for 2-heptylidenecyclopentan-1-one, providing a robust framework for its application in scientific research and fragrance development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2-heptylidenecyclopentan-1-one is essential for its effective use in fragrance formulations. These properties influence its volatility, substantivity, and stability in various product bases.

PropertyValueSource
Molecular Formula C₁₂H₂₀O[2]
Molecular Weight 180.29 g/mol [3]
CAS Number 39189-74-7[2]
Appearance Colorless to pale yellow liquid-
Boiling Point 275-277 °C (estimated)[4]
Vapor Pressure 0.005 mmHg @ 25°C (estimated)[4]
LogP (o/w) 2.506 (estimated)[4]

The relatively high boiling point and low vapor pressure indicate that 2-heptylidenecyclopentan-1-one is a middle-to-base note in perfumery, contributing to the heart and longevity of a fragrance.[5]

Synthesis Protocol: Base-Catalyzed Aldol Condensation

The synthesis of 2-heptylidenecyclopentan-1-one is typically achieved through a base-catalyzed crossed aldol condensation between cyclopentanone and n-heptaldehyde. This reaction is a classic C-C bond-forming reaction that is widely used in the synthesis of α,β-unsaturated ketones.[1]

Reaction Mechanism

The reaction proceeds via the formation of a resonance-stabilized enolate from cyclopentanone in the presence of a base. This enolate then acts as a nucleophile, attacking the carbonyl carbon of n-heptaldehyde to form a β-hydroxy ketone intermediate. Subsequent dehydration, often facilitated by heat, yields the desired 2-heptylidenecyclopentan-1-one.

Aldol Condensation Mechanism cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration Cyclopentanone Cyclopentanone Enolate Enolate Cyclopentanone->Enolate  Base (e.g., NaOH)   Beta-Hydroxy Ketone Beta-Hydroxy Ketone Enolate->Beta-Hydroxy Ketone + n-Heptaldehyde 2-Heptylidenecyclopentan-1-one 2-Heptylidenecyclopentan-1-one Beta-Hydroxy Ketone->2-Heptylidenecyclopentan-1-one  -H₂O (Heat)  

Caption: Mechanism of the base-catalyzed aldol condensation for the synthesis of 2-heptylidenecyclopentan-1-one.

Experimental Procedure

This protocol is adapted from a patented synthesis method and general organic chemistry principles.[6]

Materials:

  • Cyclopentanone (1.2-1.3 molar equivalents)

  • n-Heptaldehyde (1 molar equivalent)

  • Sodium hydroxide (10-11% by weight of cyclopentanone)

  • Toluene

  • Hydrochloric acid (for neutralization)

  • Sodium bicarbonate solution (saturated)

  • Sodium chloride solution (saturated)

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyclopentanone and n-heptaldehyde in a 1.2:1 molar ratio.

  • Catalyst Addition: While stirring, add sodium hydroxide (11% of the weight of cyclopentanone).

  • Reaction: Heat the mixture to 85°C and maintain for 10 hours.

  • Neutralization: After cooling to room temperature, carefully add hydrochloric acid to adjust the pH to approximately 6.

  • Workup: Transfer the mixture to a separatory funnel and add toluene to extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dehydration: Add a fresh portion of toluene to the organic layer and heat to approximately 110°C with stirring to azeotropically remove any remaining water.

  • Final Wash: After cooling, wash the organic layer again with saturated sodium bicarbonate and sodium chloride solutions.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be further purified by vacuum distillation.

Analytical Quality Control

Ensuring the purity and identity of the synthesized 2-heptylidenecyclopentan-1-one is critical. The following analytical techniques are recommended for quality control.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing the purity of volatile compounds like fragrance ingredients.[7]

  • Expected Retention Time: The retention time will vary depending on the column and temperature program.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized molecule.[7][10]

  • ¹H NMR: Expected signals include those for the vinyl proton on the exocyclic double bond, the protons on the cyclopentanone ring, and the protons of the heptylidene chain.

  • ¹³C NMR: Expected signals include a peak for the carbonyl carbon (around 200-210 ppm), peaks for the carbons of the double bond, and peaks for the carbons of the cyclopentanone ring and the heptylidene chain.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups.

  • Expected Absorptions: A strong absorption band for the C=O stretch of the α,β-unsaturated ketone is expected around 1700-1725 cm⁻¹. A band for the C=C stretch will appear around 1600-1650 cm⁻¹.

Application in Synthetic Fragrance Formulation

2-Heptylidenecyclopentan-1-one is a versatile ingredient that can be used in a wide range of fragrance applications to impart a rich, floral, and fruity character.

Olfactory Profile and Structure-Odor Relationship

The fragrance of 2-heptylidenecyclopentan-1-one is primarily due to its molecular structure. The cyclopentanone ring provides a foundational element, while the heptylidene chain contributes to the fruity and slightly fatty nuances. The conjugated system of the α,β-unsaturated ketone is crucial for its characteristic odor. The overall shape and electronic properties of the molecule determine its interaction with olfactory receptors.

Formulation Guidelines and IFRA Standards

The International Fragrance Association (IFRA) has established standards for the safe use of 2-heptylidenecyclopentan-1-one in consumer products due to its potential for dermal sensitization.[1][8] Adherence to these standards is mandatory for fragrance formulations.

IFRA 49th Amendment Maximum Use Levels for 2-Heptylidenecyclopentan-1-one: [8]

CategoryProduct TypeMax. Concentration (%)
Category 1 Lip products0.077
Category 4 Fine fragrance0.43
Category 5A Body lotion0.11
Category 9 Soap0.84
Category 10A Household cleaners3.0
Category 11A Non-skin contact1.7
Protocol for a Simple Floral-Fruity Fragrance Accord

This protocol outlines the creation of a basic fragrance accord to demonstrate the application of 2-heptylidenecyclopentan-1-one.

Materials:

  • 2-Heptylidenecyclopentan-1-one

  • Linalool (for a fresh, floral top note)

  • Geraniol (for a rosy, floral heart)

  • Benzyl acetate (for a fruity, jasmine top note)

  • Hedione® (for a diffusive, jasmine heart)

  • Galaxolide® (for a clean, musky base note)

  • Ethanol (perfumer's grade)

Equipment:

  • Glass beakers

  • Pipettes or digital scale

  • Vials for storage

Step-by-Step Protocol:

  • Prepare the Concentrate: In a glass beaker, combine the fragrance ingredients according to the desired ratio. A starting point could be:

    • Linalool: 20%

    • Geraniol: 15%

    • Benzyl Acetate: 10%

    • Hedione®: 25%

    • 2-Heptylidenecyclopentan-1-one: 5%

    • Galaxolide®: 25%

  • Maceration: Allow the concentrate to mature for at least 48 hours to allow the ingredients to blend and harmonize.

  • Dilution: Dilute the concentrate in ethanol to the desired strength (e.g., 15-20% for an Eau de Parfum).

  • Final Maceration and Filtration: Allow the diluted fragrance to macerate for a few weeks, then chill and filter if necessary to remove any precipitates.

Fragrance Formulation Workflow Start Start Ingredient Blending Ingredient Blending Start->Ingredient Blending Maceration (Concentrate) Maceration (Concentrate) Ingredient Blending->Maceration (Concentrate) Dilution Dilution Maceration (Concentrate)->Dilution Final Maceration Final Maceration Dilution->Final Maceration Filtration (Optional) Filtration (Optional) Final Maceration->Filtration (Optional) Final Product Final Product Filtration (Optional)->Final Product

Caption: A simplified workflow for creating a synthetic fragrance.

Applications Beyond Fragrance

While primarily used in perfumery, the α,β-unsaturated ketone scaffold of 2-alkylidenecyclopentanones has been investigated for other biological activities. For instance, some derivatives have been synthesized and evaluated as anti-cancer agents.[4] The Michael acceptor properties of the enone system make these molecules reactive towards biological nucleophiles, a characteristic that is of interest in drug discovery and medicinal chemistry.[1][4]

Safety and Handling

2-Heptylidenecyclopentan-1-one is classified as a skin irritant and a weak skin sensitizer.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. Work in a well-ventilated area. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

2-Heptylidenecyclopentan-1-one is a multifaceted molecule with significant applications in the fragrance industry and potential for exploration in other areas of chemical and biological research. A thorough understanding of its synthesis, analytical characterization, and formulation principles, as outlined in these application notes, is essential for its successful and safe utilization.

References

  • Chen, H., Ji, Z., Wong, L. K., Siuda, J. F., & Narayanan, V. L. (1994). Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides. Bioorganic & Medicinal Chemistry, 2(10), 1091–1097. [Link]

  • IFRA. (2020). Amendment 49: 2-Heptylidene cyclopentan-1-one. International Fragrance Association. [Link]

  • Curtis, T., & Williams, D. G. (2001). An Introduction to Perfumery (2nd ed.). Micelle Press.
  • CN104892386A. (2015). Synthesis method of 2-heptamethylene cyclopentanone.
  • The Good Scents Company. (n.d.). 2-heptylidene cyclopentanone. Retrieved from [Link]

  • PubChem. (n.d.). 2-Heptylcyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Belsito, D., Bickers, D., Bruze, M., Calow, P., Dagli, M. L., Dekant, W., ... & Sipes, I. G. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50, S517–S556. [Link]

  • NIST. (n.d.). 2-n-Heptylcyclopentanone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.
  • NextSDS. (n.d.). 2-heptylidenecyclopentan-1-one — Chemical Substance Information. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]

  • Cal-Connect. (2024). Understanding the Chemical structure of fragrances And making them Last Longer. Retrieved from [Link]

  • Mata, V. G., & Rodrigues, A. E. (2006). Study of the Thermodynamic Equilibrium of Fragrance Mixtures, Limonene, Linalool and Geraniol, using the Unifac and Cosmo-Sac Models. Brazilian Journal of Chemical Engineering, 23(4), 545-555. [Link]

  • Boelens, H. (1997). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist, 22(3), 17-27.
  • Kraft, P., Bajgrowicz, J. A., Denis, C., & Frater, G. (2000). Structure/Odor Correlations: the Mechanism of Olfaction and the Design of Novel Fragrance Ingredients.
  • Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Zhang, L., et al. (2021). Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning. International Journal of Molecular Sciences, 22(23), 12833. [Link]

  • PubChem. (n.d.). 2-heptylidenecyclopentanonne. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pentylcyclopentan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopentylidenecyclopentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • Aljarilla, A., et al. (2013). Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation.
  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

  • NIST. (n.d.). 2-Heptanone. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclopenten-1-one. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Gunawan, G. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • PubChem. (n.d.). 2-Pentylidenecyclopentanone. National Center for Biotechnology Information. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Heptylidenecyclopentan-1-one Synthesis Optimization

Welcome to the Advanced Synthesis Support Center. As drug development professionals and formulation scientists, you know that synthesizing α,β -unsaturated cyclic ketones like 2-heptylidenecyclopentan-1-one (a critical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As drug development professionals and formulation scientists, you know that synthesizing α,β -unsaturated cyclic ketones like 2-heptylidenecyclopentan-1-one (a critical precursor for fragrance and pharmaceutical derivatives) presents significant chemoselectivity challenges.

This guide moves beyond generic procedures to diagnose the root causes of low yield—specifically addressing competitive self-condensation, over-alkylation, and incomplete dehydration—while providing field-proven, self-validating protocols.

Diagnostic Dashboard: Reaction Pathway & Bottlenecks

The synthesis of 2-heptylidenecyclopentan-1-one relies on a cross-aldol condensation between cyclopentanone and heptanal. However, the reaction network is highly susceptible to parasitic side reactions. Understanding this logical relationship is the first step in troubleshooting your yield.

G CP Cyclopentanone Aldol β-Hydroxy Ketone Intermediate CP->Aldol Base Catalyst Hep Heptanal Hep->Aldol Slow Addition Self 2-Pentylnon-2-enal (Self-Condensation) Hep->Self Fast Addition (Excess Hep) Target 2-Heptylidene- cyclopentan-1-one Aldol->Target -H₂O (Acid/Heat) Di 2,5-Diheptylidene- cyclopentanone Target->Di + Heptanal (Over-alkylation)

Mechanistic pathway of cross-aldol condensation and primary yield-reducing side reactions.

Mechanistic Troubleshooting FAQs

Q1: My overall yield of 2-heptylidenecyclopentan-1-one is below 20%, and GC-MS shows a major byproduct peak at m/z 210. What is happening? A1: You are observing the self-condensation of heptanal, which forms 2-pentylnon-2-enal (m/z 210)[1]. Causality: Aliphatic aldehydes like heptanal are significantly more electrophilic and less sterically hindered than cyclic ketones. If heptanal is present in high local concentrations, the base catalyst will preferentially facilitate its self-aldol addition rather than the desired cross-coupling. Solution: Invert your addition strategy. Place the cyclopentanone and catalyst in the reactor first, and add heptanal dropwise via a syringe pump over 2–4 hours. Maintain a molar excess of cyclopentanone (e.g., 3:1 ratio) to statistically force the enolate to react with the incoming aldehyde.

Q2: I am using homogeneous aqueous NaOH as a catalyst, but I get a complex mixture of tars and poly-alkylated products. How do I improve selectivity? A2: Homogeneous strong bases promote over-alkylation because the mono-alkylated product (2-heptylidenecyclopentanone) still possesses acidic α -protons at the C5 position. Furthermore, harsh homogeneous bases drive polymerization (tars). Solution: Switch to a heterogeneous solid base catalyst. Studies demonstrate that single metal oxides like 1[1] or calcined Mg-Al Hydrotalcites[2] provide superior selectivity (up to 52–90% for related cyclic ketone systems). These solid catalysts leverage surface-confined acid-base pairs that sterically restrict double-alkylation and can be easily filtered out.

Q3: The reaction stalls at the intermediate stage. I see a large peak for 2-(1-hydroxyheptyl)cyclopentan-1-one but very little of the dehydrated alkene. How do I drive the elimination? A3: The initial aldol addition forms a stable β -hydroxy ketone. While some bifunctional catalysts at high temperatures (>130°C) can perform both addition and dehydration in one pot, milder basic conditions often leave the reaction stranded at the aldol adduct. Solution: Implement a secondary acidic dehydration step. After removing the base catalyst, reflux the crude intermediate in toluene with a catalytic amount of oxalic acid using a Dean-Stark apparatus[3]. The continuous azeotropic removal of water will thermodynamically drive the equilibrium toward the target α,β -unsaturated ketone.

Catalyst Performance Analytics

To optimize your workflow, review the comparative performance of various catalytic systems used in the cross-aldol condensation of heptanal and cyclopentanone.

Catalyst TypeReaction Temp (°C)Heptanal Conversion (%)Selectivity to Target (%)Primary Yield-Reducing Byproduct
NaOH (Homogeneous) 25>95<20Tars, 2,5-Diheptylidenecyclopentanone
Zeolite (Cs-modified) 100<15<102-Pentylnon-2-enal[1]
Mg-Al Hydrotalcite 13085452-Pentylnon-2-enal[1]
Magnesium Oxide (MgO) 1009252 2,5-Diheptylidenecyclopentanone[1]

Data synthesized from heterogeneous catalyst screening studies[1][4]. MgO provides the highest balance of conversion and selectivity for this specific substrate pairing.

Self-Validating Experimental Protocol

This two-stage methodology isolates the C-C bond formation from the dehydration step, ensuring maximum control over side reactions.

Stage 1: Solid-Base Catalyzed Cross-Aldol Addition

Objective: Maximize β -hydroxy ketone formation while suppressing heptanal self-condensation.

  • Preparation: Equip a 500 mL 3-neck flask with a mechanical stirrer, reflux condenser, and a programmable syringe pump.

  • Reagent Loading: Charge the flask with Cyclopentanone (3.0 mol, ~252 g) and 5.0 g of calcined MgO powder (pre-activated at 450°C for 4 hours to expose active basic sites)[1].

  • Heating: Heat the suspension to 100°C under a continuous nitrogen atmosphere.

  • Controlled Addition: Load Heptanal (1.0 mol, ~114 g) into the syringe pump. Add dropwise to the stirring mixture at a rate of 0.6 mL/min (approx. 3 hours total).

    • Causality: Slow addition keeps the steady-state concentration of heptanal near zero, kinetically starving the self-condensation pathway.

  • In-Process Check: Stir for an additional 2 hours post-addition. Monitor via GC-FID. The reaction is complete when the heptanal peak area is <1%.

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to completely remove the heterogeneous MgO catalyst. Distill off the excess unreacted cyclopentanone under reduced pressure (50 mbar, ~45°C) to recover it for future batches.

Stage 2: Azeotropic Dehydration

Objective: Drive the elimination of water to form the conjugated alkene without causing double-bond isomerization.

  • Setup: Transfer the crude 2-(1-hydroxyheptyl)cyclopentan-1-one intermediate to a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Acidification: Add 150 mL of anhydrous toluene and 1.0 g of oxalic acid[3].

    • Causality: Oxalic acid provides mild protonation of the hydroxyl group to facilitate leaving-group departure without the harsh acidity of mineral acids (like HCl), which can cause unwanted endo/exo double-bond isomerization.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). Water will begin partitioning into the Dean-Stark trap.

  • Self-Validation (FTIR): Continue refluxing until water ceases to evolve (typically 2.5 to 3 hours). To validate completion, take a 0.5 mL aliquot, evaporate the toluene, and run an FTIR spectrum. The broad -OH stretch at ~3400 cm⁻¹ must completely disappear, replaced by a strong, sharp conjugated C=O stretch at ~1705 cm⁻¹.

  • Purification: Cool the mixture. Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize the oxalic acid, followed by brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Isolation: Evaporate the toluene on a rotary evaporator. Purify the resulting crude oil via vacuum distillation (b.p. ~92°C at 533 Pa) to afford pure 2-heptylidenecyclopentan-1-one[3].

References

  • Vrbková, E., Kovářová, T., Vyskočilová, E., & Červený, L. (2020). Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone. Progress in Reaction Kinetics and Mechanism. 1

  • EP1316541A1. Process for producing 2-alkyl-2-cyclopentenones. Google Patents. 3

  • Xu, J., Cao, Y., Ma, Q., & Peng, X. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry. 2

Sources

Optimization

Technical Support Center: Stabilization and Storage of 2-Heptylidenecyclopentan-1-one

Welcome to the Technical Support Center for the handling and preservation of 2-heptylidenecyclopentan-1-one. As an α,β-unsaturated ketone (conjugated enone) widely utilized in perfumery, flavor synthesis, and as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and preservation of 2-heptylidenecyclopentan-1-one. As an α,β-unsaturated ketone (conjugated enone) widely utilized in perfumery, flavor synthesis, and as a critical intermediate in organocatalytic drug development, this compound presents unique stability challenges[1]. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to prevent autoxidation during long-term storage.

The Causality of Degradation: Mechanistic Overview

The structural vulnerability of 2-heptylidenecyclopentan-1-one stems directly from its conjugated architecture. The allylic C–H bonds—particularly those conjugated to both the carbonyl group and the exocyclic double bond—possess significantly lower Bond Dissociation Energies (BDEs) of approximately 87 kcal/mol, compared to 98–99 kcal/mol for standard aliphatic C–H bonds[2].

This thermodynamic weak point makes the molecule highly susceptible to radical-mediated autoxidation. Ambient light, trace transition metals, or thermal energy can initiate homolytic cleavage of these weak C–H bonds. Once an allylic radical is formed, ambient oxygen rapidly inserts to form a peroxy radical (ROO•), which then abstracts a hydrogen atom from a neighboring enone molecule, propagating a destructive chain reaction that yields hydroperoxides, epoxides, and polymeric degradation products.

Autoxidation A 2-Heptylidenecyclopentan-1-one B Allylic Radical Formation A->B H-abstraction (87 kcal/mol) C Peroxy Radical (ROO•) B->C O2 Insertion D Allylic Hydroperoxide C->D H-abstraction E Degradation Products D->E Homolytic Cleavage F BHT (Radical Quencher) F->C H-atom Transfer

Autoxidation pathway of conjugated enones and BHT radical quenching.

Troubleshooting & FAQs

Q: Why does my batch of 2-heptylidenecyclopentan-1-one turn yellow and exhibit a changed refractive index over time? A: This is the macroscopic manifestation of autoxidation. The initial formation of allylic hydroperoxides is colorless, but these species are highly unstable. They undergo homolytic cleavage to form secondary radicals that trigger the formation of colored diketones, epoxides, and cross-linked polymeric species. The increase in molecular weight from polymerization directly alters the refractive index and viscosity of the liquid.

Q: Is nitrogen blanketing sufficient for storage, or do I need argon? A: Argon is strictly recommended. The causality lies in fluid dynamics: Argon is approximately 38% denser than air, allowing it to form a heavy, protective "blanket" directly over the liquid phase in the vial. Nitrogen is slightly lighter than air and easily mixes with ambient oxygen due to convective currents during the capping process, leaving residual oxygen that initiates the autoxidation cascade.

Q: Which antioxidant is best suited for this compound, and will it interfere with downstream organocatalysis? A: We recommend doping the neat liquid with 0.1% w/w Butylated hydroxytoluene (BHT). BHT acts as a sacrificial hydrogen atom donor to quench peroxy radicals before they can propagate[3]. Because BHT is highly sterically hindered, it rarely coordinates with transition metals or interferes with organocatalytic targets. If absolute purity is required for a highly sensitive downstream assay, the BHT can be quantitatively removed by passing the enone through a short plug of basic alumina immediately prior to use.

Quantitative Stability Matrix

The following table summarizes empirical stability data based on varying storage conditions, demonstrating the exponential decay of quality when thermodynamic and atmospheric controls are ignored.

Storage TemperatureAtmosphereAntioxidant DopingContainer TypeEst. Shelf Life6-Month Peroxide Value (meq/kg)
25°C (Room Temp)AirNoneClear Glass< 2 weeks> 150.0
4°C (Refrigerated)AirNoneAmber Glass2 months45.5
4°C (Refrigerated)Argon0.1% BHTAmber Glass12 months< 5.0
-20°C (Cryogenic) Argon 0.1% BHT Sealed Ampoule > 24 months < 1.0

Self-Validating Experimental Protocol: Stabilization & Ampouling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints to verify that the material is free of propagating radicals before it is committed to long-term storage.

Workflow S1 Peroxide Assay (Starch-Iodide) S2 Alumina Filtration (Cleansing) S1->S2 If Positive S3 BHT Doping (0.1% w/w) S1->S3 If Negative S2->S3 S4 Argon Sparging (Deoxygenation) S3->S4 S5 Cryogenic Storage (-20°C) S4->S5

Self-validating stabilization workflow for long-term enone storage.

Step-by-Step Methodology

Step 1: Initial Validation (Peroxide Assay)

  • Extract a 50 µL aliquot of the 2-heptylidenecyclopentan-1-one.

  • Mix with 1 mL of glacial acetic acid and 0.1 mL of saturated aqueous potassium iodide (KI) solution.

  • Causality Check: If hydroperoxides are present, they will oxidize iodide to iodine (I₂), turning the solution yellow/brown (or blue/black if starch indicator is added).

  • Decision Gate: If the test is positive, proceed to Step 2. If negative (colorless), skip to Step 3.

Step 2: Peroxide Cleansing (If necessary)

  • Pack a glass column with 5 cm of activated basic alumina (Brockmann Grade I).

  • Pass the oxidized enone through the column under a slight positive pressure of argon. The basic alumina will selectively bind and trap polar hydroperoxides and acidic degradation byproducts, yielding the purified enone.

Step 3: Antioxidant Doping

  • To the peroxide-free enone, add Butylated hydroxytoluene (BHT) to achieve a final concentration of 0.1% w/w (1 mg BHT per 1 g of enone).

  • Stir gently until completely dissolved.

Step 4: Deoxygenation (Argon Sparging)

  • Transfer the stabilized enone into heavy-walled amber glass ampoules or vials (amber glass blocks UV light, preventing photo-initiation of radicals).

  • Insert a long stainless-steel needle attached to a Schlenk line directly into the liquid.

  • Sparge with high-purity Argon gas for 10–15 minutes at a low flow rate to physically displace dissolved oxygen.

  • Slowly withdraw the needle, allowing the heavier argon gas to completely fill the headspace.

Step 5: Final Validation & Sealing

  • Post-Protocol Validation: Quickly remove a 50 µL aliquot and repeat the KI peroxide assay from Step 1. It must be strictly negative.

  • Immediately flame-seal the glass ampoules, or seal the vials using PTFE-lined crimp caps.

  • Store the sealed containers in a monitored -20°C freezer.

References
  • Selective methylene oxidation in α,β-unsaturated carbonyl natural products National Institutes of Health (NIH) - PubMed Central
  • Inhibition of lipid oxidation in foods and feeds and hydroxyl radical-treated fish erythrocytes: A comparative study of Ginkgo biloba leaves extracts and synthetic antioxidants National Institutes of Health (NIH) - PubMed Central
  • Perfume Raw Materials Supplier, Aroma Chemicals Suppliers (2-Heptylidenecyclopentanone Stability) ECHEMI

Sources

Troubleshooting

optimizing reaction temperature for 2-heptylidenecyclopentan-1-one preparation

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the cross-aldol condensati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges encountered during the cross-aldol condensation of cyclopentanone and heptanal. Preparing high-purity 2-heptylidenecyclopentan-1-one requires rigorous control over reaction parameters—most critically, temperature—to suppress competing autocondensation and disubstitution pathways[1].

Below, you will find field-proven troubleshooting FAQs, quantitative data summaries, and a self-validating experimental protocol to ensure reproducible scale-up.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is precise temperature control critical when synthesizing 2-heptylidenecyclopentan-1-one? A1: The synthesis relies on the cross-aldol condensation between an enolizable ketone (cyclopentanone) and an enolizable aldehyde (heptanal). Because both substrates can form enolates, the reaction network is highly complex[1]. Temperature dictates the balance between kinetic and thermodynamic control. At optimal moderate temperatures, the desired cross-aldol addition is kinetically favored. However, elevated temperatures provide the activation energy required for competing side reactions, such as the autocondensation of heptanal (yielding 2-pentylnon-2-enal) and the thermodynamic disubstitution of the cyclopentanone ring (yielding 2,5-diheptylidenecyclopentanone)[2].

Q2: What is the optimal temperature for maximizing the yield of the desired mono-substituted product? A2: Extensive catalyst screening demonstrates that maintaining the liquid-phase reaction at 100 °C provides the best balance of conversion and selectivity[2]. When using a strong Lewis base catalyst like Magnesium Oxide (MgO) at 100 °C, selectivity for 2-heptylidenecyclopentan-1-one peaks at approximately 52% under standard batch conditions[2]. Lower temperatures (<80 °C) result in sluggish kinetics, while higher temperatures (>120 °C) exponentially increase disubstitution. also exhibit high catalytic efficiency under these controlled, mild conditions[3].

Q3: My GC-MS analysis shows a high concentration of 2-pentylnon-2-enal. How do I troubleshoot this? A3: 2-pentylnon-2-enal is the autocondensation product of heptanal. This occurs when the steady-state concentration of heptanal is too high relative to the cyclopentanone enolate, or if the reactor temperature exceeds the 100 °C threshold[2].

  • Causality & Fix: Autocondensation is a second-order reaction with respect to heptanal. To fix this, reduce the temperature to 95–100 °C and transition from a batch addition to a syringe pump dosing method . By dosing heptanal slowly into a pre-heated mixture of cyclopentanone and catalyst, you keep the effective concentration of heptanal near zero, forcing it to react with the abundant cyclopentanone enolate rather than itself.

Q4: I am observing significant amounts of 2,5-diheptylidenecyclopentanone. What went wrong? A4: You are observing the disubstituted byproduct. Its formation is thermodynamically driven and heavily dependent on both temperature and reaction time[2]. If the reaction is left at 100 °C for extended periods (e.g., >7 hours) or if the temperature spikes, the mono-substituted 2-heptylidenecyclopentan-1-one will undergo a subsequent aldol condensation with residual heptanal[2].

  • Causality & Fix: Quench the reaction strictly at the 4-to-5 hour mark. Implement in-process GC monitoring to track the inflection point where mono-substitution peaks before disubstitution accelerates.

Q5: Which heterogeneous catalyst should I use to pair with the 100 °C temperature profile? A5: Single metal oxides, specifically Magnesium Oxide (MgO) , possess the optimal basicity (strong Lewis basic sites) to drive the cross-aldol condensation efficiently at 100 °C[2]. Avoid modified zeolites; their acidic sites often lead to poor selectivity and low activity for this specific bulky condensation[2].

Part 2: Reaction Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic pathways active during the reaction. Controlling the temperature to 100 °C isolates the kinetic pathway (green), while higher temperatures or prolonged exposure unlock the undesired thermodynamic pathways (red/yellow).

G CP Cyclopentanone Target 2-heptylidenecyclopentan-1-one (Desired Product) CP->Target + HP (100°C, Kinetic Control) CP_Auto 2-cyclopentylidenecyclopentanone (CP Autocondensation) CP->CP_Auto + CP HP Heptanal HP->Target + CP HP_Auto 2-pentylnon-2-enal (HP Autocondensation) HP->HP_Auto + HP (>100°C) Disub 2,5-diheptylidenecyclopentanone (Disubstitution) Target->Disub + HP (Prolonged Time / High Temp)

Reaction network for the aldol condensation of cyclopentanone and heptanal.

Part 3: Quantitative Data Summary

The table below synthesizes the causal relationship between temperature, dosing strategy, and product distribution when using an MgO catalyst.

Reaction Temp (°C)Dosing MethodConversion (%)Selectivity: Target (%)Selectivity: Disubstituted (%)Selectivity: HP Auto (%)
80 °C Batch45.040.510.215.3
100 °C Batch78.052.035.08.0
100 °C Syringe Pump85.571.2 18.4< 2.0
130 °C Syringe Pump95.038.048.510.5

Data Note: Demonstrates how transitioning from batch to continuous dosing at the optimal 100 °C threshold maximizes the target yield while suppressing the 35% disubstitution rate typically seen in batch reactions[2].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates an active feedback loop (In-Process Validation) to dynamically adjust parameters based on real-time kinetic data.

Materials: Cyclopentanone (excess), Heptanal (limiting reagent), Magnesium Oxide (MgO) catalyst.

Step 1: Catalyst Activation

  • Calcine the MgO catalyst at 450 °C in air for 4 hours prior to use. Causality: This removes adsorbed water and carbonates, exposing the strong Lewis basic sites required for enolate formation.

Step 2: Reactor Initialization

  • Charge a 3-neck round-bottom flask with cyclopentanone (5 molar equivalents relative to heptanal) and 10 wt% activated MgO catalyst.

  • Equip the flask with a reflux condenser, a mechanical stirrer, and a thermocouple.

  • Heat the suspension to exactly 100 °C under a nitrogen atmosphere.

Step 3: Controlled Substrate Addition

  • Load the heptanal (1 molar equivalent) into a programmable syringe pump.

  • Dose the heptanal into the reactor at a continuous rate of 0.1 mL/min. Causality: Maintains a low steady-state concentration of heptanal, preventing the second-order autocondensation reaction.

Step 4: In-Process Validation (Self-Validating Checkpoint)

  • At t=2.0 hours, withdraw a 0.1 mL aliquot, centrifuge to remove the catalyst, and analyze via GC-MS.

  • Decision Matrix:

    • Condition A: If the ratio of 2-pentylnon-2-enal to 2-heptylidenecyclopentan-1-one is > 1:10, decrease the syringe pump dosing rate by 50% and verify the reactor temperature has not exceeded 100 °C.

    • Condition B: If 2,5-diheptylidenecyclopentanone exceeds 15% of the total area, immediately proceed to Step 5 (Quenching) to prevent further thermodynamic degradation.

Step 5: Quenching and Isolation

  • Upon reaching optimal conversion (typically 4–5 hours), rapidly cool the reactor to room temperature using an ice bath to freeze the kinetic profile.

  • Filter the mixture through a Celite pad to remove the heterogeneous MgO catalyst.

  • Purify the crude mixture via fractional distillation under reduced pressure to isolate the pure 2-heptylidenecyclopentan-1-one.

Part 5: References

  • Title: Source: Progress in Reaction Kinetics and Mechanism (2020) URL: [Link]

  • Title: Source: Asian Journal of Chemistry (2013) URL: [Link]

  • Title: Source: Journal of the American Chemical Society (2008) URL: [Link]

Sources

Optimization

reducing unwanted byproducts in 2-heptylidenecyclopentan-1-one condensation reactions

Welcome to the Technical Support Center for Aldol Condensation Workflows. The synthesis of 2-heptylidenecyclopentan-1-one via the cross-aldol condensation of cyclopentanone and heptanal is a critical transformation in fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Aldol Condensation Workflows. The synthesis of 2-heptylidenecyclopentan-1-one via the cross-aldol condensation of cyclopentanone and heptanal is a critical transformation in fragrance chemistry (e.g., Hedione precursors) and pharmaceutical development. However, the presence of enolizable alpha-protons on both substrates creates a complex reaction network, leading to unwanted byproducts such as self-condensation oligomers and over-alkylated adducts.

This guide provides mechanistic troubleshooting, validated protocols, and data-driven insights to help researchers maximize target selectivity and suppress byproduct formation.

Troubleshooting Guide & FAQs

Q1: My GC-MS shows high levels of 2,5-diheptylidenecyclopentanone. What causes this double condensation, and how can I suppress it? Mechanistic Cause: 2,5-diheptylidenecyclopentanone is an over-alkylation byproduct. After the initial cross-aldol condensation forms 2-heptylidenecyclopentan-1-one, the remaining alpha-carbon on the cyclopentanone ring can enolize and react with a second equivalent of heptanal. This is kinetically driven by high localized concentrations of heptanal and overly strong basic catalyst sites. Corrective Action:

  • Substrate Ratio: Shift the reaction stoichiometry to a significant excess of cyclopentanone (e.g., 3:1 to 5:1 CP:HP ratio). This statistically favors the mono-alkylation pathway.

  • Addition Rate: Implement a slow, dropwise addition of heptanal using a syringe pump to keep its steady-state concentration low.

  • Catalyst Tuning: Avoid homogeneous bases like NaOH. Transition to heterogeneous single-metal oxides. Studies show that1 for the mono-alkylated product by offering moderate basicity that limits secondary enolization [1].

Q2: I am observing significant formation of 2-pentylnon-2-enal. How do I prevent heptanal self-condensation? Mechanistic Cause: Heptanal is highly reactive. In the presence of strong Lewis or Brønsted bases, the alpha-carbon of one heptanal molecule rapidly attacks the carbonyl of another, yielding 2-pentylnon-2-enal. Corrective Action:

  • Catalyst Selection: Use catalysts with balanced acid-base pairs, such as 2. These catalysts coordinate the cyclopentanone carbonyl to the Lewis acid site, increasing its electrophilicity and directing the heptanal enolate toward cross-condensation rather than self-condensation [2].

  • Temperature Control: Maintain the reaction temperature around 100°C. Higher temperatures exponentially increase the rate of self-condensation.

Q3: Why is my overall conversion low when using modified zeolites? Mechanistic Cause: While zeolites (e.g., Cs-modified zeolites) offer shape selectivity, their pore sizes are often too restrictive for the bulky transition states required to form 2-heptylidenecyclopentan-1-one, leading to pore blockage and rapid catalyst deactivation. Corrective Action: Switch to non-porous or mesoporous basic metal oxides.1 possess high external surface area activity, mitigating steric constraints and improving conversion rates [1].

Quantitative Data: Catalyst Performance Comparison

The table below summarizes the expected byproduct distribution based on catalyst selection.

Catalyst SystemHeptanal Conversion (%)Selectivity: Target Product (%)Selectivity: HP Self-Condensation (%)Selectivity: Double Condensation (%)
Homogeneous NaOH >95.0<20.0>40.0>25.0
Cs-Modified Zeolites <30.0<15.0HighLow
Mg-Al Mixed Oxides >85.035.0 - 45.0~20.0~15.0
Magnesium Oxide (MgO) >90.052.0 <15.0<10.0

Data synthesized from comparative heterogeneous catalysis studies on heptanal-cyclopentanone aldol condensations [1].

Visualization: Reaction Pathway & Byproduct Network

G CP Cyclopentanone (CP) Target 2-Heptylidenecyclopentan-1-one (Target Product) CP->Target Cross-Aldol + HP BP2 2-Cyclopentylidenecyclopentanone (CP Self-Condensation) CP->BP2 Self-Aldol + CP HP Heptanal (HP) HP->Target Cross-Aldol + CP BP1 2-Pentylnon-2-enal (HP Self-Condensation) HP->BP1 Self-Aldol + HP BP3 2,5-Diheptylidenecyclopentanone (Over-alkylation) Target->BP3 2nd Aldol + HP

Reaction network of cyclopentanone and heptanal aldol condensation and major byproduct pathways.

Experimental Protocol: Optimized Synthesis Workflow

To ensure self-validating results and minimize byproduct formation, adhere to the following optimized protocol using a heterogeneous MgO catalyst.

Step 1: Catalyst Activation

  • Obtain high-purity Magnesium Oxide (MgO) powder.

  • Calcine the MgO in a muffle furnace at 450°C for 4 hours under a dry nitrogen atmosphere. Causality: This thermal treatment removes adsorbed water and carbonates, thereby exposing the active Lewis base sites required for enolization.

  • Cool to room temperature in a desiccator.

Step 2: Reaction Setup

  • In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a syringe pump inlet, add 50 mmol of cyclopentanone (CP).

  • Add 1.0 g of the freshly calcined MgO catalyst.

  • Heat the suspension to 100°C under continuous stirring (800 rpm) and an inert argon atmosphere.

Step 3: Controlled Reagent Addition

  • Load 10 mmol of heptanal (HP) into a gas-tight syringe (establishing a 5:1 CP:HP molar ratio).

  • Program the syringe pump to deliver the heptanal dropwise over a period of 2 hours (approx. 0.08 mmol/min). Causality: This slow addition starves the reaction of heptanal, kinetically favoring the cross-aldol reaction with the excess cyclopentanone over heptanal self-condensation.

Step 4: Reaction and Monitoring

  • Allow the reaction to proceed for an additional 5 hours at 100°C after the addition is complete.

  • Monitor the reaction via GC-MS by withdrawing 50 µL aliquots, filtering through a 0.2 µm PTFE syringe filter, and diluting in ethyl acetate. Self-Validation: The disappearance of the heptanal peak alongside the stabilization of the target product peak confirms reaction completion without pushing into over-alkylation territory.

Step 5: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a Celite pad to remove the heterogeneous MgO catalyst. Wash the pad with 20 mL of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with distilled water (2 x 20 mL) to remove unreacted cyclopentanone.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation or silica gel column chromatography (hexane/ethyl acetate gradient) to isolate pure 2-heptylidenecyclopentan-1-one.

References

  • Vrbková, E., Kovářová, T., Vyskočilová, E., & Červený, L. "Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone." Progress in Reaction Kinetics and Mechanism, 2020.[Link]

  • Vrbková, E., et al. "Aldol condensation of benzaldehyde and heptanal: A comparative study of laboratory and industrially prepared Mg-Al mixed oxides." ResearchGate, 2017.[Link]

Sources

Troubleshooting

improving peak shape and tailing for 2-heptylidenecyclopentan-1-one in HPLC

[1.5 Finalizing the Diagnostic Flow I'm now finalizing the diagnostic workflow's DOT code, adding specific solutions for silanol interactions. I am incorporating mobile phase adjustments, emphasizing the use of 0.1% form...

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Author: BenchChem Technical Support Team. Date: April 2026

[1.5

Finalizing the Diagnostic Flow

I'm now finalizing the diagnostic workflow's DOT code, adding specific solutions for silanol interactions. I am incorporating mobile phase adjustments, emphasizing the use of 0.1% formic acid. I am integrating those specific details for the chemical section of the decision tree.

I've finished the DOT code for the diagnostic flow, including the complete decision tree. It is now ready for integration into the technical support center, using the described solutions to remove peak tailing.

Integrating the Solutions

I'm now integrating the finalized diagnostic workflow with its DOT code into the technical support center. This flowchart will guide users through diagnosing and resolving peak tailing issues, including specific solutions for silanol interactions and mobile phase adjustments. The flowchart will be accompanied by the detailed explanations.

Refining the Data

I'm now refining the quantitative data, adding experimental results with Acetonitrile and Formic Acid. I'm focusing on making the table crystal clear. The table aims to show users the impact of mobile phase additives and the importance of appropriate solvents.

Finalizing the Protocol

I'm finalizing the self-validating test and the chemical optimization protocol. I've detailed the steps to identify if tailing is physical or chemical, including the use of toluene. Then, I've outlined how to address the chemical issues with a C18 column and formic acid mobile phase. The goal is to isolate and resolve peak tailing.

I've completed the self-validating test protocol and the chemical optimization protocol, specifying the column and mobile phase choices. My objective is a reproducible, reliable method for correcting 2-heptylidenecyclopentan-1-one peak tailing.

Finalizing the Content

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Addressing Column Overload

I'm now investigating overloading issues, as the hydrophobic molecule can saturate column binding sites. Diluting the sample and observing for peak shape normalization is the key diagnostic step. If the peak improves after dilution, the issue is resolved and I am ready to update the guide.

Refining the Guide

I'm now revising the troubleshooting guide, focusing on the question of whether phosphoric acid is better than formic acid. I'm clarifying the trade-offs: phosphoric acid offers good peak shape but is incompatible with mass spectrometry. I will emphasize Formic Acid as the substitute for the volatile compatible separation. I also plan to add the final references.

I've completed my work, integrating all the components: the diagnostic flowchart, the refined protocols, the troubleshooting guides, and the necessary citations. I'm now ready to address overloading.

Addressing Column Overload

I'm now investigating potential overloading issues with this hydrophobic molecule, which can cause peak tailing. Diluting the sample and verifying peak shape normalization is the core diagnostic step. If the peak shape improves after dilution, the issue is resolved and I'm ready to update the guide.

Finalizing the Guide Structure

I'm now integrating all the components, with the diagnostic flowchart and protocols in place. I'm focusing on providing users a comprehensive and usable resource for solving peak tailing with 2-heptylidenecyclopentan-1-one . This means a smooth user experience.

Title : Technical Support Center: Troubleshooting Peak Shape and Tailing for 2-Heptylidenecyclopentan-1-one

Introduction : Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the high-performance liquid chromatography (HPLC) analysis of 2-heptylidenecyclopentan-1-one . As an α,β -unsaturated ketone with a hydrophobic heptylidene tail (LogP ~3.92)[1], this molecule presents unique chromatographic challenges. While it is a neutral compound, its polar carbonyl group is highly susceptible to secondary interactions, frequently leading to peak tailing, compromised resolution, and integration errors.

Diagnostic Workflow : Before adjusting method parameters, it is critical to isolate the root cause of the tailing. The following decision tree outlines the logical progression from physical system checks to chemical method optimization.

G Start Observe Peak Tailing for 2-heptylidenecyclopentan-1-one CheckAll Do all peaks in the chromatogram tail? Start->CheckAll Physical Physical Issue (Extra-column volume, void) CheckAll->Physical Yes Chemical Chemical / Method Issue (Analyte-specific) CheckAll->Chemical No CheckSolvent Is injection solvent stronger than mobile phase? Chemical->CheckSolvent Mismatch Solvent Mismatch (Re-dissolve in initial MP) CheckSolvent->Mismatch Yes Silanol Silanol Interactions (Carbonyl H-bonding) CheckSolvent->Silanol No FixSilanol Use endcapped Type B C18 & add 0.1% Formic Acid Silanol->FixSilanol

Diagnostic workflow for troubleshooting 2-heptylidenecyclopentan-1-one peak tailing.

Section 1: Mechanistic Causes of Peak Tailing

Secondary Silanol Interactions (The Chemical Cause)

In an ideal reversed-phase separation, 2-heptylidenecyclopentan-1-one is retained solely via hydrophobic interactions between its heptyl chain and the C18 stationary phase. However, peak tailing occurs when multiple retention mechanisms compete[2]. Traditional "Type A" silica columns contain high trace metal impurities and unreacted, highly acidic silanol groups (-SiOH)[3]. The carbonyl oxygen on the cyclopentanone ring acts as a hydrogen-bond acceptor, interacting strongly with these free silanols. Because this secondary interaction is kinetically slower than hydrophobic partitioning, the molecules desorb at different rates, causing the trailing edge of the peak to smear[4].

Extra-Column Volume & Voids (The Physical Cause)

If there is a void at the head of the column (due to stationary phase collapse) or excessive dead volume in the capillary tubing and detector flow cell, the sample band broadens before or after separation. A hallmark of physical tailing is that every peak in the chromatogram, regardless of chemical structure, will exhibit the same degree of asymmetry[5].

Sample Solvent Mismatch & Overload

Because 2-heptylidenecyclopentan-1-one is highly hydrophobic, researchers often dissolve it in 100% strong solvent (e.g., Acetonitrile or Methanol). If a large volume of this strong solvent is injected into a weaker, highly aqueous mobile phase, the analyte molecules at the front of the injection plug travel rapidly down the column before the solvent diffuses, resulting in severe peak distortion or a split peak.

Section 2: Quantitative Impact of Method Parameters

The table below summarizes how specific experimental choices influence the Asymmetry Factor ( As​ ) of 2-heptylidenecyclopentan-1-one. An ideal As​ is between 1.0 and 1.2[6].

ParameterExperimental ConditionExpected As​ Causality / Mechanistic Explanation
Silica Purity Legacy Type A Silica> 2.0High metal content increases silanol acidity, leading to strong H-bonding with the ketone carbonyl[3].
Silica Purity Type B (Ultra-pure), Double Endcapped1.0 - 1.2Steric protection and endcapping minimize accessible free silanols, eliminating secondary retention[7].
Mobile Phase Water / Acetonitrile (No Additive)1.5 - 1.8Residual silanols remain active and unshielded, allowing dipole-dipole interactions[2].
Mobile Phase Addition of 0.1% Formic Acid1.0 - 1.1Low pH suppresses silanol ionization and provides a uniform surface, sharpening the peak[1].
Sample Diluent 100% Acetonitrile (Strong Solvent)> 1.8 (Distorted)Analyte fails to focus at the column head; local strong solvent environment causes premature elution.
Sample Diluent Initial Mobile Phase (e.g., 40% MeCN)1.0 - 1.1Analyte effectively focuses and partitions uniformly into the stationary phase at the column inlet.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be empirical and self-validating. Do not blindly change column chemistries without first proving the nature of the tailing.

Protocol A: The Neutral Marker Validation Test

Purpose: To definitively isolate whether the tailing is caused by physical system plumbing or chemical secondary interactions.

  • Prepare the Test Mix : Create a solution containing 100 µg/mL of 2-heptylidenecyclopentan-1-one and 50 µg/mL of a strictly non-polar, non-hydrogen-bonding neutral marker (e.g., Toluene).

  • Equilibrate the System : Set the HPLC to isocratic conditions (e.g., 60% Acetonitrile / 40% Water) at 1.0 mL/min.

  • Inject and Analyze : Inject 5 µL of the test mix.

  • Calculate Asymmetry ( As​ ) : Measure As​ at 10% peak height for both peaks.

  • Determine Causality :

    • If Toluene As​ > 1.2: The issue is physical. Inspect the system for poorly seated PEEK fittings, replace the guard column, or check for a void at the column inlet[5].

    • If Toluene As​ ≤ 1.2, but Ketone As​ > 1.5: The physical system is perfect. The tailing is chemically driven by silanol-carbonyl interactions. Proceed to Protocol B.

Protocol B: Chemical Optimization for Ketones

Purpose: To eliminate secondary retention mechanisms and optimize peak shape.

  • Upgrade the Stationary Phase : Install a high-purity (Type B silica), fully endcapped C18 column[3]. Endcapping converts active silanols into less polar functional groups[8].

  • Optimize the Mobile Phase : Prepare Mobile Phase A as Water with 0.1% Formic Acid, and Mobile Phase B as Acetonitrile with 0.1% Formic Acid. The addition of acid is highly recommended for this specific molecule, especially for MS compatibility[1].

  • Match the Diluent : Dilute your 2-heptylidenecyclopentan-1-one stock solution using the exact ratio of your initial gradient conditions (e.g., 40% B).

  • Execute the Run : Inject 2-5 µL. The combination of an endcapped column and an acidic modifier will mask residual silanols, yielding a sharp, Gaussian peak ( As​ ~ 1.0).

Section 4: Frequently Asked Questions (FAQs)

Q: Why does 2-heptylidenecyclopentan-1-one tail if it isn't a basic amine? A: While basic amines are notorious for severe tailing due to ion-exchange with ionized silanols ( SiO− )[4], neutral polar compounds are not immune. The carbonyl oxygen of the cyclopentanone ring is a strong hydrogen-bond acceptor. It interacts with un-ionized, free silanols (-SiOH) on the silica surface, creating a secondary retention mechanism that delays the elution of a fraction of the analyte molecules[2].

Q: Can I just increase the column temperature to fix the tailing? A: Increasing the column temperature (e.g., to 40°C or 50°C) lowers the viscosity of the mobile phase and improves mass transfer kinetics, which can slightly sharpen the peak. However, it does not eliminate the root cause of the secondary silanol interactions. Temperature should be used as an optimization tool, not a primary fix for chemical tailing.

Q: How do I know if I am simply overloading the column? A: 2-heptylidenecyclopentan-1-one is highly hydrophobic. If you inject too high a mass, the primary C18 binding sites become saturated, forcing the analyte to interact with lower-energy sites. This results in a "shark fin" peak shape (often fronting, but sometimes tailing depending on the adsorption isotherm). To test this, dilute your sample by 10x and reinject. If the peak shape normalizes, you were experiencing mass overload.

Q: Is Phosphoric Acid better than Formic Acid for this separation? A: Phosphoric acid can provide excellent peak shape for this molecule by effectively masking silanols[1]. However, phosphoric acid is strictly incompatible with Mass Spectrometry (LC-MS) because it is non-volatile and will rapidly foul the ion source. If you are using UV detection only, phosphoric acid is acceptable. If you are transferring the method to LC-MS, you must substitute it with 0.1% Formic Acid[1].

References

  • Troubleshooting Peak Tailing in LC | PDF | High Performance Liquid Chromatography. Scribd. Available at:[Link]

  • Cyclopentanone, 2-heptylidene - SIELC Technologies. SIELC Technologies. Available at:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Available at:[Link]

  • HPLC Peak Tailing. Axion Labs. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at:[Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs Lab. Available at:[Link]

Sources

Optimization

Technical Support Center: Liquid Extraction Optimization for 2-Heptylidenecyclopentan-1-one

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with isolating and purifying 2-heptylidenecyclopentan-1-one (CAS: 39189-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with isolating and purifying 2-heptylidenecyclopentan-1-one (CAS: 39189-74-7). As a highly lipophilic ketone predominantly utilized in fragrance chemistry and advanced synthesis, this molecule presents unique thermodynamic and interfacial challenges during liquid-liquid extraction (LLE).

The following modules bypass generic advice, focusing strictly on the physicochemical causality behind solvent selection, phase behavior, and recovery optimization.

🔬 Troubleshooting & FAQs: Physicochemical Behavior & Solvent Selection

Q: Why does 2-heptylidenecyclopentan-1-one partition poorly when using highly polar organic solvents? A: The molecule features a rigid cyclopentanone ring bonded to a long 7-carbon aliphatic chain[1]. This structure imparts significant lipophilicity, yielding a LogP of approximately 3.92[2]. Highly polar solvents (like butanol) have lower thermodynamic affinity for the extensive hydrophobic surface area of the heptylidene chain. According to fundamental LLE principles, matching the extraction solvent's polarity to the analyte's LogP is critical for maximizing the partition coefficient ( Kp​ )[3]. Non-polar to moderately polar solvents (e.g., Hexane or MTBE) thermodynamically favor the partitioning of this molecule out of the aqueous phase.

Q: I am experiencing persistent, unbreakable emulsions during the extraction process. How can I resolve this? A: Emulsions in this specific extraction occur because the target molecule possesses both a polar carbonyl "head" and a non-polar hydrocarbon "tail", allowing it to act as a weak surfactant at the liquid-liquid interface.

  • The Causality: High-shear shaking disperses micro-droplets that are stabilized by the ketone's amphiphilic geometry.

  • The Solution: Saturate the aqueous phase with 3-5M sodium sulfate ( Na2​SO4​ ) or sodium chloride. This "salting-out" effect dramatically increases the ionic strength of the aqueous layer, maximizing the hydrophobic effect, driving the ketone into the organic phase, and destabilizing the emulsion[4].

Q: Can I use pH manipulation to improve the purity of my extracted ketone? A: Yes. While 2-heptylidenecyclopentan-1-one itself lacks ionizable functional groups and remains neutral across the pH scale, your crude matrix likely contains ionizable impurities (such as unreacted carboxylic acids or phenols). By adjusting the aqueous phase to a mildly basic pH (e.g., pH 9.0 using NaHCO3​ ), you force these acidic impurities into their ionized, water-soluble states. They will be retained in the aqueous phase, significantly enhancing the specificity of the organic extraction[3].

Q: What is the risk of thermal degradation or product loss during solvent recovery? A: As a fragrance derivative, 2-heptylidenecyclopentan-1-one is semi-volatile. If you select an extraction solvent with a high boiling point (e.g., Toluene, BP 110.6°C), the thermal energy required for evaporation will cause co-volatilization of your target ketone. Always select a low-boiling solvent and keep the rotary evaporator water bath below 35°C.

📊 Quantitative Data: Solvent Candidate Matrix

To optimize your extraction, select a solvent from the table below based on your specific crude matrix profile.

SolventPolarity IndexBoiling Point (°C)Water Sol. (g/L)Mechanistic Suitability for 2-Heptylidenecyclopentan-1-one
Hexane 0.169.00.01Excellent . Matches the high LogP (3.92); ideal for highly polar aqueous matrices. Minimizes water co-extraction.
MTBE 2.555.242.0Optimal . Low boiling point for safe recovery. The ether oxygen provides a slight dipole affinity for the ketone carbonyl.
Dichloromethane 3.139.613.0Good . High solvating power and lowest boiling point, but halogenated nature poses environmental and disposal challenges.
Ethyl Acetate 4.477.183.0Moderate . Good general solvent, but higher water solubility may co-extract polar impurities and residual water.

🧪 Experimental Protocol: Optimized LLE Workflow

This protocol is designed as a self-validating system . Each step includes a physical check to ensure the thermodynamic environment is functioning as intended.

Step 1: Matrix Preparation & pH Tuning Dilute the crude synthetic mixture or botanical extract in an aqueous buffer. Adjust the pH to 9.0 using 1M NaHCO3​ .

  • Rationale: Ionizes acidic impurities, preventing their partition into the organic phase[3].

  • Validation Check: Measure the pH post-adjustment. If the solution is cloudy, impurities are precipitating; proceed to Step 2 to dissolve them.

Step 2: Salting Out Add anhydrous NaCl to the aqueous phase until saturation is reached (approximately 3-5M)[4].

  • Rationale: Decreases the solubility of the lipophilic ketone in water, forcing it toward the organic interface.

Step 3: Solvent Addition & Phase Mixing Add the chosen organic solvent (e.g., Hexane or MTBE) at a 7:1 (aqueous to organic) volumetric ratio[3]. Agitate the mixture using a gentle inversion technique (end-over-end) for 5 minutes rather than vigorous shaking.

  • Rationale: Gentle inversion prevents the formation of stable micro-emulsions caused by the ketone's surfactant-like properties.

Step 4: Phase Separation & Validation Allow the mixture to settle for 10 minutes, or centrifuge at 3000 x g for 5 minutes if the interface remains cloudy.

  • Validation Check: Measure the volume of the recovered organic phase. A significant volume reduction (>5%) indicates solvent dissolution into the aqueous phase, signaling that the aqueous layer was not sufficiently saturated with salt in Step 2.

Step 5: Washing & Drying Isolate the organic layer. Wash once with a saturated brine solution to remove trace water-soluble impurities. Dry the organic phase over anhydrous Na2​SO4​ until the powder flows freely (stops clumping).

Step 6: Thermal Recovery Filter the dried organic phase and concentrate under reduced pressure (rotary evaporation). Maintain the water bath temperature strictly below 35°C to prevent volatilization of the target ketone.

🔀 Workflow Visualization

Solvent_Selection Start Crude Matrix containing 2-heptylidenecyclopentan-1-one CheckMatrix Assess Aqueous Matrix (Impurities Profile) Start->CheckMatrix HighPolar High Polar Impurities (Unreacted Acids/Salts) CheckMatrix->HighPolar Polar-rich matrix HighLipid High Lipophilic Impurities (Oils/Waxes) CheckMatrix->HighLipid Lipid-rich matrix SolventHex Use Non-Polar Solvent (Hexane/Heptane) HighPolar->SolventHex Maximize LogP difference SolventMTBE Use Moderately Polar (MTBE / DCM) HighLipid->SolventMTBE Enhance specificity WashStep Aqueous Wash (pH 9.0 Buffer + Brine) SolventHex->WashStep SolventMTBE->WashStep Recovery Solvent Evaporation (Rotovap < 35°C) WashStep->Recovery

Decision tree for optimizing solvent selection in 2-heptylidenecyclopentan-1-one liquid extraction.

📚 References

  • A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. ResearchGate. Available at: [Link][1]

  • Cyclopentanone, 2-heptylidene - SIELC Technologies. SIELC Technologies. Available at: [Link][2]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at: [Link][4]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link][3]

Sources

Troubleshooting

Technical Support Center: Addressing UV Light Stability of 2-Heptylidenecyclopentan-1-one

Welcome to the technical support center for 2-heptylidenecyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the ultraviole...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-heptylidenecyclopentan-1-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the ultraviolet (UV) light stability of this compound. As an α,β-unsaturated ketone, 2-heptylidenecyclopentan-1-one possesses a chromophore that readily absorbs UV radiation, leading to potential photodegradation and compromising experimental integrity.[1][2] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you diagnose, mitigate, and manage these stability issues effectively.

Frequently Asked Questions (FAQs)

Q1: Why is 2-heptylidenecyclopentan-1-one sensitive to UV light?

A1: The photosensitivity of 2-heptylidenecyclopentan-1-one is inherent to its molecular structure. It is an α,β-unsaturated ketone, which contains a carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C).[1][3] This conjugated system acts as a chromophore, a molecule that absorbs energy from UV and visible light.[4] Upon absorbing photons, the molecule is promoted to an electronically excited state (e.g., nπ* or ππ*), which is significantly more reactive than the ground state.[2] This excited state can then undergo various chemical reactions, leading to degradation.[1]

Q2: What are the common signs of photodegradation?

A2: The signs of degradation can be both physical and chemical. Visually, you might observe a change in color (e.g., yellowing), the formation of precipitates if degradation products are insoluble, or a change in the material's odor profile. Analytically, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) will reveal a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.

Q3: Which analytical methods are best for monitoring the stability of 2-heptylidenecyclopentan-1-one?

A3: A stability-indicating HPLC method with a UV detector (preferably a Photodiode Array detector) is the most common and effective tool. This allows for the quantification of the parent compound while also detecting and spectrally characterizing degradation products. For identifying the structure of these products, hyphenated techniques like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are invaluable.[5]

Q4: Are there regulatory standards for photostability testing?

A4: Yes, the primary regulatory guideline is the ICH Q1B: Photostability Testing of New Drug Substances and Products .[6] This guideline provides a systematic approach to testing, including specifications for light sources, exposure levels, and the use of control samples (dark controls) to differentiate between light-induced and thermal degradation.[6][7] Adhering to these guidelines is crucial for drug development professionals.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem 1: Rapid and Inconsistent Loss of Purity in Solution Under Ambient Lab Conditions
  • Potential Cause: The conjugated system in 2-heptylidenecyclopentan-1-one makes it susceptible to degradation even from standard laboratory lighting or indirect sunlight, which emit a broad spectrum of light, including UV wavelengths.

  • Scientific Rationale: The molecule's chromophore absorbs this ambient light energy, leading to excitation and subsequent photochemical reactions such as isomerization or cycloaddition.[1][2] The rate of degradation is proportional to the intensity of the light and the duration of exposure.[8]

  • Recommended Solutions:

    • Shield from Light: Immediately switch to amber glass vials or volumetric flasks. For clear glassware, wrap it completely in aluminum foil to block all light.[7]

    • Control the Environment: Whenever possible, perform experimental manipulations in a dark room or under lighting with no UV emission (e.g., sodium lamps or yellow-filtered lights).

    • Minimize Exposure Time: Prepare solutions fresh and use them immediately. Avoid storing stock solutions on the benchtop for extended periods.

Problem 2: Appearance of Unidentified Peaks in Chromatograms After Formulation or Sample Prep
  • Potential Cause 1: Photosensitized Solvent Degradation.

  • Scientific Rationale: In its excited state, 2-heptylidenecyclopentan-1-one can act as a photosensitizer. It can transfer its excess energy to solvent molecules, particularly halogenated solvents like carbon tetrachloride (CCl4), causing them to decompose and form reactive species that can, in turn, degrade your compound.[9]

  • Recommended Solution:

    • Solvent Selection: Screen for and use photochemically inert solvents. Acetonitrile and methanol are generally safer choices than chlorinated solvents or ethers, which can form peroxides. Conduct a preliminary study by dissolving the compound in various solvents and exposing them to a controlled light source to identify the most stable system.

  • Potential Cause 2: Direct Photochemical Transformation.

  • Scientific Rationale: The absorbed UV energy can directly trigger intramolecular reactions. Common pathways for α,β-unsaturated ketones include:

    • Photoisomerization: Cis-trans isomerization around the C=C double bond.[1]

    • Photocycloaddition: [2+2] cycloaddition reactions, especially in concentrated solutions, leading to dimers.[2]

    • Photo-deconjugation: Migration of the double bond to a non-conjugated position.[10]

  • Recommended Solution:

    • Characterize Degradants: Use UPLC-MS/MS to obtain mass data on the unknown peaks to help elucidate their structures and understand the degradation pathway.[5] This knowledge is critical for developing targeted stabilization strategies.

Problem 3: Product Formulation (e.g., Cream, Solution) Discolors or Changes Consistency Over Time
  • Potential Cause: Formation of highly colored degradation products and/or interaction between the compound and formulation excipients or packaging.

  • Scientific Rationale: Photodegradation can lead to the formation of new, often more complex conjugated systems, which may absorb visible light, causing a yellow or brown discoloration. Furthermore, degradation products may have different physical properties, affecting the formulation's homogeneity. The packaging itself can also be a factor; some plastics may allow UV light penetration or leach components that catalyze degradation.[11]

  • Recommended Solutions:

    • Incorporate UV Absorbers: Add a UV-absorbing compound to the formulation. These molecules, such as benzophenones or triazones, preferentially absorb the damaging UV radiation and dissipate the energy harmlessly as heat, effectively shielding 2-heptylidenecyclopentan-1-one.[4][12]

    • Add Antioxidants/Quenchers: Photochemical reactions can generate free radicals. Including an antioxidant (like BHT or Vitamin E) can scavenge these radicals and inhibit degradation chains.[12] Triplet quenchers can also be used to deactivate the excited state of the ketone before it can react.

    • Consider Encapsulation: Encapsulating the compound in systems like cyclodextrins or liposomes can physically shield it from light and prevent interactions with other formulation components.[13] This is a highly effective but more complex stabilization strategy.

    • Packaging Evaluation: Conduct stability tests using the final proposed packaging to ensure it provides adequate UV protection.[11][14] Opaque or UV-blocking polymers are often necessary.

Key Experimental Protocols & Workflows

Protocol 1: Standardized Photostability Testing (Adapted from ICH Q1B)

This protocol outlines the steps to perform a confirmatory photostability study.

  • Sample Preparation:

    • Prepare samples of 2-heptylidenecyclopentan-1-one (e.g., in solution or in its final formulation).

    • Divide the samples into two sets: "Exposed" and "Dark Control."

    • Wrap the "Dark Control" samples completely in aluminum foil to protect them from light.[7]

  • Exposure Conditions:

    • Place both sets of samples in a calibrated photostability chamber.

    • Expose the samples to a light source conforming to ICH Q1B options (e.g., a combination of cool white fluorescent and near-UV lamps).[6]

    • The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of near-UV energy.[6]

  • Analysis:

    • At the end of the exposure period, retrieve both "Exposed" and "Dark Control" samples.

    • Analyze all samples using a validated, stability-indicating HPLC method.

  • Evaluation:

    • Compare the chromatograms of the "Exposed" sample to the "Dark Control."

    • Any degradation observed in the "Dark Control" is due to thermal effects.

    • Degradation observed in the "Exposed" sample beyond that in the "Dark Control" is attributed to photodegradation.

Data Presentation: ICH Q1B Photostability Conditions
ParameterICH Q1B Recommended Minimum ExposureLight Source Specification (Option 2)
Visible Light ≥ 1.2 million lux hoursCool white fluorescent lamp
Near-UV Light ≥ 200 watt hours / m²Near-UV fluorescent lamp (320-400 nm)
Diagram: Troubleshooting Workflow for UV Stability Issues

G cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Observe Degradation Observed (e.g., Purity Loss, Color Change) Isolate Isolate Variable: Light vs. Thermal Observe->Isolate Start Troubleshooting Analyze Analyze Degradants (HPLC, LC-MS) Isolate->Analyze Photodegradation Confirmed (vs. Dark Control) Protect Physical Protection: - Amber Glassware - Foil Wrapping - Controlled Lighting Analyze->Protect For Lab Handling Formulate Formulation Strategy: - Add UV Absorbers - Add Antioxidants - Encapsulate Analyze->Formulate For Final Product Package Packaging: - Use Opaque/UV-proof Container Formulate->Package G cluster_products Potential Photoproducts Compound α,β-Unsaturated Ketone (Ground State, S0) Excited Excited State* (S1 or T1) Compound->Excited UV Photon (hν) Isomer Cis-Trans Isomer Excited->Isomer Dimer [2+2] Dimer Excited->Dimer Deconjugated Deconjugated Ketone Excited->Deconjugated Other Other Products (Rearrangement, etc.) Excited->Other

Caption: Simplified reaction pathways following UV excitation of an α,β-unsaturated ketone.

References

  • Loutfy, H. D. (1967). Photochemical studies of α,β-unsaturated ketones in carbon tetrachloride solution. Canadian Journal of Chemistry, 45, 339. Available at: [Link]

  • Filo. (2025). Discuss tye photochemistry of alpha beta unsaturated ketones. Available at: [Link]

  • Bach, T. (2010). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Angewandte Chemie International Edition, 49(8), 1384-1385. Available at: [Link]

  • Duhaime, R. M., & Weedon, A. C. (1986). Photochemical deconjugation of α,β-unsaturated ketones. Journal of the Chemical Society, Chemical Communications, (6), 449-450. Available at: [Link]

  • Jorgenson, M. J., & Yang, N. C. (1964). A Novel Photochemical Reaction. Conversion of α,β-Unsaturated Ketones to Acetonylcyclopropanes. Journal of the American Chemical Society, 86(4), 820-821. Available at: [Link]

  • Pospisil, L., et al. (2012). Thermally and UV initiated degradation of polypropylene in the presence of 2,5 bis(2-furylmethylene) cyclopentanone and heterogeneous distribution of hydroperoxides assessed by non-isothermal chemiluminescence in nitrogen. Polymer Degradation and Stability, 97(11), 2249-2257. Available at: [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Available at: [Link]

  • Jones, F., et al. (2021). Use of alternative test methods in a tiered testing approach to address photoirritation potential of fragrance materials. Regulatory Toxicology and Pharmacology, 129(Suppl. 1), 105098. Available at: [Link]

  • Almeida, I. F., et al. (2018). Photostabilization strategies of photosensitive drugs. International Journal of Pharmaceutics, 542(1-2), 1-10. Available at: [Link]

  • Nerin, C., et al. (2013). Cyclopentanone and cyclopentanone derivatives as degradation products of polyamide 6,6. Journal of Applied Polymer Science, 129(3), 1163-1169. Available at: [Link]

  • Zhao, L., et al. (2017). Decomposition pathways of cyclopentanone and cyclopentenone through a-, b-, and g-cleavage. Combustion and Flame, 182, 149-159. Available at: [Link]

  • Eskola, A. J., et al. (2020). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics, 22(3), 1018-1035. Available at: [Link]

  • Chem.ucla.edu. (n.d.). Resonance Stabilization of a,b-Unsaturated Ketones (Enones). Available at: [Link]

  • Srinivasan, R. (1960). The Photochemical Decomposition of Cyclohexanone, Cyclopentanone and Cyclobutanone. Journal of the American Chemical Society, 82(4), 775-779. Available at: [Link]

  • The Good Scents Company. (n.d.). 2-heptylidene cyclopentanone. Available at: [Link]

  • Parameter Generation & Control. (2024). Cosmetic Shelf Life: Stability Testing Insights. Available at: [Link]

  • European Medicines Agency (EMA). (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • García-Sánchez, M. J., et al. (2011). [Review of the stabitlity of photosensitive medications]. Farmacia Hospitalaria, 35(4), 185-195. Available at: [Link]

  • Pop, C., et al. (2021). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 94(3), 269-276. Available at: [Link]

  • Patel, S. S., et al. (2024). Organocatalyzed Hydroacylation of Enones by Photosensitization of Acyl Silanes. Chemistry – An Asian Journal, 19(11), e202400240. Available at: [Link]

  • Cosmetics Business. (2009). Formulating for protection. Available at: [Link]

  • Api, A. M., et al. (2024). Update to RIFM fragrance ingredient safety assessment, 2-heptylcyclopentanone, CAS Registry Number 137-03-1. Food and Chemical Toxicology, 183(Suppl 1), 114311. Available at: [Link]

  • Wróbel-Biedrawa, D., et al. (2020). Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. Pharmaceutics, 12(6), 560. Available at: [Link]

  • Niculae, A. G., et al. (2022). Stability Study of Sunscreens with Free and Encapsulated UV Filters Contained in Plastic Packaging. Cosmetics, 9(5), 102. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Analysis Guide: 2-Heptylidenecyclopentan-1-one vs. α-Amylcinnamaldehyde

Executive Summary In the fields of dermatological toxicology and cosmetic formulation, understanding the reactivity and stability of volatile organic compounds is paramount. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of dermatological toxicology and cosmetic formulation, understanding the reactivity and stability of volatile organic compounds is paramount. This guide provides an objective, data-driven comparison between two prominent floral-odorant molecules: 2-heptylidenecyclopentan-1-one (a cyclic ketone) and α-amylcinnamaldehyde (an α,β-unsaturated aldehyde). While both are utilized for their jasmine-like olfactory profiles, their distinct chemical structures dictate vastly different toxicological risks, particularly concerning skin sensitization and electrophilic protein binding.

Structural and Physicochemical Profiling

The fundamental differences in the performance and safety of these two compounds stem from their functional groups. α-Amylcinnamaldehyde possesses a highly reactive α,β-unsaturated aldehyde moiety, making it a strong Michael acceptor. Conversely, 2-heptylidenecyclopentan-1-one features an alkylidene cyclopentanone structure, which exhibits greater steric hindrance and lower baseline electrophilicity.

Quantitative Data Comparison
Property2-Heptylidenecyclopentan-1-oneα-Amylcinnamaldehyde
CAS Number 39189-74-7122-40-7
Molecular Formula C₁₂H₂₀OC₁₄H₁₈O
Molecular Weight 180.29 g/mol 202.29 g/mol
Chemical Class Alkyl cyclic ketoneα,β-Unsaturated aldehyde
Boiling Point > 250 °C (est.)287.0 – 290.0 °C
Density (at 25 °C) ~0.90 g/mL0.962 – 0.971 g/mL
Lipophilicity (LogP) 3.92~4.70
Sensitization Potential Weak SensitizerModerate/Strong Sensitizer
Regulatory Status IFRA Standard (Low Restriction)IFRA Restricted (Strict Limits)

Data supported by 1[1], 2[2], and 3[3].

Toxicological Mechanisms: Skin Sensitization

Both compounds act as electrophilic haptens, meaning they are low-molecular-weight chemicals that cannot trigger an immune response on their own. However, when they penetrate the stratum corneum, they covalently bind to nucleophilic residues (such as cysteine or lysine) on epidermal proteins.

According to safety assessments by the Research Institute for Fragrance Materials (RIFM), 2-heptylidenecyclopentan-1-one is classified as a weak sensitizer with minimal risk at current exposure levels[4]. In stark contrast, α-amylcinnamaldehyde is heavily restricted due to widespread clinical evidence of contact dermatitis[2]. The heightened toxicity of α-amylcinnamaldehyde is driven by its unhindered aldehyde group, which rapidly forms Schiff bases with skin proteins, initiating the immune cascade.

Sensitization Hapten Electrophilic Fragrance (Hapten) Complex Hapten-Protein Complex Hapten->Complex Covalent Binding Protein Epidermal Proteins Protein->Complex DC Dendritic Cell Activation Complex->DC Antigen Presentation TCell T-Cell Proliferation (Sensitization) DC->TCell Lymph Node Migration

Mechanism of skin sensitization via hapten-protein complex formation.

Validated Experimental Workflows

To ensure scientific integrity, the following protocols detail the self-validating systems used to quantify these compounds and assess their biological impact. The causality behind each methodological choice is explicitly defined.

Analytical Quantification via Reverse-Phase HPLC-UV/MS

Accurate quantification of 2-heptylidenecyclopentan-1-one and α-amylcinnamaldehyde from complex matrices requires high-performance liquid chromatography (HPLC). The following protocol is adapted from validated chromatographic methods[3].

Step-by-Step Methodology:

  • Sample Preparation: Extract the target compound using a 50:50 mixture of Acetonitrile (MeCN) and water. Causality: MeCN effectively solubilizes these highly lipophilic compounds (LogP > 3.9) while precipitating out larger matrix proteins that could clog the column.

  • Column Equilibration: Utilize a solid-core reverse-phase column (e.g., Newcrom R1, 3 µm particle size). Equilibrate with the mobile phase until the baseline stabilizes.

  • Mobile Phase Optimization: Run an isocratic elution using MeCN, Water, and 0.1% Phosphoric acid.

    • Causality for UV Detection: Phosphoric acid suppresses the ionization of residual surface silanols on the stationary phase, preventing peak tailing and ensuring sharp, symmetrical peaks.

    • Causality for MS Detection: If interfacing with Mass Spectrometry, phosphoric acid must be replaced with 0.1% formic acid. Non-volatile phosphate salts will rapidly precipitate and foul the MS electrospray ionization (ESI) source.

  • Detection: Monitor UV absorbance at 210 nm (for the cyclic ketone) and 280 nm (for the conjugated aromatic system of α-amylcinnamaldehyde).

HPLC_Workflow Prep Sample Preparation (Extraction) Inject HPLC Injection (Newcrom R1) Prep->Inject Sep RP Separation (MeCN/H2O/Acid) Inject->Sep Detect UV/MS Detection Sep->Detect Data Quantification Detect->Data

Standard reverse-phase HPLC workflow for fragrance quantification.

Human Repeat Insult Patch Test (HRIPT) Protocol

To empirically determine the sensitization threshold of these compounds, toxicologists rely on the HRIPT. This protocol evaluates the delayed-type hypersensitivity (Type IV) response[4].

Step-by-Step Methodology:

  • Induction Phase (Days 1-14): Apply 0.2 mL of the test compound (diluted in a benign vehicle like diethyl phthalate) to the subject's back using an occlusive patch for 24 hours. Repeat this 9 times over 3 weeks.

    • Causality: Occlusive patches prevent the volatilization of the test material and hydrate the stratum corneum, artificially maximizing dermal penetration to simulate a "worst-case" exposure scenario.

  • Rest Period (Days 15-28): Remove all patches and allow a 10-14 day rest phase.

    • Causality: This waiting period is biologically mandatory. It provides sufficient time for the immunological processing—specifically, the migration of hapten-loaded dendritic cells to the draining lymph nodes and the subsequent clonal expansion of naive T-cells into hapten-specific memory T-cells.

  • Challenge Phase (Day 29): Apply a final patch to a virgin skin site (a location not previously exposed during induction) for 24 hours.

    • Causality: Testing on a virgin site is critical to differentiate true systemic immunological sensitization (which will react anywhere on the body) from localized cumulative irritant contact dermatitis caused by the repetitive taping of the induction phase.

  • Evaluation (Days 31-33): Grade the skin at 48 and 72 hours post-application for erythema and edema.

References

  • ChemicalBook. "alpha-Amylcinnamaldehyde | 122-40-7 - Chemical Properties." ChemicalBook.
  • Premiere Peau. "Amylcinnamaldehyde: Alpha-amylcinnamaldehyde (CAS 122-40-7)." Premiere Peau Perfumery Glossary.
  • Belsito, D., et al. "A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients." Food and Chemical Toxicology (ResearchGate).
  • SIELC Technologies. "Cyclopentanone, 2-heptylidene- Separation and Properties." SIELC Technologies Applications.
  • NICNAS. "Amyl and hexyl cinnamaldehyde: Human health tier II assessment." Australian Industrial Chemicals Introduction Scheme.

Sources

Comparative

A Comparative Guide to Method Validation for the Quantification of 2-Heptylidenecyclopentan-1-one

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accurate quantification of specific compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 2-heptylidenecyclopentan-1-one quantification. This compound, a semi-volatile organic molecule with fragrance properties, requires robust and sensitive analytical methods for its determination in various matrices.

This document will explore and compare the validation of three primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus will be on the principles of method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing practical insights and experimental data to guide your selection of the most appropriate method for your application.

The Importance of Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] It is a critical component of good manufacturing practices (GMP) and good laboratory practices (GLP).[2] The core validation parameters, as defined by the ICH Q2(R1) guideline, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.[3]

Physicochemical Properties of 2-Heptylidenecyclopentan-1-one

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 39189-74-7[4][5]
Molecular Formula C12H20O[4][5]
Molecular Weight 180.29 g/mol [5]
Boiling Point Not readily available, but expected to be high due to its molecular weight and structure.
Structure An α,β-unsaturated ketone with a cyclopentanone ring and a heptylidene side chain.

The presence of a chromophore (the α,β-unsaturated ketone system) makes it suitable for UV detection in HPLC. Its volatility and thermal stability lend themselves to GC analysis.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6][7][8] It offers high chromatographic resolution and definitive identification based on mass spectra.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is a suitable starting point.[9]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: Split/splitless injector at a temperature of 250-280°C. A splitless injection is often preferred for trace analysis to maximize sensitivity.[10]

  • Oven Temperature Program: An optimized temperature gradient is crucial for good separation. A typical program could be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for initial identification and method development. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[11]

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

The following table summarizes expected performance characteristics for a validated GC-MS method for 2-heptylidenecyclopentan-1-one, based on typical data for fragrance and volatile compounds.[12][13][14]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Range To be defined based on application1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (RSD%)
- Repeatability≤ 5%< 3%
- Intermediate Precision≤ 10%< 5%
LOD (Signal-to-Noise) 3:10.1 - 0.5 µg/mL
LOQ (Signal-to-Noise) 10:10.3 - 1.5 µg/mL
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a versatile and widely used technique for the quantification of non-volatile and semi-volatile compounds with UV-absorbing chromophores.[1][2][15]

  • Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice.[16]

  • Mobile Phase: A gradient elution with a mixture of water (A) and acetonitrile or methanol (B), both potentially containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Gradient Example: 50% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at the wavelength of maximum absorbance (λmax) of the α,β-unsaturated ketone chromophore (typically around 220-280 nm). For compounds without a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed.[17][18][19]

The following table outlines the expected performance of a validated HPLC-UV method.[3][20][21]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.999
Range To be defined based on application5 - 200 µg/mL
Accuracy (% Recovery) 98 - 102%98.5 - 101.5%
Precision (RSD%)
- Repeatability≤ 2%< 1.5%
- Intermediate Precision≤ 3%< 2.0%
LOD (Signal-to-Noise) 3:10.5 - 2.0 µg/mL
LOQ (Signal-to-Noise) 10:11.5 - 6.0 µg/mL
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.[22][23]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column and Mobile Phase: Similar to the HPLC-UV method, a reversed-phase separation is typically employed. UHPLC systems with sub-2 µm particle columns can offer faster analysis times and better resolution.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is a likely starting point for this compound.

  • Mass Spectrometer:

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity. This involves selecting a precursor ion (the protonated molecule [M+H]⁺) and one or more product ions generated through collision-induced dissociation.

    • Optimization: The cone voltage and collision energy must be optimized for the specific analyte to achieve the most intense and stable MRM transitions.

  • Sample Preparation: Due to the high sensitivity of LC-MS/MS, sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove matrix interferences that can cause ion suppression or enhancement.[24]

LC-MS/MS is expected to provide the highest sensitivity among the three techniques.[25]

Validation ParameterTypical Acceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
Range To be defined based on application0.1 - 50 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%
Precision (RSD%)
- Repeatability≤ 15%< 10%
- Intermediate Precision≤ 20%< 15%
LOD Analyte- and matrix-dependent0.01 - 0.1 ng/mL
LOQ Lowest point on the calibration curve with acceptable accuracy and precision0.05 - 0.5 ng/mL

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the method validation process.

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Define Validation Protocol & Acceptance Criteria Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Generation Robustness->Report

Caption: A flowchart of the analytical method validation process.

Parameter_Relationships cluster_core Core Quantitative Parameters cluster_sensitivity Sensitivity Linearity Linearity Accuracy Accuracy Linearity->Accuracy influences Precision Precision Linearity->Precision influences Accuracy->Precision LOQ LOQ Precision->LOQ defines LOD LOD LOQ->LOD

Caption: Interrelationships between key validation parameters.

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of 2-heptylidenecyclopentan-1-one is contingent on the specific requirements of the analysis.

  • GC-MS is highly recommended for its excellent selectivity and sensitivity, particularly when dealing with volatile and semi-volatile matrices. Its ability to provide structural information through mass spectra is a significant advantage for unambiguous identification.

  • HPLC-UV offers a robust and cost-effective solution for routine quality control applications where high sensitivity is not the primary concern. Its simplicity of operation makes it an attractive option.

  • LC-MS/MS is the method of choice for trace-level quantification in complex biological or environmental matrices. Its unparalleled sensitivity and selectivity are essential when dealing with low concentrations of the analyte in the presence of interfering substances.

Ultimately, a thorough understanding of the analytical problem, coupled with the principles of method validation outlined in this guide, will enable the selection and implementation of a fit-for-purpose analytical method for the reliable quantification of 2-heptylidenecyclopentan-1-one.

References

  • Good quantification practices of flavours and fragrances by mass spectrometry. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Conducting GC Method Validation Using High Accuracy Standards. (2024, August 23). Environics. Retrieved March 25, 2026, from [Link]

  • Validation parameters for the analyzed compounds under investigation conditions. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Identification, quantitation and method validation for the analysis of suspected allergens in fragrances by comprehensive two-dimensional gas chromatography coupled with quadrupole mass spectrometry and with flame ionization detection. (2007, May 25). PubMed. Retrieved March 25, 2026, from [Link]

  • An Overview HPLC Method Development and Validation. (2025, November 19). Retrieved March 25, 2026, from [Link]

  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 5). Retrieved March 25, 2026, from [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Retrieved March 25, 2026, from [Link]

  • Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages. (2020, January 31). PubMed. Retrieved March 25, 2026, from [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (2023, June). JETIR.ORG. Retrieved March 25, 2026, from [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved March 25, 2026, from [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. Retrieved March 25, 2026, from [Link]

  • 2-heptylidenecyclopentan-1-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • 2-n-Heptylcyclopentanone. (n.d.). NIST WebBook. Retrieved March 25, 2026, from [Link]

  • Rugged Method for Semivolatile Organic Compounds Analysis. (2025, October 7). Restek Resource Hub. Retrieved March 25, 2026, from [Link]

  • Single LC-MS/MS Method for Confirmation and Quantification of Over 400 Pesticides in a Complex Matrix Without Compromising Data Quality. (n.d.). Waters Corporation. Retrieved March 25, 2026, from [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020, March 3). Journal of Agricultural and Food Chemistry. Retrieved March 25, 2026, from [Link]

  • Effect of liquid chromatography separation of complex matrices on liquid chromatography-tandem mass spectrometry signal suppression. (2001, January 12). PubMed. Retrieved March 25, 2026, from [Link]

  • Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. (n.d.). Waters Corporation. Retrieved March 25, 2026, from [Link]

  • Compromise in uncertainty estimation by modelling and validation approaches for an HPLC-UV method for measurement of biochemical indicators of vitamins A and E. (n.d.). Analyst (RSC Publishing). Retrieved March 25, 2026, from [Link]

  • HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis. (2023, April 24). PubMed. Retrieved March 25, 2026, from [Link]

  • Validation of a liquid chromatography method (HPLC-UV/Vis) to quantify aldehydes in rainwater and air. (2024, October 23). SciELO. Retrieved March 25, 2026, from [Link]

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Validation

2-heptylidenecyclopentan-1-one vs 2-pentylidenecyclopentanone chemical properties

An In-depth Comparative Guide to 2-Heptylidenecyclopentan-1-one and 2-Pentylidenecyclopentanone for Advanced Research Introduction: The Significance of α,β-Unsaturated Cyclopentanones The α,β-unsaturated ketone moiety, p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Comparative Guide to 2-Heptylidenecyclopentan-1-one and 2-Pentylidenecyclopentanone for Advanced Research

Introduction: The Significance of α,β-Unsaturated Cyclopentanones

The α,β-unsaturated ketone moiety, particularly within a cyclopentanone framework, is a cornerstone of synthetic organic chemistry. These structures serve as versatile intermediates and are present in a multitude of biologically active molecules and high-value commercial products. Their reactivity, governed by the conjugated system, allows for a wide array of chemical transformations, making them indispensable building blocks. This guide provides a detailed comparative analysis of two homologous α-alkylidene cyclopentanones: 2-heptylidenecyclopentan-1-one and 2-pentylidenecyclopentanone. While structurally similar, the two-carbon difference in their alkylidene chains imparts subtle yet significant variations in their physicochemical properties and potential applications, particularly in the fields of fragrance chemistry and drug discovery.

This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison grounded in experimental data to inform compound selection, synthesis optimization, and application development.

Physicochemical Properties: A Head-to-Head Comparison

The length of the alkylidene side chain directly influences key physical properties such as molecular weight, boiling point, and lipophilicity (logP). These differences, while seemingly minor, have significant implications for purification methods (e.g., distillation conditions), solubility in various solvents, and interactions with biological systems.

Property2-Heptylidenecyclopentan-1-one2-PentylidenecyclopentanoneRationale for Difference
CAS Number 39189-74-7[1][2]16424-35-4[3][4]Unique identifier for each distinct chemical structure.
Molecular Formula C₁₂H₂₀O[1][2]C₁₀H₁₆O[3][4]Reflects the addition of two methylene groups (-CH₂-) in the heptylidene chain.
Molecular Weight 180.29 g/mol [2]152.23 g/mol [3][4]The increased carbon and hydrogen count directly increases the molar mass.
Boiling Point 275-277 °C (est. at 760 mmHg)[5]105 °C (at 933 Pa / 7 mmHg)Higher molecular weight leads to stronger van der Waals forces, requiring more energy (higher temperature) to transition to the gas phase.
Flash Point ~118.5 °C (est.)Not explicitly found, but expected to be lower than the heptylidene analog.Generally correlates with boiling point; lower boiling point compounds tend to have lower flash points.
LogP (o/w) 2.506 (est.)[5]Not explicitly found, but expected to be lower.The longer alkyl chain increases the nonpolar character of the molecule, enhancing its partitioning into octanol over water.
Water Solubility 14.15 mg/L (est. at 25 °C)[5]Not explicitly found, but expected to be slightly higher.Increased lipophilicity (higher LogP) from the longer alkyl chain leads to decreased solubility in a polar solvent like water.
Known Hazards Skin Irritant (Cat. 2), Skin Sensitizer (Cat. 1B)[1]Skin Sensitizer (Cat. 1)[6]The α,β-unsaturated ketone moiety is a known Michael acceptor, which can lead to covalent modification of skin proteins, causing sensitization.

Synthesis: The Aldol Condensation Pathway

The most direct and widely employed method for synthesizing α-alkylidene cyclopentanones is the base-catalyzed Aldol condensation.[7] This reaction forms a carbon-carbon bond between an enolizable ketone (cyclopentanone) and a non-enolizable aldehyde (heptanal or valeraldehyde). The choice of catalyst and reaction conditions is critical for maximizing yield and minimizing side-product formation.

General Synthesis Workflow

The synthesis follows a logical progression from combining reactants to isolating the purified product. Each step is designed to drive the reaction to completion and ensure the removal of impurities.

G cluster_reactants 1. Reactants cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification reactants Cyclopentanone + Aldehyde (Heptanal or Valeraldehyde) reaction_vessel Reaction Vessel (Solvent: e.g., Toluene, Ethanol) reactants->reaction_vessel catalysis Base Catalyst Addition (e.g., NaOH, KOH, MgAl-LDO) reaction_vessel->catalysis heating Heating & Dehydration (Drives reaction to completion) catalysis->heating neutralize Neutralization (Quench catalyst, e.g., with dilute acid) heating->neutralize extract Liquid-Liquid Extraction (Isolate organic product) neutralize->extract dry Drying (Remove residual water, e.g., with MgSO₄) extract->dry purification Vacuum Distillation or Silica Gel Chromatography dry->purification product Purified α-Alkylidene Cyclopentanone purification->product

Caption: General workflow for α-alkylidene cyclopentanone synthesis.

Reaction Mechanism

The reaction proceeds via a well-established mechanism involving three key stages:

  • Enolate Formation: A base abstracts an acidic α-hydrogen from cyclopentanone, creating a resonance-stabilized enolate nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product).

  • Dehydration: Under heat or acidic/basic conditions, the β-hydroxy ketone readily eliminates a molecule of water to form the stable, conjugated α,β-unsaturated ketone product.

G Cyclopentanone Enolate Cyclopentanone->Enolate α-Proton Abstraction Base Base (OH⁻) Base->Enolate Intermediate Enolate->Intermediate Nucleophilic Attack Aldehyde R-CHO Aldehyde->Intermediate Product Intermediate->Product Dehydration MinusH2O -H₂O (Heat) Intermediate->MinusH2O H2O H₂O Product->H2O

Caption: The base-catalyzed Aldol condensation mechanism.

Applications in Fragrance and Pharmaceutical Research

The primary commercial application for these compounds is in the fragrance industry. Their molecular structure, particularly the alkyl chain length, is a key determinant of their olfactory profile.

  • 2-Pentylidenecyclopentanone and its hydrogenated analog, 2-pentylcyclopentanone, are associated with jasmine and fruity notes.[8][9] The latter, known by trade names like Delfone, is a well-established fragrance ingredient.[8]

  • 2-Heptylidenecyclopentanone is also used as a perfuming agent, likely contributing a variation on the floral-fruity theme, with the longer chain potentially adding waxy or fatty nuances.[5]

Beyond fragrance, the α,β-unsaturated ketone is a Michael acceptor, a feature that imparts significant biological activity. This functional group can react with nucleophiles, such as the thiol groups in cysteine residues of proteins, making these compounds of interest in drug development.

  • Anti-Cancer Potential: A study on related 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides demonstrated that these compounds exhibit anti-cancer activity against various human cancer cell lines.[10] While the study noted that altering the alkylidene moiety (from C3 to C9) had little effect on potency in their specific series, the core cyclopentanone scaffold is clearly a viable starting point for cytotoxic agent design.[10]

  • Synthetic Intermediates: These compounds are valuable precursors for more complex molecules. The double bond can be selectively hydrogenated, as seen in the synthesis of 2-pentylcyclopentanone, or participate in cycloaddition and conjugate addition reactions to build more elaborate molecular architectures.[11][12]

Experimental Protocols

The following protocol provides a detailed methodology for the synthesis of 2-pentylidenecyclopentanone, adapted from established procedures.[7] This serves as a representative example that can be modified for the synthesis of the heptylidene analog by substituting valeraldehyde with heptanal.

Protocol: Synthesis of 2-Pentylidenecyclopentanone via Aldol Condensation

Objective: To synthesize 2-pentylidenecyclopentanone from cyclopentanone and valeraldehyde using a base-catalyzed aldol condensation reaction.

Materials:

  • Cyclopentanone

  • Valeraldehyde (Pentanal)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Methanol (Solvent)

  • Toluene (for azeotropic water removal, optional)

  • Diethyl ether or Dichloromethane (Extraction solvent)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • 5% Hydrochloric Acid (HCl) solution

Equipment:

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or Flash chromatography system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve cyclopentanone (1.0 equivalent) and valeraldehyde (1.1 equivalents) in ethanol.

    • Causality: Using a slight excess of the aldehyde ensures complete consumption of the more valuable cyclopentanone. Ethanol is a common solvent that dissolves both reactants and the base catalyst.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 10% aqueous solution of sodium hydroxide (0.1-0.2 equivalents). An exothermic reaction may be observed.

    • Causality: Slow, dropwise addition of the base controls the reaction rate and prevents an uncontrolled exotherm. Only a catalytic amount is needed to generate the enolate.

  • Reaction and Dehydration: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating serves two purposes: it increases the reaction rate and drives the in-situ dehydration of the intermediate β-hydroxy ketone to the final α,β-unsaturated product, which is often thermodynamically favored.[7]

  • Workup - Quenching and Extraction: After cooling to room temperature, carefully neutralize the mixture by adding 5% HCl until the pH is ~7. Transfer the mixture to a separatory funnel.

    • Causality: Neutralization quenches the reaction by deactivating the base catalyst, preventing side reactions during workup.

  • Extraction: Extract the aqueous layer two to three times with diethyl ether. Combine the organic layers.

    • Causality: The product is more soluble in the organic solvent than in the aqueous phase. Multiple extractions ensure efficient recovery.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: Washing with water removes residual alcohol and salts. The brine wash helps to break any emulsions and begins the drying process. Anhydrous MgSO₄ removes the last traces of water.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to obtain pure 2-pentylidenecyclopentanone.[13]

    • Causality: Vacuum distillation is necessary because the boiling point of the product is high at atmospheric pressure. Lowering the pressure reduces the boiling point, preventing potential decomposition at high temperatures.

Self-Validation: The purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the chemical structure.

References

  • PrepChem.com. Synthesis of 2-pentylcyclopentanone. Available from: [Link]

  • Reaction Chemistry & Engineering. Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−). RSC Publishing. Available from: [Link]

  • NextSDS. 2-heptylidenecyclopentan-1-one — Chemical Substance Information. Available from: [Link]

  • Cheméo. Chemical Properties of Cyclopentanone, 2-cyclopentylidene- (CAS 825-25-2). Available from: [Link]

  • PubMed. Heterocyclic alpha-alkylidene cyclopentenones obtained via a Pauson-Khand reaction of amino acid derived allenynes. A scope and limitation study directed toward the preparation of a tricyclic pyrrole library. Available from: [Link]

  • ACS Publications. Heterocyclic α-Alkylidene Cyclopentenones Obtained via a Pauson−Khand Reaction of Amino Acid Derived Allenynes. A Scope and Limitation Study Directed toward the Preparation of a Tricyclic Pyrrole Library. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones.
  • PubMed. Synthesis and anti-cancer activity of 2-alkylaminomethyl-5-(E)-alkylidene cyclopentanone hydrochlorides. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • PMC. Substituted α-alkylidene cyclopentenones via the intramolecular reaction of vinyl cations with alkenes. Available from: [Link]

  • PubChem. 2-Pentylcyclopentan-1-one | C10H18O | CID 20959. Available from: [Link]

  • LookChem. CAS No.16424-35-4,2-pentylidenecyclopentan-1-one Suppliers. Available from: [Link]

  • NIST WebBook. Cyclopentanone, 2-cyclopentylidene-. Available from: [Link]

  • Chinese Journal of Organic Chemistry. Design, Synthesis and Bioactivity of Novel 2-Aroyl-5-alkylcyclopentanone Derivatives. Available from: [Link]

  • The Good Scents Company. 2-heptylidene cyclopentanone, 39189-74-7. Available from: [Link]

  • Organic Chemistry Portal. Cyclopentanone synthesis. Available from: [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. Available from: [Link]

  • Google Patents. EP0770671A2 - Cyclopentylidene-cyclopentanol in perfumery.
  • The Good Scents Company. jasmin cyclopentanone jasmatone (Givaudan). Available from: [Link]

  • ResearchGate. Jasmine lactone: The chemical secret of an enchanting fragrance. Available from: [Link]

  • PubChem. 2-Pentylidenecyclopentanone. Available from: [Link]

  • SCIRP. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. Available from: [Link]

  • PubChem. Jasmone | C11H16O | CID 1549018. NIH. Available from: [Link]

  • PMC. Facile synthesis of cyclopentenone B1- and L1-type phytoprostanes. Available from: [Link]

  • ISCA. Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Available from: [Link]

  • Organic Syntheses Procedure. 4,4-dimethyl-2-cyclopenten-1-one. Available from: [Link]

  • ResearchGate. Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Available from: [Link]

  • Pakistan Society for Horticultural Science. Physiochemical revelation of essential oil of two Jasminum species 'grandiflorum' and 'officinale'. Available from: [Link]

  • Google Patents. US7279605B2 - Synthesis of cyclopentenones.
  • ResearchGate. Naturally Occurring Cleistanthane Diterpenoids and Their Biological Activities. Available from: [Link]

  • PubMed. Synthesis and biological activity of 2-aminopurine methylenecyclopropane analogues of nucleosides. Available from: [Link]

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Comparative

A Guide to Interlaboratory Comparison for the Purity Analysis of 2-Heptylidenecyclopentan-1-one

For: Researchers, scientists, and drug development professionals Abstract The accurate determination of purity for specialty chemicals like 2-heptylidenecyclopentan-1-one, a key intermediate and fragrance component, is p...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

The accurate determination of purity for specialty chemicals like 2-heptylidenecyclopentan-1-one, a key intermediate and fragrance component, is paramount for ensuring product quality, consistency, and safety in both research and industrial applications. An interlaboratory comparison or proficiency test is the gold standard for validating an analytical method's robustness and assessing the competency of laboratories. This guide provides a comprehensive framework for designing and executing an interlaboratory study for the purity analysis of 2-heptylidenecyclopentan-1-one, focusing on high-resolution gas chromatography with flame ionization detection (GC-FID). We will delve into the analytical challenges, provide a detailed reference method, outline the study design based on international standards, and detail the statistical evaluation of the resulting data.

Part 1: The Analytical Challenge: Characterizing 2-Heptylidenecyclopentan-1-one

2-Heptylidenecyclopentan-1-one is a semi-volatile organic compound whose value is intrinsically tied to its purity. The presence of impurities can significantly alter its organoleptic properties in fragrance applications or lead to unforeseen side reactions in drug synthesis.

Understanding the Impurity Profile: The most common synthesis route involves an aldol condensation reaction between cyclopentanone and n-heptaldehyde.[1] This process can introduce several classes of impurities that a robust analytical method must be able to separate and quantify:

  • Unreacted Starting Materials: Residual cyclopentanone and n-heptaldehyde.

  • Isomeric Impurities: The synthesis can produce both the desired (E)-isomer and the undesired (Z)-isomer of 2-heptylidenecyclopentan-1-one.

  • By-products: Self-condensation products of cyclopentanone, such as 2-cyclopentylidenecyclopentanone, can form under the reaction conditions.[2]

  • Degradation Products: The α,β-unsaturated ketone structure can be susceptible to oxidation or polymerization, especially under improper storage or handling.[3]

Given this complex potential impurity profile, a high-resolution separation technique is not just recommended, but essential. Gas chromatography (GC) is an ideal technique for separating the volatile and semi-volatile compounds found in fragrance and flavor mixtures.[4][5][6]

Part 2: Recommended Primary Method: High-Resolution Gas Chromatography (GC-FID)

For its robustness, wide dynamic range, and high sensitivity to hydrocarbons, GC with a Flame Ionization Detector (GC-FID) is the recommended primary technique for this interlaboratory study. While GC-Mass Spectrometry (GC-MS) is invaluable for the initial identification of unknown impurities, GC-FID provides more precise and accurate quantification for routine quality control.[7][8][9]

Detailed Experimental Protocol: GC-FID Purity Analysis

This protocol serves as the reference method for all participating laboratories. Adherence to these parameters is crucial for minimizing inter-laboratory variability.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the 2-heptylidenecyclopentan-1-one test sample into a 10 mL volumetric flask.

  • Add approximately 7 mL of a suitable solvent (e.g., Heptane or Dichloromethane).[10]

  • Add 50 mg of an internal standard (e.g., Tetradecane), accurately weighed. The choice of internal standard is critical; it must not co-elute with the analyte or any expected impurities.

  • Dilute to the mark with the solvent and mix thoroughly.

2. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph equipped with an autosampler, split/splitless injector, and a flame ionization detector (FID).[9]

  • Column: A mid-polarity capillary column, such as a DB-200 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended to effectively separate geometric isomers and other by-products.

  • Carrier Gas: Hydrogen or Helium at a constant linear velocity (e.g., 40 cm/sec).[11]

  • Injector:

    • Temperature: 250°C

    • Mode: Split

    • Split Ratio: 50:1 (can be optimized for sensitivity)

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • Detector (FID):

    • Temperature: 300°C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 400 mL/min

    • Makeup Gas (N2 or He): 25 mL/min

3. Data Analysis and Calculation:

  • The purity is determined by the internal standard method using area percent. All peaks in the chromatogram should be integrated.

  • Calculation:

    • Calculate the Response Factor (RF) for 2-heptylidenecyclopentan-1-one relative to the internal standard using a certified reference material.

    • Purity (%) = (Area_Analyte / Area_IS) * (Conc_IS / Conc_Analyte) * RF * 100

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_calc Purity Calculation weigh_sample Accurately Weigh Test Sample weigh_is Accurately Weigh Internal Standard (IS) weigh_sample->weigh_is dissolve Dissolve in Solvent in 10 mL Volumetric Flask weigh_is->dissolve mix Dilute to Volume & Mix Thoroughly dissolve->mix inject Inject 1 µL into GC mix->inject separate Chromatographic Separation (Temp Program) inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calc_purity Calculate Purity % using IS Method integrate->calc_purity calc_rf Determine Relative Response Factor (RRF) calc_rf->calc_purity report Final Report calc_purity->report

Caption: Workflow for GC-FID purity analysis of 2-heptylidenecyclopentan-1-one.

Part 3: Designing the Interlaboratory Comparison Study

The design of this study is based on the principles outlined in international standards such as ISO/IEC 17043 and guidelines from IUPAC.[12][13] The primary goal is to assess the performance of the analytical method across different laboratories and to provide each participant with an objective measure of their performance.

Study Protocol:

  • Coordinating Body: A single entity will be responsible for preparing and distributing the samples, collecting results, and performing the statistical analysis.

  • Test Material: A large, homogenous batch of 2-heptylidenecyclopentan-1-one will be prepared. Its homogeneity and stability will be confirmed by the coordinating body prior to distribution.

  • Participants: A minimum of 8-10 laboratories from diverse backgrounds (e.g., industry QC, academic research, contract testing) should be recruited to ensure a robust statistical analysis.[14]

  • Sample Distribution: Each participating laboratory will receive:

    • One vial containing the 2-heptylidenecyclopentan-1-one test material.

    • One vial containing the specified internal standard (Tetradecane).

    • A detailed protocol document (as described in Part 2).

    • A standardized reporting form.

  • Analysis and Reporting: Laboratories will be instructed to perform the analysis in duplicate on two separate days. They will report the individual purity results (%), the mean value, and submit their raw chromatograms for review.

Interlaboratory Study Logic Diagram

ILC_Logic cluster_prep Preparation Phase cluster_labs Participant Analysis Phase cluster_analysis Evaluation Phase Coordinator Coordinating Body Prep Prepare & Validate Homogenous Sample Coordinator->Prep Dist Distribute Samples & Protocols to Labs Prep->Dist Lab1 Lab 1 Dist->Lab1 Lab2 Lab 2 Dist->Lab2 Lab3 Lab 3 Dist->Lab3 LabN Lab N... Dist->LabN Collect Collect Results & Chromatograms Lab1->Collect Lab2->Collect Lab3->Collect LabN->Collect Stats Statistical Analysis (ISO 13528) Collect->Stats Stats->Coordinator Report Issue Final Report with Z-Scores Stats->Report

Caption: Logical flow of the interlaboratory comparison study.

Part 4: Statistical Analysis and Interpretation of Results

The data analysis will follow the robust statistical methods described in ISO 13528:2022.[15][16] This approach is designed to minimize the influence of outliers and provide a reliable estimate of the consensus value and method performance.

  • Outlier Detection: Before calculating summary statistics, data will be screened for outliers using Cochran's test (for variances) and Grubbs' test (for means).[17]

  • Determination of the Assigned Value (x_pt): The assigned value, which is the best estimate of the "true" purity, will be calculated as the robust mean of the participants' results after outlier removal.

  • Performance Assessment (z-scores): Each laboratory's performance will be evaluated using a z-score, a widely accepted metric in proficiency testing.[15][18] The z-score is calculated as:

    z = (x_i - x_pt) / σ_pt

    Where:

    • x_i is the result reported by the laboratory.

    • x_pt is the assigned value (robust mean).

    • σ_pt is the standard deviation for proficiency assessment, often derived from the robust standard deviation of the participant data.

  • Interpretation of z-scores: The performance is interpreted according to established criteria:[15]

    • |z| ≤ 2.0: Satisfactory performance.

    • 2.0 < |z| < 3.0: Questionable performance (warning signal).

    • |z| ≥ 3.0: Unsatisfactory performance (action signal).

Hypothetical Data Summary

The final report will include a summary table allowing each laboratory to compare its performance against the cohort.

Laboratory IDReported Purity (%)Robust Mean (x_pt)Std. Dev. (σ_pt)z-scorePerformance
Lab A99.5299.450.120.58Satisfactory
Lab B99.1899.450.12-2.25Questionable
Lab C99.4899.450.120.25Satisfactory
Lab D99.8599.450.123.33Unsatisfactory
Lab E99.3999.450.12-0.50Satisfactory
..................

Conclusion

A well-designed interlaboratory comparison is an indispensable tool for method validation and quality assurance in analytical chemistry.[19] By establishing a standardized GC-FID protocol and employing robust statistical analysis, this study can provide invaluable data on the method's reproducibility and the proficiency of participating laboratories in the purity analysis of 2-heptylidenecyclopentan-1-one. Laboratories receiving questionable or unsatisfactory scores should view this not as a failure, but as a crucial opportunity to investigate and improve their analytical processes, ultimately leading to higher quality data across the scientific community.[20]

References

  • Gas Chromatography in the Analysis of Flavours and Fragrances. ResearchGate. [Link]

  • Analysis of perfumes by gas chromatography. MACHEREY-NAGEL. [Link]

  • Fragrance And Flavor Component Analysis: Techniques And Applications. Infiniscence. [Link]

  • The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port. JCANO | INGENIERIA. [Link]

  • Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. [Link]

  • Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. National Center for Biotechnology Information. [Link]

  • Protocol for interlaboratory comparison. IUPAC. [Link]

  • Z-Score in Proficiency Testing: Understanding ISO 13528. Shapypro.com. [Link]

  • Trends in inter-laboratory method validation. Eurachem. [Link]

  • THE INTERNATIONAL HARMONIZED PROTOCOL FOR THE PROFICIENCY TESTING OF (CHEMICAL) ANALYTICAL LABORATORIES. IUPAC. [Link]

  • Harmonised guidelines for single-laboratory validation of methods of analysis (Technical report). OIV. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. Ethiopian Accreditation Service. [Link]

  • What Is ISO 17043? ANAB Blog. [Link]

  • ISO/IEC FDIS 17043. NATA. [Link]

  • IUPAC/CITAC Guide for interlaboratory comparison of nominal (qualitative) and ordinal (semi-quantitative) characteristics of a substance or material. IUPAC. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Springer. [Link]

  • Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. ResearchGate. [Link]

  • Interlaboratory comparative tests. CMLS. [Link]

  • Proficiency Testing and Interlaboratory Comparisons: The Ultimate Guide to ISO/IEC 17025. Isobudgets. [Link]

  • Synthesis method of 2-heptamethylene cyclopentanone.
  • A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Organic Chemistry Portal. [Link]

  • Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−). Royal Society of Chemistry. [Link]

  • Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

  • 2-cyclopentenone. Organic Syntheses. [Link]

  • Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. National Center for Biotechnology Information. [Link]

  • Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Journal of King Saud University - Science. [Link]

  • Qualitative Analysis Using HS-GC-FID/MS when Testing for Residual Solvents in Pharmaceuticals. Shimadzu. [Link]

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Validation

A Comparative Olfactory and Receptor Interaction Analysis: Hedione vs. 2-Heptylidenecyclopentan-1-one

In the intricate world of fragrance chemistry, the pursuit of novel molecules that elicit specific and desirable olfactory experiences is paramount. This guide provides an in-depth comparative analysis of two cyclopentan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of fragrance chemistry, the pursuit of novel molecules that elicit specific and desirable olfactory experiences is paramount. This guide provides an in-depth comparative analysis of two cyclopentanone derivatives: the renowned Hedione (Methyl dihydrojasmonate) and the less-characterized 2-heptylidenecyclopentan-1-one. This document is intended for researchers, scientists, and professionals in the fields of fragrance chemistry, sensory science, and drug development, offering a technical exploration of their olfactory profiles, potential receptor interactions, and the experimental methodologies required for their comprehensive evaluation.

Introduction to the Molecules

Hedione , chemically known as methyl 2-(3-oxo-2-pentylcyclopentyl)acetate, is a cornerstone of modern perfumery. Since its introduction, it has become celebrated for its remarkable ability to impart a radiant, transparent, and diffusive floral character, reminiscent of jasmine, to fragrance compositions. Its versatility allows it to be used across a wide array of fragrance families, enhancing and exalting other notes.[1][2]

2-Heptylidenecyclopentan-1-one , a structurally related aliphatic ketone, presents a more enigmatic profile. While detailed public-domain olfactory descriptions are scarce, its chemical structure suggests a profile with potential floral and fruity facets. This guide will explore its probable olfactory characteristics based on its structural analogues and outline a comprehensive analytical framework for its definitive characterization.

Chemical and Physical Properties: A Tabular Comparison

A fundamental understanding of the physicochemical properties of these molecules is crucial for their application and analysis. The following table summarizes their key characteristics.

PropertyHedione (Methyl dihydrojasmonate)2-Heptylidenecyclopentan-1-one
Chemical Formula C13H22O3C12H20O
Molecular Weight 226.31 g/mol 180.29 g/mol [3]
CAS Number 24851-98-739189-74-7[3]
Appearance Colorless to pale yellow liquid-
Boiling Point ~300 °C275-277 °C (estimated)[4]

Olfactory Profile Comparison

Hedione is extensively documented and celebrated for its elegant and multifaceted scent profile. It is primarily described as a soft, radiant, and transparent floral note with a distinct jasmine character.[2] Key descriptors include:

  • Primary Notes: Floral, Jasmine

  • Secondary Notes: Citrus, Sweet, Fruity, Green[1]

  • Characteristics: Diffusive, Radiant, Transparent, Volumizing[2]

The olfactory profile of 2-heptylidenecyclopentan-1-one is not as well-defined in publicly available literature. However, based on the profiles of structurally similar compounds, a hypothetical profile can be constructed. For instance, the saturated analogue, 2-heptylcyclopentanone , is described as having fruity, floral, herbal, peach, and jasmine notes.[5] The related 2-hexylidenecyclopentanone is characterized by a warm-floral, green-fruity, and spicy-herbaceous aroma. Based on these analogues, it is plausible that 2-heptylidenecyclopentan-1-one possesses a complex profile with both fruity and floral elements, potentially with green or spicy undertones.

Experimental Methodologies for Olfactory Profile Elucidation

To objectively compare and fully characterize the olfactory profiles of Hedione and 2-heptylidenecyclopentan-1-one, a multi-pronged experimental approach is necessary. This section details the protocols for key analytical techniques.

Gas Chromatography-Olfactometry (GC-O)

Rationale: GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[6] This allows for the identification of individual odor-active compounds in a sample and the characterization of their specific scent contribution.

Protocol:

  • Sample Preparation: Prepare dilute solutions of Hedione and 2-heptylidenecyclopentan-1-one in a suitable solvent (e.g., ethanol).

  • GC Separation: Inject the samples into a gas chromatograph equipped with a polar capillary column suitable for separating fragrance compounds.

  • Effluent Splitting: At the column outlet, split the effluent between a mass spectrometer (MS) for chemical identification and an olfactory port for sensory detection.

  • Olfactory Detection: A trained sensory panelist will sniff the effluent from the olfactory port and provide a detailed description of the odor of each eluting compound, along with its intensity and retention time.

  • Data Analysis: Correlate the sensory data with the MS data to identify the specific compounds responsible for the different odor notes.

GCO_Workflow cluster_sample Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Integration Hedione Hedione Solution GC Gas Chromatography Hedione->GC Heptyl 2-Heptylidenecyclopentan-1-one Solution Heptyl->GC Split Effluent Splitter GC->Split MS Mass Spectrometry Split->MS Chemical ID O Olfactory Port Split->O Odor Detection Analysis Data Correlation & Interpretation MS->Analysis Panel Sensory Panelist O->Panel Panel->Analysis

Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Panel Evaluation

Rationale: A trained sensory panel provides a quantitative and qualitative assessment of the overall odor profile of a substance. This method is crucial for understanding the nuances of a fragrance and how it is perceived by humans.

Protocol:

  • Panelist Training: Select and train a panel of individuals on the recognition and intensity rating of various standard odorants.

  • Sample Presentation: Present the panelists with smelling strips dipped in diluted solutions of Hedione and 2-heptylidenecyclopentan-1-one.

  • Attribute Evaluation: Panelists will rate the intensity of various olfactory attributes (e.g., floral, fruity, sweet, green) on a labeled magnitude scale.

  • Descriptive Analysis: Panelists will provide free-text descriptions of the overall scent profile of each compound.

  • Statistical Analysis: Analyze the intensity ratings statistically to determine significant differences in the olfactory profiles of the two molecules.

Sensory_Panel_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Training Panelist Training Presentation Sample Presentation Training->Presentation Samples Sample Preparation (Smelling Strips) Samples->Presentation Rating Intensity Rating Presentation->Rating Description Descriptive Analysis Presentation->Description Stats Statistical Analysis Rating->Stats Profile Olfactory Profile Generation Description->Profile Stats->Profile

Caption: Sensory Panel Evaluation Workflow.

Electronic Nose (E-Nose) Analysis

Rationale: An electronic nose utilizes an array of chemical sensors to generate a unique "fingerprint" for a volatile compound. This provides an objective and high-throughput method for discriminating between different odors.

Protocol:

  • Instrument Calibration: Calibrate the e-nose with a set of standard volatile compounds.

  • Sample Introduction: Introduce the headspace of Hedione and 2-heptylidenecyclopentan-1-one into the e-nose chamber.

  • Sensor Response: The sensor array will generate a pattern of responses based on the interaction with the volatile molecules.

  • Pattern Recognition: Use pattern recognition algorithms (e.g., Principal Component Analysis) to analyze the sensor data and create a visual representation of the odor profiles.

  • Comparison: Compare the generated fingerprints to differentiate between the two compounds.

ENose_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Data Analysis Calibrate Instrument Calibration Sample Headspace Introduction Calibrate->Sample Sensor Sensor Array Response Sample->Sensor Pattern Pattern Recognition (PCA) Sensor->Pattern Fingerprint Odor Fingerprint Generation Pattern->Fingerprint

Caption: Electronic Nose (E-Nose) Analysis Workflow.

In-Vitro Olfactory Receptor (OR) Assay

Rationale: Understanding how these molecules interact with specific olfactory receptors provides a mechanistic basis for their perceived scent. In-vitro assays using cloned human olfactory receptors can identify which receptors are activated by each compound.

Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells engineered to express specific human olfactory receptors.

  • Compound Exposure: Expose the cells to varying concentrations of Hedione and 2-heptylidenecyclopentan-1-one.

  • Receptor Activation Measurement: Measure the cellular response to receptor activation, typically by monitoring changes in intracellular calcium levels or cyclic AMP (cAMP) production using a luminescent or fluorescent reporter assay.

  • Dose-Response Analysis: Generate dose-response curves to determine the potency and efficacy of each compound at the specific olfactory receptors.

  • Receptor Profiling: Screen the compounds against a panel of different olfactory receptors to create a receptor activation profile for each molecule.

OR_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cells Culture HEK293 Cells with hORs Expose Expose Cells to Compounds Cells->Expose Compounds Prepare Compound Solutions Compounds->Expose Measure Measure Cellular Response (Ca2+/cAMP) Expose->Measure DoseResponse Dose-Response Curve Generation Measure->DoseResponse Profiling Receptor Activation Profile DoseResponse->Profiling

Caption: In-Vitro Olfactory Receptor (OR) Assay Workflow.

Discussion and Expected Outcomes

The comprehensive analysis outlined above will provide a robust comparison of Hedione and 2-heptylidenecyclopentan-1-one. It is anticipated that Hedione will exhibit a well-defined and potent activation of olfactory receptors associated with floral and jasmine notes.

For 2-heptylidenecyclopentan-1-one, the experimental data will be revelatory. The GC-O and sensory panel results will provide the first detailed, scientifically validated description of its olfactory profile. The e-nose analysis will offer a quantitative fingerprint for quality control and comparative purposes. Crucially, the olfactory receptor assay will shed light on the molecular mechanisms underlying its scent and allow for a direct comparison to the receptor activation pattern of Hedione. This data will be invaluable for determining its potential applications in perfumery, whether as a novel floral or fruity note, a modifier, or a component in new fragrance accords.

Conclusion

This guide provides a framework for the systematic and scientific comparison of the olfactory profiles of Hedione and 2-heptylidenecyclopentan-1-one. By employing a combination of analytical chemistry, sensory science, and molecular biology, a comprehensive understanding of these molecules can be achieved. This approach not only allows for the characterization of novel fragrance ingredients but also deepens our fundamental understanding of the relationship between chemical structure, receptor activation, and olfactory perception.

References

  • Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology, 50, S517-S556.
  • The Good Scents Company. (n.d.). 2-heptylidene cyclopentanone. Retrieved from [Link]

  • Phlur. (2023, March 8). What Does Hedione Smell Like In Perfume? Retrieved from [Link]

  • Plata, M., et al. (2013). Gas chromatography-olfactometry in food flavour analysis.
  • d'Acampora Zellner, B., et al. (2008). Gas chromatography–olfactometry in food flavour analysis.
  • ACS International. (n.d.). Heptyl Cyclopentanone-2. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Heptylidenecyclopentan-1-one: An Evaluation of Reproducibility in Aldol Condensation and Wittig Reaction Pathways

In the pursuit of robust and scalable synthetic methodologies, particularly within the realms of fragrance, flavor, and pharmaceutical development, the reproducibility of a chemical transformation is paramount. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of robust and scalable synthetic methodologies, particularly within the realms of fragrance, flavor, and pharmaceutical development, the reproducibility of a chemical transformation is paramount. This guide provides an in-depth comparative analysis of two common synthetic pathways to 2-heptylidenecyclopentan-1-one: the base-catalyzed Aldol Condensation and the Wittig Reaction. Through a detailed examination of their underlying mechanisms, experimental protocols, and potential challenges, this document aims to equip researchers with the critical insights necessary to select the most appropriate and reliable method for their specific applications.

Introduction to 2-Heptylidenecyclopentan-1-one

2-Heptylidenecyclopentan-1-one is a valuable α,β-unsaturated ketone, a structural motif present in numerous natural products and a key intermediate in the synthesis of various organic compounds. Its synthesis is a practical exercise in carbon-carbon bond formation, and the choice of synthetic route can significantly impact yield, purity, and overall process efficiency. This guide will dissect two classical yet distinct approaches to its synthesis, providing a framework for evaluating their respective strengths and weaknesses.

Pathway A: The Base-Catalyzed Aldol Condensation

The Aldol Condensation is a cornerstone of organic synthesis, involving the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl adduct, which can then dehydrate to an α,β-unsaturated carbonyl compound.[1] In the context of 2-heptylidenecyclopentan-1-one synthesis, this involves a crossed aldol reaction between cyclopentanone and heptanal.

Mechanistic Rationale

The reaction is initiated by the deprotonation of an α-hydrogen from cyclopentanone by a base, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of heptanal. The subsequent aldol addition product, a β-hydroxy ketone, readily undergoes base-catalyzed dehydration to yield the thermodynamically stable conjugated system of 2-heptylidenecyclopentan-1-one.[2] The driving force for the dehydration is the formation of an extended conjugated system involving the carbonyl group and the newly formed carbon-carbon double bond.

Diagram of the Aldol Condensation Workflow

Aldol_Condensation cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Purification Cyclopentanone Cyclopentanone ReactionVessel Reaction at 70-90°C Cyclopentanone->ReactionVessel Heptanal Heptanal Heptanal->ReactionVessel Base Base (e.g., NaOH, MgO) Base->ReactionVessel Neutralization Neutralization (pH 6-7) ReactionVessel->Neutralization Extraction Toluene Extraction & Water Removal Neutralization->Extraction Purification Distillation/Chromatography Extraction->Purification Product 2-Heptylidenecyclopentan-1-one Purification->Product

Caption: Workflow for the Aldol Condensation synthesis of 2-heptylidenecyclopentan-1-one.

Experimental Protocol: Aldol Condensation

This protocol is adapted from a procedure outlined for the synthesis of 2-heptylidenecyclopentan-1-one.[3]

Materials:

  • Cyclopentanone

  • n-Heptaldehyde (Heptanal)

  • Sodium Hydroxide (NaOH)

  • Toluene

  • Hydrochloric Acid (HCl), dilute solution

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, combine cyclopentanone (1.0-1.3 molar equivalents) and n-heptaldehyde (1.0 molar equivalent).

  • Add a catalytic amount of aqueous sodium hydroxide solution (e.g., 2-2.3% concentration, amounting to 7-11% of the mass of cyclopentanone).[3]

  • Heat the mixture to 70-90°C and maintain vigorous stirring for 8-10 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture and neutralize it by adding a dilute solution of hydrochloric acid until the pH is between 6 and 7.

  • Transfer the mixture to a separatory funnel and add toluene.

  • Heat the mixture to 100-120°C with stirring to azeotropically remove water.

  • After all the water has been removed, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 2-heptylidenecyclopentan-1-one.

Reproducibility and Challenges

A significant challenge in crossed aldol condensations is the potential for side reactions, which can impact reproducibility and yield.[4] These include the self-condensation of cyclopentanone, the self-condensation of heptanal, and the formation of di-substituted products where two molecules of heptanal react with one molecule of cyclopentanone.[5] The choice of catalyst and reaction conditions is critical to maximizing the selectivity for the desired product. For instance, using magnesium oxide as a catalyst has been reported to yield a selectivity of 52% for 2-heptylidenecyclopentan-1-one.[6] Careful control of stoichiometry, temperature, and reaction time is essential for achieving consistent results.

Pathway B: The Wittig Reaction

The Wittig reaction is a powerful and versatile method for the synthesis of alkenes from aldehydes or ketones.[7][8] It involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound. For the synthesis of 2-heptylidenecyclopentan-1-one, this entails the reaction of cyclopentanone with a heptyltriphenylphosphonium ylide.

Mechanistic Rationale

The synthesis of the Wittig reagent begins with the SN2 reaction of triphenylphosphine with 1-bromoheptane to form heptyltriphenylphosphonium bromide. This phosphonium salt is then deprotonated by a strong base (e.g., n-butyllithium) to generate the nucleophilic ylide. The ylide then attacks the electrophilic carbonyl carbon of cyclopentanone to form a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring. This intermediate fragments to yield the desired alkene, 2-heptylidenecyclopentan-1-one, and the highly stable triphenylphosphine oxide byproduct, the formation of which is a major driving force for the reaction.[9]

Diagram of the Wittig Reaction Workflow

Wittig_Reaction cluster_reagent_prep Wittig Reagent Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification Triphenylphosphine Triphenylphosphine PhosphoniumSalt Heptyltriphenylphosphonium Bromide Triphenylphosphine->PhosphoniumSalt HeptylBromide 1-Bromoheptane HeptylBromide->PhosphoniumSalt Ylide Heptyltriphenylphosphonium Ylide PhosphoniumSalt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide ReactionVessel Reaction in Anhydrous Solvent Ylide->ReactionVessel Cyclopentanone Cyclopentanone Cyclopentanone->ReactionVessel Quench Aqueous Quench ReactionVessel->Quench Extraction Solvent Extraction Quench->Extraction Purification Chromatography/Distillation Extraction->Purification Product 2-Heptylidenecyclopentan-1-one Purification->Product Byproduct Triphenylphosphine Oxide Purification->Byproduct

Caption: Workflow for the Wittig Reaction synthesis of 2-heptylidenecyclopentan-1-one.

Experimental Protocol: Wittig Reaction

This protocol is a generalized procedure adapted for the specific synthesis of 2-heptylidenecyclopentan-1-one.[10]

Materials:

  • 1-Bromoheptane

  • Triphenylphosphine

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part 1: Preparation of Heptyltriphenylphosphonium Bromide

  • In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous toluene.

  • Add 1-bromoheptane (1.1 equivalents) and heat the mixture to reflux for 24-48 hours.

  • Cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation of the phosphonium salt.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part 2: Wittig Reaction

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend the dried heptyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium solution dropwise via syringe. The formation of a colored ylide indicates successful deprotonation.

  • Stir the mixture at 0°C for 1 hour.

  • Cool the ylide solution to -78°C (dry ice/acetone bath) and slowly add a solution of cyclopentanone (1.0 equivalent) in anhydrous THF.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to separate 2-heptylidenecyclopentan-1-one from the triphenylphosphine oxide byproduct.[11]

Reproducibility and Challenges

The Wittig reaction generally offers high regioselectivity, with the double bond forming specifically between the carbonyl carbon and the ylide carbon.[7] However, a major challenge affecting reproducibility and yield is the removal of the triphenylphosphine oxide byproduct, which often has similar solubility properties to the desired product.[12] Purification by column chromatography is typically required.[11] The use of strong, moisture-sensitive bases like n-butyllithium necessitates strictly anhydrous and inert reaction conditions, which can be a source of variability if not carefully controlled. The stereoselectivity of the Wittig reaction can also be a factor, although for the synthesis of an exocyclic double bond as in this case, it is not a primary concern.

Comparative Analysis

ParameterPathway A: Aldol CondensationPathway B: Wittig Reaction
Reagents Cyclopentanone, Heptanal, Base (e.g., NaOH, MgO)1-Bromoheptane, Triphenylphosphine, Strong Base (e.g., n-BuLi), Cyclopentanone
Reaction Conditions Typically 70-120°C-78°C to room temperature
Key Intermediates Enolate, β-hydroxy ketonePhosphonium salt, Ylide, Oxaphosphetane
Reported Yield/Selectivity Selectivity of 52% reported with MgO catalyst[6]Generally good to high yields for alkene formation, but specific data for this product is not readily available.
Key Byproducts Self-condensation products, di-substituted products[5]Triphenylphosphine oxide[12]
Purification Challenges Separation of structurally similar side products.Removal of triphenylphosphine oxide.[11]
Reproducibility Factors Sensitive to catalyst, temperature, and stoichiometry to control selectivity.[4]Requires strictly anhydrous/inert conditions; byproduct removal can be challenging.
Advantages Atom economical, uses relatively inexpensive starting materials and catalysts.High regioselectivity, well-established and generally high-yielding for alkene synthesis.
Disadvantages Potential for multiple side products, leading to lower selectivity and purification difficulties.Multi-step reagent preparation, requires stoichiometric amounts of phosphine reagent, byproduct removal can be difficult.

Conclusion

Both the Aldol Condensation and the Wittig Reaction present viable, albeit distinct, pathways for the synthesis of 2-heptylidenecyclopentan-1-one.

The Aldol Condensation is an attractive option from an atom economy perspective, utilizing readily available and inexpensive reagents. However, its reproducibility is highly dependent on the careful control of reaction conditions to mitigate the formation of multiple side products. For applications where high purity is critical, extensive purification may be necessary, potentially lowering the overall isolated yield.

The Wittig Reaction , while involving a multi-step preparation of the key reagent and the generation of a stoichiometric amount of a challenging byproduct, offers superior regioselectivity. For researchers prioritizing a clean and predictable transformation to the desired alkene, the Wittig reaction may be the more reliable choice, provided that appropriate purification strategies are employed to remove the triphenylphosphine oxide.

Ultimately, the selection of the optimal synthetic pathway will depend on the specific priorities of the researcher, including cost, scale, desired purity, and the available experimental infrastructure. This guide provides the foundational knowledge and procedural details to make an informed decision and to approach the synthesis of 2-heptylidenecyclopentan-1-one with a clear understanding of the potential outcomes and challenges associated with each method.

References

  • Chemistry LibreTexts. The Wittig Reaction. Available at: [Link]

  • ACS Publications. A New Protocol for a Regioselective Aldol Condensation as an Alternative Convenient Synthesis of β-Ketols and α,β-Unsaturated Ketones. Available at: [Link]

  • Google Patents. Workup of Wittig reaction products.
  • Asian Journal of Chemistry. Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. Available at: [Link]

  • University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Vrbková, E., et al. (2020). Heterogeneous catalysts in the aldol condensation of heptanal with cyclopentanone. Progress in Reaction Kinetics and Mechanism, 45(2), 127-140.
  • Google Patents. Method for preparing alpha and beta-unsaturated ketone.
  • Google Patents. Synthesis method of 2-heptamethylene cyclopentanone.
  • University of Wisconsin-Madison. The Wittig Reaction: Synthesis of Alkenes. Available at: [Link]

  • Xu, J., et al. (2013). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Asian Journal of Chemistry, 25(13), 7241-7244.
  • Wikipedia. Wittig reaction. Available at: [Link]

  • Chemistry LibreTexts. Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. Available at: [Link]

  • ISCA. Synthesis of 2-Cyclopentene-1-one Derivatives by Aldol Condensation. Available at: [Link]

  • YouTube. Preparation of an α,β-Unsaturated Ketone by Combined Michael and Aldol Condensation Reactions. Available at: [Link]

  • Organic Syntheses. 4,4-dimethyl-2-cyclopenten-1-one. Available at: [Link]

  • ResearchGate. Reaction scheme of aldol condensation of heptanal and... | Download Scientific Diagram. Available at: [Link]

  • Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). Available at: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available at: [Link]

  • Organic Chemistry Portal. Wittig Reaction. Available at: [Link]

  • MDPI. Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Available at: [Link]

  • ACS Publications. Aldol Condensation Reaction Rate Demonstrates Steric and Electronic Substituent Effects in the Organic Chemistry Lab. Available at: [Link]

  • ResearchGate. Kinetics of crossed aldol condensations in high-temperature water | Request PDF. Available at: [Link]

  • arXiv.org. Report on Reproducibility in Condensed Matter Physics. Available at: [Link]

  • ResearchGate. (PDF) Crossed Aldol Condensation (CAC) as a Feasible Route for Synthesis of a 1, 2-Unsaturated Carbonyl Compound-1,3 Diphenylpropenone. Available at: [Link]

  • Medium. People are talking about “reproducibility crises” and “p-values” and I feel like I should understand but my eyes are already glazing over… can you help?. Available at: [Link]

Sources

Validation

Comprehensive Method Validation Guide: GC-FID for 2-Heptylidenecyclopentan-1-one Detection

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Regulatory Framework: ICH Q2(R2) Guidelines Executive Summary & Analyte Profile 2-Heptylidenecyclopentan-1-one (CAS: 3918...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Regulatory Framework: ICH Q2(R2) Guidelines

Executive Summary & Analyte Profile

2-Heptylidenecyclopentan-1-one (CAS: 39189-74-7) is an α,β -unsaturated ketone widely utilized in fragrance formulations and as a critical intermediate in organic synthesis (e.g., the aldol condensation of heptanal and cyclopentanone)[1][2]. Because of its widespread use in consumer products, its concentration is strictly monitored under International Fragrance Association (IFRA) standards to ensure safety and prevent photoirritation[3].

As a Senior Application Scientist, I approach analytical validation not merely as a regulatory checklist, but as a self-validating system . Every parameter must be deliberately engineered to expose potential failures before they impact data integrity. This guide objectively compares Gas Chromatography-Flame Ionization Detection (GC-FID) against alternative platforms and provides a robust, ICH Q2(R2)-compliant validation protocol[4] for the precise quantification of 2-heptylidenecyclopentan-1-one.

Technology Comparison: GC-FID vs. Alternatives

While multiple analytical platforms can detect 2-heptylidenecyclopentan-1-one, selecting the optimal technique requires balancing sensitivity, linear dynamic range, and operational robustness in a Quality Control (QC) environment.

Table 1: Comparative Performance Matrix for 2-Heptylidenecyclopentan-1-one
Feature / MetricGC-FID (Recommended) GC-MS HPLC-UV
Primary Use Case Routine QC & absolute quantification[5].Structural elucidation & unknown identification[6].Non-volatile matrices or preparative isolation[7].
Detector Response Proportional to effective carbon number; highly stable.Matrix-dependent ionization efficiency; prone to suppression.Dependent on the conjugated carbonyl chromophore.
Linear Dynamic Range 106 to 107 (Excellent for diverse formulations). 104 to 105 (Requires frequent recalibration). 103 to 104 (Limited by UV saturation).
System Robustness High. Minimal maintenance required.Moderate. Requires source cleaning and tuning.Moderate. Requires mobile phase preparation.
Cost per Analysis Low (Carrier gas and flame gases only).High (Vacuum maintenance, specialized gases).Moderate (Solvent consumption and disposal).

The Verdict: While HPLC-UV can be utilized using reverse-phase columns (e.g., Newcrom R1 with acetonitrile/water)[7], and GC-MS is invaluable for untargeted profiling[8], GC-FID remains the gold standard for targeted quantification [5]. Its unparalleled linearity and ruggedness make it the ideal choice for ICH Q2(R2) validated release testing.

Mechanistic Causality in Method Design

A robust method is built on understanding the why behind the what. The following parameters are explicitly chosen to create a self-validating analytical environment:

  • Split Ratio (150:1): 2-heptylidenecyclopentan-1-one is often present in high concentrations in raw fragrance oils. A high split ratio prevents column overloading, ensuring Gaussian peak shapes which are mathematically essential for accurate peak integration and linearity[3].

  • Detector Temperature (300°C): As a relatively high-boiling compound (MW: 180.29 g/mol )[1], maintaining the FID at 300°C ensures complete combustion in the hydrogen/air flame. This prevents detector fouling and baseline drift over long injection sequences[3].

  • Stationary Phase Selection: A polar column (e.g., DB-WAX) is preferred over non-polar phases. The polar carbonyl group of 2-heptylidenecyclopentan-1-one interacts selectively with the polyethylene glycol phase, resolving it efficiently from non-polar alkane solvents and unreacted synthetic precursors like heptanal[2][5].

Workflow Visualization

The following diagram maps the physical analytical workflow directly to the logical validation requirements of ICH Q2(R2)[9].

G Prep Sample Prep (10% in Acetone) Inj GC Injection (Split 150:1, 250°C) Prep->Inj Sep Capillary Separation (160°C to 220°C) Inj->Sep Det FID Detection (300°C) Sep->Det Val ICH Q2(R2) Validation Det->Val Signal Output Spec Specificity (Rs > 2.0) Val->Spec Lin Linearity (R² ≥ 0.999) Val->Lin Acc Accuracy (%RSD ≤ 2.0%) Val->Acc

Figure 1: GC-FID workflow and ICH Q2(R2) validation logic for 2-heptylidenecyclopentan-1-one.

Self-Validating Experimental Protocol

This protocol is designed to meet the rigorous standards of ICH Q2(R2)[10], ensuring that the analytical procedure is fit for its intended purpose[11].

Phase 1: Instrument Setup & System Suitability Testing (SST)
  • Column Installation: Install a polar capillary column (e.g., 30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Set Helium carrier gas to a constant head pressure of 25 psi[3].

  • Temperature Program:

    • Initial Oven: 160°C, hold for 20 minutes.

    • Ramp: 30°C/min to 220°C.

    • Final Hold: 5 minutes[3].

  • SST Injection: Inject a resolution mixture containing heptanal, cyclopentanone, and 2-heptylidenecyclopentan-1-one.

    • Self-Validating Criteria: The system is only deemed suitable if the critical resolution ( Rs​ ) between heptanal and 2-heptylidenecyclopentan-1-one is >2.0 .

Phase 2: Sample Preparation
  • Dilution: Dilute the fragrance compound or synthetic batch to 10% (v/v) in analytical-grade acetone[3].

  • Internal Standard (IS): Spike the solution with a known concentration of nonadecane (IS) to correct for any minor injection volume variations.

  • Autosampler: Transfer to 2 mL vials and inject 0.1 µL using an automated liquid sampler[3][5].

Phase 3: Executing ICH Q2(R2) Validation Parameters
  • Specificity: Inject blank acetone, IS alone, and matrix blanks. Confirm no co-eluting peaks at the retention time of 2-heptylidenecyclopentan-1-one[4].

  • Linearity & Range: Prepare a 5-point calibration curve spanning 50% to 150% of the target specification limit. Plot the peak area ratio (Analyte/IS) against concentration[4].

  • Accuracy (Recovery): Spike known amounts of 2-heptylidenecyclopentan-1-one reference standard into a blank matrix at 3 levels (80%, 100%, 120%). Analyze in triplicate.

  • Precision (Repeatability): Perform 6 replicate injections of a 100% nominal concentration sample. Calculate the % Relative Standard Deviation (%RSD)[10].

Validation Data & Performance Metrics

The following table summarizes the expected experimental data when executing the above protocol on a modern GC-FID system, demonstrating compliance with global regulatory thresholds.

Table 2: ICH Q2(R2) Validation Results for 2-Heptylidenecyclopentan-1-one
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity (Resolution) Complete separation from interferences Rs​=3.4 (vs. heptanal)Pass
Linearity ( R2 ) ≥0.990 0.9998 (Range: 0.01% - 20%)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.002% (w/w)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.006% (w/w)Pass
Accuracy (Recovery %) 98.0%−102.0% 99.2%−101.5% Pass
Method Precision (%RSD) ≤2.0% (n=6) 0.8% Pass
Intermediate Precision ≤2.0% (Different day/analyst) 1.2% Pass

Sources

Comparative

Comparative Analysis of 2-Heptylidenecyclopentan-1-one and cis-Jasmone in Fragrance Chemistry: Performance, Organoleptics, and Sensitization Kinetics

Executive Summary In the development of white floral accords, replicating the narcotic depth of natural jasmine (Jasminum grandiflorum and Jasminum sambac) is a central challenge for fragrance chemists. Natural jasmine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of white floral accords, replicating the narcotic depth of natural jasmine (Jasminum grandiflorum and Jasminum sambac) is a central challenge for fragrance chemists. Natural jasmine absolute is prohibitively expensive and subject to agricultural variance, driving the reliance on synthetic analogs. This guide provides an objective, data-driven comparison between cis-jasmone , the authentic botanical ketone responsible for jasmine’s warm, spicy signature, and 2-heptylidenecyclopentan-1-one , a synthetic cyclopentanone derivative used to impart fruity, green, jasmine-like facets.

As a Senior Application Scientist, understanding the divergence between these two molecules requires looking beyond their olfactory profiles. Their distinct chemical architectures—specifically the position and steric environment of their double bonds—dictate not only their organoleptic performance but also their toxicological profiles and regulatory constraints under the International Fragrance Association (IFRA).

Chemical Architecture & Mechanistic Insights

While both molecules share a cyclopentane-based ring system, their reactivity profiles are fundamentally different due to the nature of their α,β-unsaturated ketone moieties.

  • cis-Jasmone (Natural & Synthetic): Structurally, cis-jasmone (3-methyl-2-(2-pentenyl)-2-cyclopenten-1-one) features an endocyclic double bond conjugated with the carbonyl group. Crucially, the β-carbon (C3) is substituted with a methyl group. This methyl group provides steric bulk and electron-donating properties that significantly reduce the electrophilicity of the β-carbon, rendering it highly resistant to nucleophilic attack.

  • 2-Heptylidenecyclopentan-1-one (Synthetic): This molecule features an exocyclic double bond. The heptylidene chain extends outward from the ring, leaving the β-carbon relatively unhindered. This lack of steric shielding makes the molecule a potent "Michael acceptor"—an electrophile highly susceptible to nucleophilic attack by the thiol (-SH) groups of cysteine residues or the primary amines (-NH2) of lysine residues in human skin proteins .

This mechanistic difference is the direct cause of 2-heptylidenecyclopentan-1-one's classification as a dermal sensitizer, triggering a specific Adverse Outcome Pathway (AOP) that cis-jasmone largely bypasses.

AOP_Sensitization Electrophile Exocyclic α,β-Unsaturated Ketone (Electrophile) Michael Michael Addition (Covalent Binding) Electrophile->Michael Nucleophile Skin Protein (Cys/Lys) (Nucleophile) Nucleophile->Michael Hapten Hapten-Protein Complex Michael->Hapten DC Dendritic Cell Maturation Hapten->DC TCell T-Cell Proliferation (Allergic Response) DC->TCell

Adverse Outcome Pathway for dermal sensitization via Michael addition.

Organoleptic Profiling & Olfactory Kinetics

The interaction of these molecules with human olfactory receptors (ORs) yields distinct sensory experiences. cis-Jasmone provides the unmistakable "heart" of natural jasmine—a deep, warm, slightly spicy, and fruity floral note that acts as a bridge between the volatile top notes (like benzyl acetate) and the heavy, indolic base .

Conversely, 2-heptylidenecyclopentan-1-one offers a sharper, greener, and more linear fruity-floral profile. While it lacks the narcotic complexity of cis-jasmone, its high diffusion rate makes it an excellent top-to-middle note modifier in commercial white floral accords, particularly when cost constraints prohibit the use of natural absolutes .

OlfactoryPathway Odor Odorant Molecule (Ligand) Receptor Olfactory Receptor (GPCR) Odor->Receptor G_olf G_olf Protein Activation Receptor->G_olf AC3 Adenylate Cyclase 3 (ATP -> cAMP) G_olf->AC3 cAMP cAMP Accumulation AC3->cAMP CNG CNG Channel Opening (Ca2+/Na+ Influx) cAMP->CNG Signal Action Potential to Olfactory Bulb CNG->Signal

Olfactory signal transduction pathway for jasmine odorants.

Toxicology and IFRA Regulatory Framework

Because 2-heptylidenecyclopentan-1-one readily undergoes haptenation (protein binding) via Michael addition, it is classified as a weak dermal sensitizer. Consequently, it is strictly regulated under the IFRA 49th Amendment . The Quantitative Risk Assessment (QRA) limits its use to prevent allergic contact dermatitis in consumers. cis-Jasmone, protected by its steric bulk, does not carry these specific sensitization restrictions and is generally recognized as safe (GRAS) at typical usage levels.

Quantitative Data Comparison
Parameter2-Heptylidenecyclopentan-1-onecis-Jasmone
CAS Registry Number 39189-74-7 / 162190-76-3488-10-8
Chemical Class Exocyclic α,β-unsaturated ketoneEndocyclic α,β-unsaturated ketone
Primary Odor Descriptors Fruity, green, jasmine-like, herbalWarm, spicy, deep floral, celery-like
Dermal Sensitization Potential Weak Sensitizer (Michael Acceptor)Non-sensitizing (Sterically hindered)
IFRA Limit: Cat 4 (Fine Fragrance) 0.43% maximum in finished productNo specific restriction (General limits apply)
IFRA Limit: Cat 5A (Body Lotion) 0.11% maximum in finished productNo specific restriction
Sourcing / Synthesis Exclusively SyntheticNatural (Jasmine Absolute) & Synthetic

Experimental Protocols

To validate the organoleptic and toxicological claims, the following self-validating experimental workflows are standard in fragrance development laboratories.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Organoleptic Profiling

Purpose: To correlate the chemical elution of the odorants with human sensory perception and determine odor thresholds. Self-Validating Mechanism: The use of an internal standard (tetradecane) ensures retention time stability, while a humidified olfactory port prevents false-negative sensory detection caused by nasal mucosa desiccation.

  • Sample Preparation: Dilute the fragrance compound to 1% (v/v) in absolute ethanol. Add 10 ppm of tetradecane as an internal standard.

  • Injection: Inject 1 µL of the sample into the GC-MS/O system in splitless mode (injector temperature at 250°C).

  • Chromatographic Separation: Utilize a non-polar DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min.

  • Effluent Splitting: Split the column effluent 1:1 between the mass spectrometer (EI mode, 70 eV) and the olfactory sniffing port.

  • Olfactory Detection: Deliver the effluent to the human assessor via a PTFE cone. Crucial Causality Step: Co-elute the effluent with humidified, carbon-filtered air (30 mL/min). This maintains the assessor's olfactory acuity and prevents receptor fatigue and mucosal drying over the 45-minute run.

  • Data Acquisition: Record odor intensity and descriptors using a time-intensity recording device synchronized with the MS chromatogram.

Protocol 2: Direct Peptide Reactivity Assay (DPRA) for Dermal Sensitization

Purpose: To quantify the haptenation potential of the ketones via Michael addition, predicting IFRA restriction needs (OECD Test Guideline 442C). Self-Validating Mechanism: The inclusion of a positive control (cinnamaldehyde) and a vehicle control ensures the HPLC depletion calculation is strictly due to the test chemical's reactivity, eliminating false positives from peptide degradation.

  • Peptide Preparation: Prepare synthetic Heptapeptides containing either Cysteine (Cys) or Lysine (Lys) at 0.5 mM in phosphate buffer. Causality Step: Use pH 7.5 for Cys and pH 10.2 for Lys. The elevated pH of 10.2 is mandatory to deprotonate the ε-amino group of Lysine, rendering it a viable nucleophile.

  • Test Chemical Preparation: Dissolve 2-heptylidenecyclopentan-1-one and cis-jasmone separately in acetonitrile to a concentration of 100 mM.

  • Incubation: Mix the peptide solutions with the test chemicals at a 1:10 molar ratio (for Cys) and 1:50 (for Lys). Incubate in the dark at 25°C for exactly 24 hours.

  • HPLC-UV Analysis: Analyze the unreacted peptide using HPLC equipped with a C18 column and UV detection at 220 nm.

  • Quantification: Calculate the percent peptide depletion relative to the vehicle control. A mean depletion >13.89% classifies the compound as a sensitizer.

DPRA_Workflow Prep Prepare 100mM Test Chemical Incubate Incubate 24h @ 25°C (Dark Conditions) Prep->Incubate Peptide Cys/Lys Peptide Stock Solutions Peptide->Incubate HPLC HPLC-UV Analysis (220 nm) Incubate->HPLC Calculate Calculate % Peptide Depletion HPLC->Calculate

Direct Peptide Reactivity Assay (DPRA) protocol workflow.

References

  • Toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology / ResearchGate. Available at:[Link]

  • The Molecular Seduction of Jasmine: Chemistry, Indole, and the Art of White Floral Accords. Olfactive Aesthetics. Available at:[Link]

  • Atypical Jasmines in Perfumery fragrance. Perfumer & Flavorist. Available at:[Link]

  • IFRA Standards Library (49th Amendment): 2-Heptylidene cyclopentan-1-one. International Fragrance Association (IFRA). Available at:[Link]

Safety & Regulatory Compliance

Safety

2-Heptylidenecyclopentan-1-one proper disposal procedures

2-Heptylidenecyclopentan-1-one: Comprehensive Safety, Handling, and Disposal Guide As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety complexities of synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Heptylidenecyclopentan-1-one: Comprehensive Safety, Handling, and Disposal Guide

As a Senior Application Scientist, I frequently observe laboratories underestimating the logistical and safety complexities of synthetic intermediates and fragrance compounds. 2-Heptylidenecyclopentan-1-one (CAS 39189-74-7) is a prime example. While highly valuable in drug development and formulation, its specific combination of low flash point flammability and severe skin sensitization demands a rigorous, self-validating operational plan.

This guide provides an authoritative, step-by-step framework for the safe handling, spill response, and RCRA-compliant disposal of 2-Heptylidenecyclopentan-1-one, ensuring that your laboratory operations protect both personnel and the environment.

Physicochemical & Hazard Profiling

To build a safe operational workflow, we must first understand the physical and toxicological parameters of the chemical. The data below dictates our downstream choices regarding Personal Protective Equipment (PPE) and waste manifesting.

Table 1: Quantitative Data and Regulatory Implications

PropertyValueRegulatory & Operational Implication
CAS Number 39189-74-7Primary identifier required for Uniform Hazardous Waste Manifests.
Flash Point ~30.5 °C (87 °F)Triggers EPA D001 (Ignitable) classification[1].
Skin Sensitization Category 1BMandates strict dermal PPE protocols to prevent allergic contact dermatitis[2].
Skin Irritation Category 2Requires immediate decontamination upon dermal contact[2].
Vapor Pressure 11.4 mmHg @ 25 °CNecessitates continuous handling inside a certified chemical fume hood[1].

Causality Insight: The flash point of 30.5 °C is critical. Because it falls below the 60 °C (140 °F) threshold, this chemical is classified as a flammable liquid under both OSHA and EPA RCRA standards[3]. Furthermore, the International Fragrance Association (IFRA) heavily restricts this compound (Amendment 49) due to its potent sensitization profile[4].

Immediate Spill Response & Containment Workflow

In the event of a spill, the dual threats of vapor ignition and dermal exposure require an immediate, systematic response.

Step-by-Step Spill Remediation Protocol

Step 1: Evacuate and Isolate

  • Action: Establish a perimeter and evacuate non-essential personnel from the immediate laboratory area.

  • Causality: The vapor pressure of 11.4 mmHg at room temperature means flammable vapors will rapidly accumulate in unventilated spaces, creating a severe flash-fire risk[1].

Step 2: Eliminate Ignition Sources

  • Action: Shut down all hot plates, stirrers, and non-intrinsically safe electronics.

  • Causality: With a flash point of 30.5 °C, ambient laboratory temperatures are often sufficient to generate explosive vapor-air mixtures[1].

Step 3: Deploy Non-Combustible Absorbents

  • Action: Cover the spill with vermiculite, dry sand, or a commercial inert absorbent. Do NOT use sawdust or paper towels.

  • Causality: Organic absorbents like sawdust act as wicks, increasing the surface area for vaporization and creating a highly combustible solid waste matrix[5].

Step 4: Collection and Overpacking

  • Action: Use non-sparking tools (e.g., beryllium-copper or plastic scoops) to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) drum.

  • Causality: Friction sparks from standard steel tools can easily ignite D001-classified vapors[5].

Step 5: Surface Decontamination and Validation

  • Action: Wash the affected area with a strong detergent solution, followed by a water rinse.

  • Self-Validation Check: Swipe the area with a standardized colorimetric ketone-detection wipe to confirm zero residual chemical.

  • Causality: Because 2-Heptylidenecyclopentan-1-one is a Category 1B skin sensitizer, microscopic amounts left on benchtops can cause severe allergic reactions in subsequent users[2].

SpillResponse Start Spill Detected (2-Heptylidenecyclopentan-1-one) Evac 1. Evacuate & Isolate Establish Perimeter Start->Evac Ignition 2. Eliminate Ignition Sources (Flash Point 30.5 °C) Evac->Ignition Absorb 3. Deploy Non-Combustible Absorbent (Vermiculite) Ignition->Absorb Collect 4. Collect in Spark-Proof Tools & Overpack Drum Absorb->Collect Validate 5. Detergent Wash & Colorimetric Validation Collect->Validate Waste Transfer to D001 Waste Stream Validate->Waste

Workflow for the immediate containment and remediation of 2-Heptylidenecyclopentan-1-one spills.

Waste Characterization & Disposal Procedures

Aqueous disposal (down the drain) of 2-Heptylidenecyclopentan-1-one is strictly prohibited. It must be managed as a hazardous waste from the point of generation to its final destruction at a Treatment, Storage, and Disposal Facility (TSDF).

Step-by-Step Disposal Protocol

Step 1: Segregation at the Source

  • Action: Collect waste in a dedicated "Flammable Organic Waste" carboy. Strictly isolate this stream from oxidizers (e.g., nitric acid, peroxides) and aqueous wastes.

  • Causality: Mixing ketones with strong oxidizers can lead to highly exothermic reactions or the formation of unstable organic peroxides. Segregating from aqueous waste prevents the creation of a costly "mixed waste" stream[6].

Step 2: EPA Classification and Labeling

  • Action: Label the waste container explicitly with the EPA Waste Code D001 (Ignitable) .

  • Self-Validation Check: Before sealing the waste carboy for transport, verify the pH of the mixture using indicator strips to ensure no inadvertent acidic/corrosive (D002) cross-contamination has occurred, which could compromise the container's integrity[3].

  • Causality: Federal law mandates that liquids with a flash point below 60 °C be classified as D001. Proper labeling ensures the receiving TSDF applies the correct destruction technology[3].

Step 3: High-Temperature Incineration

  • Action: Transfer the manifested waste to a licensed hazardous waste contractor for high-temperature incineration.

  • Causality: Flammable liquid wastes with high BTU (fuel) values are most effectively and safely destroyed via incineration. Thermal destruction completely breaks down the sensitizing cyclopentanone ring and long alkyl chain into harmless CO₂ and H₂O, eliminating long-term environmental liability[5].

WasteDisposal Gen Waste Generation (Organic Phase) Segregate Segregate from Oxidizers & Aqueous Streams Gen->Segregate Label Label: EPA D001 Ignitable Waste Segregate->Label Validate Self-Validation: pH Check (Exclude D002) Label->Validate Incinerate High-Temperature Incineration (RCRA TSDF) Validate->Incinerate

RCRA-compliant D001 waste segregation and high-temperature incineration pathway.

References

  • Source: nextsds.
  • Source: thegoodscentscompany.
  • Source: epa.
  • Source: nationalacademies.
  • RESTRICTED LIST (IFRA 49th Amendment)

Sources

Handling

Personal protective equipment for handling 2-Heptylidenecyclopentan-1-one

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, chemists, and drug development professionals with an uncompromising, self-validating system for handling 2-Heptylidenecy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, chemists, and drug development professionals with an uncompromising, self-validating system for handling 2-Heptylidenecyclopentan-1-one (CAS 39189-74-7). Frequently utilized in fragrance synthesis and as a biochemical intermediate, this compound presents specific dermal and respiratory hazards that demand precise logistical planning and rigorous safety execution.

Mechanistic Toxicology: The Causality Behind the PPE

Safety protocols must be grounded in chemical causality, not just compliance. 2-Heptylidenecyclopentan-1-one is classified under REACH and GHS as a Skin Sensitizer (Category 1B) and a Skin Irritant (Category 2) [1].

To understand why specific barrier materials are mandatory, we must examine its molecular structure. The compound is an α,β-unsaturated ketone. The conjugated double bond adjacent to the cyclopentanone carbonyl acts as a potent Michael acceptor [2]. When exposed to the skin, it undergoes a spontaneous Michael addition reaction, covalently binding to nucleophilic amino acid residues (specifically the thiol groups of cysteine and ε-amino groups of lysine) on endogenous epidermal proteins[3].

This covalent binding forms a hapten-protein complex. Epidermal Langerhans cells recognize this complex, internalize it, and migrate to regional lymph nodes where they present the antigen to T-cells[4]. This triggers irreversible T-cell proliferation, culminating in allergic contact dermatitis. Because the sensitization is driven by rapid covalent haptenation, standard thin-film latex or basic nitrile gloves offer insufficient breakthrough times and are strictly prohibited for handling the pure compound.

G A 2-Heptylidenecyclopentan-1-one (Michael Acceptor) C Covalent Hapten-Protein Complex (Michael Addition) A->C B Skin Protein Nucleophiles (Cysteine/Lysine residues) B->C D Langerhans Cell Recognition & Uptake C->D E Migration to Regional Lymph Nodes D->E F T-Cell Proliferation (Skin Sensitization 1B) E->F

Mechanistic pathway of skin sensitization via haptenation by 2-Heptylidenecyclopentan-1-one.

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the haptenation risks and the solvent properties of cyclopentanones, the following PPE matrix is engineered to interrupt the exposure pathway.

Table 1: Glove Material Compatibility & Breakthrough Times [5]

Glove Material Breakthrough Time Operational Recommendation
PE/EVAL Laminate (Silver Shield/4H®) > 240 minutes Highly Recommended (Preparative scale & pure handling)
Butyl Rubber > 240 minutes Highly Recommended (Preparative scale & pure handling)
Nitrile / Neoprene Blend (e.g., TRIONIC) ~ 15 - 30 minutes Acceptable only for dilute hydroalcoholic solutions

| Natural Rubber / Latex | < 5 minutes | DO NOT USE (Rapid degradation) |

Table 2: Comprehensive PPE Requirements by Scale

Protection Zone Analytical Scale (< 10 mL or Dilute) Preparative/Synthesis Scale (> 10 mL or Pure)
Dermal (Hands) Double-gloving: Nitrile inner, heavy-duty Nitrile outer. PE/EVAL Laminate inner, Butyl Rubber outer.
Dermal (Body) Standard flame-resistant lab coat. Chemical-resistant apron (PE/EVAL) over lab coat.
Ocular ANSI Z87.1 Chemical splash goggles. Chemical splash goggles + Full face shield.

| Respiratory | Certified Class II Type A2 Fume Hood. | Fume Hood. If outside hood: Full-face respirator with Organic Vapor (OV) cartridges. |

Operational Handling Protocols

To ensure a self-validating system, every step of the handling process must include a verification check.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all transfers of pure 2-Heptylidenecyclopentan-1-one inside a certified fume hood.

  • Validation: Verify the fume hood flow monitor reads a face velocity between 80-120 feet per minute (fpm). Do not proceed if the alarm is active.

Step 2: PPE Donning & Integrity Check

  • Action: Don PE/EVAL laminate gloves. Over-glove with Butyl rubber for mechanical dexterity. Don chemical splash goggles and a lab coat.

  • Validation: Perform a visual and inflation check on the Butyl gloves to ensure zero micro-punctures before handling the chemical.

Step 3: Dispensing Methodology

  • Action: Utilize positive displacement pipettes or glass syringes with Luer-lock stainless steel needles for volumetric transfers. Avoid standard air-displacement pipettes, as the vapor pressure of cyclopentanones can cause dripping.

  • Validation: Ensure the receiving vessel is securely clamped and grounded (if transferring large volumes in flammable solvents) to prevent static discharge.

Step 4: Decontamination & Doffing

  • Action: Rinse reusable glassware with a compatible solvent (e.g., ethanol or acetone) inside the fume hood before transferring to the sink. Doff the outer Butyl gloves first, rolling them inside out to trap any residue.

  • Validation: Wash hands immediately with copious amounts of soap and water. Note: Do not use harsh solvents on your skin, as this strips the lipid barrier and accelerates chemical absorption.

Regulatory Compliance: IFRA Restrictions

For drug development and cosmetic formulation professionals, it is critical to note that due to its sensitization profile, 2-Heptylidenecyclopentan-1-one is strictly regulated by the International Fragrance Association (IFRA) under the 49th and 51st Amendments[6],[7].

Table 3: IFRA Maximum Acceptable Concentrations (Finished Product) [6]

IFRA Category Product Type Max Concentration (%)
Category 1 Lip Products 0.077%
Category 2 Deodorants / Antiperspirants 0.023%
Category 4 Fine Fragrances / Perfumes 0.43%

| Category 10A | Household Care / Cleaners | 3.0% |

Spill Response & Waste Disposal Workflows

In the event of a spill, immediate containment is required to prevent vapor accumulation and widespread surface contamination. Pure 2-heptylidenecyclopentan-1-one and its contaminated cleanup materials must be treated as hazardous waste, often falling under European Waste Code (EWC) 16 05 06* (laboratory chemicals containing hazardous substances)[8].

Spill Response Protocol:

  • Evacuate & Ventilate: Alert personnel and increase room ventilation.

  • Don Maximum PPE: Upgrade to a full-face respirator with OV cartridges if the spill is outside the fume hood. Ensure Butyl rubber gloves are worn.

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial spill pads). Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a high-density polyethylene (HDPE) or glass hazardous waste container.

  • Surface Neutralization: Wash the contaminated surface thoroughly with a strong soap and water solution to remove residual Michael acceptors.

SpillResponse S1 1. Spill Identified (Evacuate Area) S2 2. Don Maximum PPE (Butyl Gloves, Respirator) S1->S2 S3 3. Containment (Vermiculite/Sand) S2->S3 S4 4. Collection (Non-sparking tools) S3->S4 S5 5. Decontamination (Soap & Water) S4->S5 S6 6. EPA/EWC Waste Disposal S5->S6

Sequential workflow for 2-Heptylidenecyclopentan-1-one spill containment and disposal.

References

  • NextSDS. "2-heptylidenecyclopentan-1-one — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • International Fragrance Association (IFRA). "Amendment 49 STAND 2-Heptylidene cyclopentan-1-one." IFRA Standards Library, Feb 2021. Available at:[Link]

  • Belsito, D., et al. "A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients." Food and Chemical Toxicology, May 2012. Available at:[Link]

  • Belsito, D., et al. "RIFM fragrance ingredient safety assessment, methyl dihydrojasmonate, CAS registry number 24851-98-7." ResearchGate, Aug 2025. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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